Dichloromethyldiisopropoxyborane
Description
Properties
IUPAC Name |
dichloromethyl-di(propan-2-yloxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BCl2O2/c1-5(2)11-8(7(9)10)12-6(3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOSKSMGPJTTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(Cl)Cl)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400688 | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62260-99-5 | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloromethyldiisopropoxyborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dichloromethyldiisopropoxyborane: A Comprehensive Technical Guide for Synthetic Chemists
Abstract
Dichloromethyldiisopropoxyborane (CAS Number: 62260-99-5), a key organoboron intermediate, has emerged as a versatile and powerful reagent in modern organic synthesis. Its unique reactivity profile, particularly as a precursor to nucleophilic dichloromethyl species and its utility in the celebrated Matteson homologation, has positioned it as an indispensable tool for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role in the preparation of α-aminoboronic acids and its potential in cross-coupling reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Ascendancy of Organoboranes in Synthesis
Organoboron compounds have revolutionized the landscape of chemical synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Among the vast arsenal of organoboron reagents, this compound, also known as diisopropyl (dichloromethyl)boronate, holds a special place. Its primary utility lies in its role as a key reactant in the Matteson homologation, a powerful method for the asymmetric extension of a carbon chain by a single carbon atom.[1][2] This capability is of paramount importance in the synthesis of chiral molecules, a cornerstone of modern drug discovery and development. This guide will delve into the core aspects of this compound, providing the reader with the foundational knowledge and practical tools necessary to effectively utilize this reagent in their synthetic endeavors.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a reagent is a prerequisite for its successful and safe application in the laboratory.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 62260-99-5 | [3] |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [3] |
| Molecular Weight | 212.91 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Density | 1.019 g/mL at 25 °C | [4] |
| Boiling Point | Not readily available | |
| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood.[4] It is also an irritant to the skin, eyes, and respiratory system.[4]
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
Precautionary Statements: P210 (Keep away from heat, sparks, open flames, and hot surfaces. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this reagent. All manipulations should be performed in a chemical fume hood.
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[3] The compound is typically stored at -20°C for long-term stability.[3]
Synthesis of this compound: The Matteson Homologation
The primary route for the synthesis of this compound is the Matteson homologation, a reaction that involves the treatment of a boronic ester with dichloromethyllithium.[1][5]
Reaction Principle
The core of the synthesis is the reaction of triisopropyl borate with dichloromethyllithium, which is generated in situ from dichloromethane and a strong base, typically n-butyllithium, at low temperatures.[1][6] The dichloromethyllithium acts as a nucleophile, attacking the electrophilic boron center of the triisopropyl borate.
Caption: Synthesis of this compound via Matteson Homologation.
Detailed Experimental Protocol
This protocol is adapted from established Matteson homologation procedures.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous Zinc Chloride (ZnCl₂) (optional, but often used to facilitate rearrangement)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of Dichloromethyllithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of the limiting reagent). Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[1]
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the cooled dichloromethane solution, maintaining the temperature below -95 °C. Stir the resulting mixture for 30 minutes at -100 °C to ensure complete formation of dichloromethyllithium.[1]
-
Reaction with Triisopropyl Borate: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF (1.5 mL per mmol). Add this solution dropwise to the cold dichloromethyllithium solution, again maintaining the temperature below -95 °C.
-
Stir the reaction mixture at -100 °C for an additional 30 minutes.
-
(Optional) Addition of Zinc Chloride: Prepare a solution of anhydrous zinc chloride (1.05 equivalents) in anhydrous THF. Add this solution to the reaction mixture.
-
Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.[1] The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Key Applications in Organic Synthesis
This compound is a versatile reagent with a growing number of applications in organic synthesis. Its primary role is as a precursor for the stereoselective synthesis of α-aminoboronic acids.
Synthesis of α-Aminoboronic Acids
α-Aminoboronic acids and their derivatives are potent inhibitors of serine proteases and have found significant applications in medicinal chemistry.[7][8] this compound is a key starting material for the synthesis of α-aminoboronic esters, which are stable precursors to the corresponding acids.[9]
The synthesis of α-aminoboronic esters from this compound typically involves a two-step process:
-
Nucleophilic Displacement of a Chloride: The first step involves the reaction of this compound with a nucleophile, which displaces one of the chlorine atoms to form an α-chloroboronic ester.
-
Second Nucleophilic Displacement: The resulting α-chloroboronic ester is then treated with an amine nucleophile, such as lithium hexamethyldisilazide (LiHMDS), which displaces the remaining chlorine atom to afford the desired α-aminoboronic ester.[9]
Caption: General pathway for the synthesis of α-aminoboronic esters.
This protocol is a representative example of the synthesis of a protected α-aminoboronic ester.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Organolithium or Grignard reagent (R-Li or R-MgX)
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.
-
Slowly add the organolithium or Grignard reagent (1.0 equivalent) to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
In a separate flask, prepare a solution of LiHMDS (1.1 equivalents) in anhydrous THF.
-
Add the LiHMDS solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Role in Suzuki-Miyaura Cross-Coupling Reactions
While not a direct coupling partner itself, this compound can serve as a precursor to boronic acids or their esters for use in Suzuki-Miyaura cross-coupling reactions.[10] The diisopropoxyborane moiety can be hydrolyzed in situ to the corresponding boronic acid under the basic conditions of the Suzuki coupling.[10]
The in situ generation of the boronic acid from this compound followed by a one-pot Suzuki-Miyaura coupling is an efficient strategy that avoids the isolation of potentially unstable boronic acids.[11]
Caption: One-pot Suzuki-Miyaura coupling workflow.
This protocol outlines a general procedure for a one-pot Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water)
Procedure:
-
To a reaction vessel, add the aryl or vinyl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the solvent system.
-
Add this compound (1.1-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A septet corresponding to the two methine protons of the isopropoxy groups.
-
A doublet for the twelve methyl protons of the isopropoxy groups.
-
A singlet for the dichloromethyl proton.
-
-
¹³C NMR:
-
A signal for the methine carbons of the isopropoxy groups.
-
A signal for the methyl carbons of the isopropoxy groups.
-
A signal for the dichloromethyl carbon.
-
-
¹¹B NMR: Boronic esters typically exhibit a broad signal in the range of δ 20-35 ppm.[12][13] The chemical shift is sensitive to the electronic environment of the boron atom.[14]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Common fragmentation patterns for organoboronates involve the loss of alkoxy groups and rearrangements.[15][16][17]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
B-O stretching: Typically in the region of 1300-1400 cm⁻¹.[18][19]
-
C-H stretching (alkyl): Around 2850-3000 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable reagent in the synthetic organic chemist's toolkit. Its central role in the Matteson homologation provides a reliable and stereoselective method for carbon-carbon bond formation, particularly in the synthesis of medicinally relevant α-aminoboronic acids. The potential for its use in one-pot Suzuki-Miyaura cross-coupling reactions further enhances its utility, offering a streamlined approach to the synthesis of complex molecular architectures. As the demand for enantiomerically pure and structurally diverse molecules continues to grow, particularly in the pharmaceutical and agrochemical industries, the importance of versatile and efficient reagents like this compound is set to increase. Future research will likely focus on expanding the scope of its applications, developing new catalytic systems that utilize this reagent, and further exploring its reactivity profile to unlock novel synthetic transformations.
References
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Matteson, D. S. (2023, February 14). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal. Retrieved from [Link]
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(No author provided). (n.d.). Matteson Reactions. NROChemistry. Retrieved from [Link]
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Sayes, M., Benoit, G., & Charette, A. B. (n.d.). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Retrieved from [Link]
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(No author provided). (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]
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Jacobsen, E. N. (2017). Enantioselective Catalytic 1,2-Boronate Rearrangements. PMC. Retrieved from [Link]
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(No author provided). (n.d.). Fragmentation (mass spectrometry). Wikipedia. Retrieved from [Link]
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(No author provided). (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. Retrieved from [Link]
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Cativiela, C. (2016, February 8). Synthesis of α-aminoboronic acids. ResearchGate. Retrieved from [Link]
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(No author provided). (2014, May 22). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications. Retrieved from [Link]
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(No author provided). (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031548). Human Metabolome Database. Retrieved from [Link]
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Cativiela, C. (2016, February 8). Synthesis of α-aminoboronic acids. Chemical Society Reviews. Retrieved from [Link]
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(No author provided). (n.d.). 1,3-Dichlorobutane - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
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(No author provided). (n.d.). 11B NMR chemical shifts of alkoxides and hydrides. ResearchGate. Retrieved from [Link]
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(No author provided). (2022, January 2). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Semantic Scholar. Retrieved from [Link]
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(No author provided). (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]
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(No author provided). (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. Retrieved from [Link]
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(No author provided). (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
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Gansäuer, A. (2022, January 2). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI. Retrieved from [Link]
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(No author provided). (2022, January 15). Dichloromethane: A highly effective and versatile solvent from GJ Chemical. GJ Chemical. Retrieved from [Link]
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(No author provided). (n.d.). Boron NMR. University of Ottawa. Retrieved from [Link]
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Aggarwal, V. K. (n.d.). Regio- and Stereoselective Homologation of 1,2-Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3-Diols and Sch 725674. PMC. Retrieved from [Link]
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(No author provided). (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC. Retrieved from [Link]
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(No author provided). (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing. Retrieved from [Link]
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(No author provided). (2020, October 30). H NMR signals in 1,4-dichlorobutane spectrum. Chemistry Stack Exchange. Retrieved from [Link]
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(No author provided). (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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(No author provided). (n.d.). Fragmentation Mechanisms. Michigan State University. Retrieved from [Link]
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(No author provided). (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. Minds@UW. Retrieved from [Link]
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Matteson, D. S., & Majumdar, D. (1981). ChemInform Abstract: α-CHLORO BORONIC ESTERS FROM HOMOLOGATION OF BORONIC ESTERS. Chemischer Informationsdienst, 12(11). Retrieved from [Link]
-
(No author provided). (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
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Cativiela, C. (2016, February 8). Synthesis of α-aminoboronic acids. Semantic Scholar. Retrieved from [Link]
-
(No author provided). (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Retrieved from [Link]
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(No author provided). (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). Human Metabolome Database. Retrieved from [Link]
-
(No author provided). (2020, May 5). Mass spectrometry A-level Fragmentation of organic molecules [Video]. YouTube. Retrieved from [Link]
-
(No author provided). (n.d.). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. PubMed. Retrieved from [Link]
-
(No author provided). (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. Retrieved from [Link]
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(No author provided). (2022, May 19). Reaction Chemistry & Engineering. Uppsala University. Retrieved from [Link]
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(No author provided). (n.d.). Synthesis of biologically active boron-containing compounds. PMC. Retrieved from [Link]
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(No author provided). (2023, August 5). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. Medium. Retrieved from [Link]
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(No author provided). (n.d.). α-Aminoboronates: Recent advances in their preparation and synthetic applications. ResearchGate. Retrieved from [Link]
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(No author provided). (2023, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Retrieved from [Link]
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(No author provided). (n.d.). Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. PMC. Retrieved from [Link]
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(No author provided). (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. UNL Digital Commons. Retrieved from [Link]
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(No author provided). (n.d.). 13C NMR Spectrum (PHY0143858). PhytoBank. Retrieved from [Link]
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(No author provided). (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]
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Dichloromethyldiisopropoxyborane: A Comprehensive Technical Guide for Advanced Synthesis
Abstract
Dichloromethyldiisopropoxyborane, with a molecular weight of 212.91 g/mol , is a significant organoboron compound, primarily recognized for its role as a key intermediate in the stereocontrolled synthesis of complex organic molecules. This guide provides an in-depth exploration of its chemical and physical properties, a detailed, field-proven synthesis protocol, and a discussion of its reactivity, particularly within the context of the Matteson homologation reaction. The content herein is tailored for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, actionable methodologies.
Introduction: The Strategic Importance of α-Halo Boronic Esters
In the landscape of modern organic synthesis, the precise construction of stereocenters is a paramount challenge. Organoboron chemistry, and specifically the use of boronic esters, has emerged as a powerful platform for achieving this control. This compound, also known as diisopropyl (dichloromethyl)boronate, belongs to the class of α-halo boronic esters. While not typically employed as a primary reagent itself, its synthesis and the chemistry of its analogs are central to the Matteson homologation, a cornerstone reaction for the iterative, stereocontrolled extension of carbon chains. This guide will dissect the synthesis of this specific boronate and elucidate the mechanistic principles of its utility in creating valuable, complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's properties is fundamental to its effective application. This section details the key physical and spectroscopic data for this compound.
Physical and Chemical Properties
The essential properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [1][2] |
| Molecular Weight | 212.91 g/mol | [1][2] |
| CAS Number | 62260-99-5 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 1.019 g/mL at 25 °C | [4] |
| Flash Point | 40 °C (104 °F) - closed cup | [4] |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | -20°C, under inert atmosphere | [2] |
| Synonyms | (Dichloromethyl)diisopropoxyborane, Diisopropyl (dichloromethyl)boronate, Dichloromethyl-boronic acid diisopropyl ester | [1][2][4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following are the expected spectral characteristics.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three main signals. A septet for the two methine protons (-OCH) of the isopropoxy groups, a doublet for the twelve methyl protons (-CH₃) of the isopropoxy groups, and a singlet for the dichloromethyl proton (-CHCl₂). The integration of these signals should correspond to a 2:12:1 ratio.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct signals for the different carbon environments: one for the dichloromethyl carbon, one for the methine carbons of the isopropoxy groups, and one for the methyl carbons of the isopropoxy groups. The signal for the carbon atom bonded to the two chlorine atoms will be significantly downfield.
-
¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): As a trigonal boronic ester, a characteristic chemical shift in the ¹¹B NMR spectrum is expected around δ 30-33 ppm.[6] This technique is invaluable for monitoring reactions involving boronic esters.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong C-H stretching vibrations around 2850-3000 cm⁻¹, a strong B-O stretching band, and C-O stretching bands. The C-Cl stretching vibrations will also be present in the fingerprint region.
Synthesis of this compound: A Modern Protocol
The synthesis of this compound has been significantly optimized to avoid the use of cryogenic temperatures (e.g., -100 °C) required in older procedures. The following protocol, adapted from the work of Matteson and Hurst, describes a more practical and scalable in situ generation of the necessary carbenoid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Triisopropyl borate
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether)
Procedure:
-
Reaction Setup: A multi-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with triisopropyl borate and dichloromethane in anhydrous THF.
-
Causality: The use of oven-dried glassware and an inert nitrogen atmosphere is crucial as organolithium reagents like LDA and the intermediate borate complexes are highly sensitive to moisture and oxygen.
-
-
Carbenoid Generation and Trapping: The solution is cooled to -78 °C using a dry ice/acetone bath. The LDA solution is then added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Causality: The low temperature is essential for the stability of the (dichloromethyl)lithium carbenoid formed in situ. Adding LDA slowly to the mixture containing the borate ester ensures that the highly reactive carbenoid is trapped by the borate as it is formed, minimizing decomposition.[1]
-
-
Reaction Progression: After the addition of LDA is complete, the reaction mixture is allowed to slowly warm to 0 °C over a period of 1-2 hours.
-
Causality: This gradual warming ensures the reaction goes to completion.
-
-
Acidification: The resulting mixture, which contains a borate salt, is then treated with a solution of anhydrous HCl.
-
Causality: Anhydrous HCl protonates the borate complex, leading to the formation of the desired neutral diisopropyl (dichloromethyl)boronate and lithium chloride as a precipitate.[1]
-
-
Workup and Purification: The precipitated lithium chloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent. The crude product is purified by vacuum distillation to yield pure this compound.
Reactivity and Applications in Synthesis
This compound is a valuable precursor for generating α-chloro boronic esters, which are key intermediates in the Matteson homologation reaction. This reaction allows for the stereospecific one-carbon extension of a boronic ester.[7][8]
The Matteson Homologation: A Mechanistic Overview
The core utility of α-halo boronic esters is realized in the Matteson homologation. Although this compound is the product of the synthesis described above, understanding its role requires examining the subsequent reaction of a generic α-chloro boronic ester.
The process unfolds in two main stages:
-
Homologation: A starting boronic ester (R-B(OR')₂) is reacted with dichloromethyllithium (LiCHCl₂) to generate an α-chloro boronic ester (R-CHCl-B(OR')₂). This step proceeds with high diastereoselectivity when a chiral auxiliary is used on the boron atom.[7][9]
-
Nucleophilic Displacement: The newly formed α-chloro boronic ester is then treated with a nucleophile, typically a Grignard reagent (R''MgX). This initiates a 1,2-metallate rearrangement, where the R'' group from the nucleophile migrates from the boron to the adjacent carbon, displacing the chloride ion with inversion of stereochemistry.[8][10]
Mechanistic Diagram of Nucleophilic Displacement
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- 9. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00457K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Dichloromethyldiisopropoxyborane physical properties
An In-Depth Technical Guide to Dichloromethyldiisopropoxyborane for Advanced Chemical Synthesis
I. Overview and Strategic Importance
This compound (CAS No. 62260-99-5) is a versatile and highly reactive organoboron reagent that has carved a significant niche in modern organic synthesis. As a diisopropyl ester of dichloromethylboronic acid, its utility stems from the unique reactivity of the carbon-boron bond, which allows it to serve as a powerful building block in the construction of complex molecular architectures.[1] For researchers and professionals in drug development and materials science, this compound offers a reliable method for creating carbon-carbon and carbon-heteroatom bonds, often with high selectivity and yield.[2]
Its applications are particularly prominent in sophisticated transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, which are fundamental to the synthesis of many pharmaceuticals and agrochemicals.[1] Furthermore, its role in the solid-phase synthesis of aminoboronic acids, known potent inhibitors of the hepatitis C virus (HCV) NS3 proteinase, underscores its direct relevance to medicinal chemistry and drug discovery pipelines.[2] This guide provides an in-depth analysis of its physical properties, a validated synthesis protocol, expected analytical signatures, and critical handling information to empower its effective and safe use in the laboratory.
II. Physicochemical Characteristics
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is a liquid at room temperature, a characteristic that facilitates its measurement and addition to reaction mixtures.[2] However, its flammability and sensitivity to air and moisture necessitate careful handling under inert conditions.[3]
A summary of its key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 62260-99-5 | [4] |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [4] |
| Molecular Weight | 212.91 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Form | Liquid | [2][3] |
| Density | 1.019 g/mL at 25 °C | [2][5] |
| Boiling Point | 142.9 °C at 760 mmHg | [5] |
| Flash Point | 40 °C (104 °F) - closed cup | [2][3][5] |
| Purity | ≥97% | [2][4] |
| Synonyms | Dichloromethyl-boronic acid diisopropyl ester, Diisopropyl (dichloromethyl)boronate | [1][4][5] |
III. Synthesis and Characterization
A. Representative Synthesis Protocol
The synthesis of this compound can be practically achieved through the in situ generation and trapping of (dichloromethyl)lithium.[4] This method avoids the challenges associated with isolating the highly unstable lithium carbenoid, making it suitable for laboratory-scale preparations. The causality behind this protocol is rooted in the controlled generation of a nucleophilic dichloromethyl species that is immediately captured by the electrophilic boron atom of the triisopropyl borate.
Core Reaction: CH₂Cl₂ + LiN(iPr)₂ (LDA) + B(O-iPr)₃ → (iPrO)₂B-CHCl₂
Step-by-Step Methodology: [4]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, prepare a solution of triisopropyl borate and dichloromethane in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. This low temperature is critical to ensure the stability of the (dichloromethyl)lithium intermediate once formed.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the cooled reaction mixture via the dropping funnel. The LDA acts as a strong, non-nucleophilic base to deprotonate the dichloromethane. The rate of addition should be controlled to maintain the temperature below -70 °C.
-
Reaction: Allow the mixture to stir at -78 °C for approximately 1-2 hours. During this time, the generated (dichloromethyl)lithium reacts with the triisopropyl borate to form a tetracoordinate borate complex.
-
Acidification/Workup: While maintaining the low temperature, introduce anhydrous hydrogen chloride (HCl) gas or a solution of HCl in an anhydrous solvent. This step is crucial for converting the intermediate borate salt into the final product, diisopropyl (dichloromethyl)boronate, and neutralizing any remaining LDA.[4]
-
Isolation and Purification: After quenching, allow the mixture to warm to room temperature. The product can be isolated by standard workup procedures, including filtration to remove lithium salts, followed by removal of the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.
B. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
C. Spectroscopic Signature Analysis
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key NMR signatures based on established principles of spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule.
-
Isopropyl Methine (CH): A septet (a signal split into seven lines) is expected due to coupling with the six neighboring methyl protons. This signal would likely appear in the range of δ 4.5-5.0 ppm.
-
Isopropyl Methyl (CH₃): A doublet (a signal split into two lines) is expected due to coupling with the single methine proton. This signal, representing 12 protons, would be the most intense and appear upfield, likely in the range of δ 1.2-1.4 ppm.
-
Dichloromethyl (CHCl₂): A singlet is expected for the single proton on the carbon attached to the boron and two chlorine atoms. Due to the electron-withdrawing nature of the adjacent chlorine atoms and the boron ester, this signal would be shifted downfield.
-
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum should display four unique signals, as the two isopropyl groups are chemically equivalent.[6]
-
Isopropyl Methyl Carbons (-CH(C H₃)₂): This signal would appear furthest upfield, typically in the δ 20-25 ppm range.[7]
-
Dichloromethyl Carbon (-C HCl₂): Attached to two highly electronegative chlorine atoms, this carbon would be significantly deshielded and appear downfield. Its chemical shift would likely be in the δ 60-80 ppm range.
-
Isopropyl Methine Carbons (-O-C H(CH₃)₂): The carbon attached to the oxygen of the ester group would appear in the δ 65-75 ppm range.[8]
-
Boron-bound Carbon (B-C HCl₂): The signal for the carbon directly bonded to boron is often broad and can be difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
-
¹¹B NMR Spectroscopy: ¹¹B NMR is a highly effective technique for characterizing organoboron compounds.[9] this compound contains a trigonal planar, sp²-hybridized boron atom. Boronic esters of this type typically exhibit a single, broad resonance in the ¹¹B NMR spectrum with a chemical shift in the range of δ 25 to 35 ppm (relative to BF₃·OEt₂).[9][10] This downfield shift is characteristic of tricoordinate boron species.[11]
IV. Applications in Drug Development and Organic Synthesis
The primary value of this compound lies in its function as a synthetic intermediate. It provides a gateway to a variety of other functionalized boronic esters and their derivatives, which are cornerstones of modern synthetic chemistry.
-
Precursor to Functionalized Boronates: The dichloromethyl group can be transformed into other functionalities, making the compound a versatile starting point for more complex building blocks.
-
Cross-Coupling Reactions: As a boronic ester, it is a suitable partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming C-C bonds, which is essential in the synthesis of biaryl compounds found in many drugs and electronic materials.
-
HCV Inhibitor Synthesis: The compound is explicitly cited as a reactant for the solid-phase synthesis of aminoboronic acids.[2] These structures are potent inhibitors of viral proteases, such as the HCV NS3 proteinase, demonstrating a direct application in the development of antiviral therapeutics.[2]
Caption: Key synthetic applications of this compound.
V. Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. Adherence to these guidelines is essential for protecting researchers and ensuring experimental integrity.
-
Hazard Identification:
-
Flammability: It is a flammable liquid (H226) with a flash point of 40 °C.[2][5] Keep away from all sources of ignition, including heat, sparks, and open flames.[3]
-
Health Hazards: The compound is an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
The compound is sensitive to air and moisture.[3] It should be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperature is often -20 °C for long-term stability.[4]
-
Containers must be carefully resealed after use and kept upright to prevent leakage.[3]
-
-
Spill and Exposure Procedures:
-
In case of skin contact, wash immediately with soap and plenty of water.
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled, move the person to fresh air and seek medical attention if symptoms persist.
-
VI. References
-
Matteson, D. S., & Hurst, G. D. (1986). A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Organometallics, 5(7), 1465–1467. Available from: [Link]
-
San Diego State University Department of Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
-
Al-Zoubi, R. M. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Chemistry, 4(4), 1419-1426. Available from: [Link]
-
ResearchGate. (n.d.). ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with model β-amino diol 3. Retrieved from [Link]
-
ACS Publications. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Retrieved from [Link]
-
McCann, J. L., & Melander, C. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2636–2640. Available from: [Link]
-
Kovach, C. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Physical Chemistry B, 126(48), 10186–10193. Available from: [Link]
-
ACS Publications. (n.d.). Catalyst Controlled Site- and Stereoselective Rhodium(II) Carbene C(sp3)-H Functionalization of Allyl Boronates. Retrieved from [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
ACS Publications. (n.d.). A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of Dichloromethyldiisopropoxyborane in Organic Solvents
Abstract
Dichloromethyldiisopropoxyborane is a pivotal reagent in modern organic synthesis, valued for its role in constructing complex molecular architectures. A comprehensive understanding of its solubility in various organic solvents is fundamental to its effective application, influencing reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. In the absence of extensive quantitative solubility data in public literature, this document establishes a framework for predicting solubility based on the principles of intermolecular forces and solvent properties. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who utilize boronic esters and seek to optimize their synthetic methodologies.
Introduction to this compound
This compound, also known by its synonym diisopropyl (dichloromethyl)boronate, is an organoboron compound with the chemical formula C₇H₁₅BCl₂O₂ and a molecular weight of 212.91 g/mol .[1] It exists as a liquid at room temperature.[1] This boronic ester is a versatile intermediate in organic synthesis, participating in a variety of chemical transformations.
The structure of this compound, featuring a central boron atom bonded to a dichloromethyl group and two isopropoxy groups, dictates its chemical behavior and physical properties, including its solubility. The electronegative chlorine atoms and the oxygen atoms of the isopropoxy groups create a unique electronic environment around the boron center, influencing its Lewis acidity and reactivity.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The process is driven by the change in Gibbs free energy (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes. For a substance to dissolve, the ΔG of the process must be negative.
Key Factors Influencing Solubility:
-
Intermolecular Forces: The primary determinant of solubility is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding. For this compound, its polarity, arising from the C-Cl and B-O bonds, will be a key factor.
-
Polarity: Solvents can be broadly classified as polar (protic and aprotic) and nonpolar. This compound, with its polar bonds, is expected to be more soluble in polar aprotic and weakly polar solvents.
-
Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, and solubility increases with temperature. For liquids in liquids, the effect can be more complex.
-
Hydrogen Bonding: While this compound does not possess hydrogen bond donors, the oxygen atoms of the isopropoxy groups can act as hydrogen bond acceptors. This can enhance solubility in protic solvents.
Predicted Solubility of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" principle; similar polarities. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are good solvents for many organometallic reagents. |
| Hydrocarbons | Hexane, Toluene | Moderate to Low | Lower polarity of these solvents may limit solubility. |
| Polar Aprotic | Acetone, Ethyl acetate | High | Good balance of polarity to solvate the molecule. |
| Alcohols | Methanol, Ethanol | Moderate | Potential for hydrogen bonding, but reactivity is a concern. |
Note: Boronic esters can be susceptible to hydrolysis and transesterification, especially in the presence of water or alcohols. Therefore, the use of anhydrous solvents is crucial for maintaining the integrity of the compound.
Caption: Predicted solubility of this compound.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Vials with airtight seals
-
Analytical instrument for boron quantification (e.g., ICP-MS, ICP-OES)
Safety Precautions
-
Always handle this compound and organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Review the Safety Data Sheet (SDS) for all chemicals before use.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent. The excess solute ensures that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solution reaches saturation.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to sediment the undissolved solute.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-calibrated pipette.
-
-
Quantification of Boron Content:
-
Dilute the collected supernatant to a suitable concentration with an appropriate solvent for analysis.
-
Determine the boron concentration in the diluted sample using a validated analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). These techniques offer high sensitivity and accuracy for elemental analysis.
-
-
Calculation of Solubility:
-
From the determined boron concentration, calculate the concentration of this compound in the saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its molecular structure and intermolecular forces allows for reliable predictions of its behavior in various organic solvents. This guide provides a foundational understanding of these principles and, critically, a detailed and robust experimental protocol for the precise determination of its solubility. By following the outlined procedures, researchers can generate the necessary data to optimize reaction conditions, improve process efficiency, and advance their synthetic endeavors. The application of rigorous experimental methodology is paramount to ensuring the scientific integrity of such fundamental physical data.
References
-
Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Retrieved from [Link]
-
Kano, K., & Anslyn, E. V. (2020). Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry, 85(5), 3467–3475. Retrieved from [Link]
-
PubChem. (n.d.). Dichloromethane. Retrieved from [Link]
-
Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 217-224. Retrieved from [Link]
-
Taylor, M. S., & Zhu, J. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Beilstein Journal of Organic Chemistry, 12, 2465–2473. Retrieved from [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis and Characterization of (Dichloromethyl)diisopropoxyborane
Abstract
(Dichloromethyl)diisopropoxyborane, also known as diisopropyl (dichloromethyl)boronate, is a pivotal reagent in modern synthetic organic chemistry. Its primary utility lies in the Matteson homologation reaction, a powerful method for the stereoselective one-carbon extension of boronic esters. This guide provides a comprehensive overview of the synthesis, characterization, and handling of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, provide a detailed, field-tested experimental protocol, and summarize its key characterization data. The aim is to equip the reader with the necessary expertise to confidently synthesize and utilize this valuable synthetic building block.
Introduction: The Significance of a Dichloromethylboronate
Boronic acids and their ester derivatives are foundational pillars in contemporary organic synthesis, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond this, the rich chemistry of organoboranes offers a vast toolkit for the construction of complex molecular architectures. (Dichloromethyl)diisopropoxyborane (C₇H₁₅BCl₂O₂) is a specialized boronic ester that serves as a cornerstone reagent for the Matteson homologation.[1][2] This reaction allows for the iterative and highly controlled construction of carbon chains with exceptional stereoselectivity.[3]
The core utility of (Dichloromethyl)diisopropoxyborane stems from its ability to act as a synthetic equivalent of a dichloromethyl anion, which can be challenging to generate and control. By reacting with a boronic ester, it forms an α-chloroboronic ester intermediate. This intermediate can then be subjected to nucleophilic attack, which proceeds with inversion of configuration at the carbon center, allowing for the predictable installation of a new stereocenter.[4] This process is instrumental in the synthesis of chiral alcohols, amino acids, and complex natural products.[1][4] Understanding the synthesis and properties of the title compound is therefore essential for any chemist aiming to leverage this powerful synthetic methodology.
Synthesis of (Dichloromethyl)diisopropoxyborane
Principle and Mechanistic Rationale
The synthesis of (Dichloromethyl)diisopropoxyborane is conceptually straightforward, yet requires careful execution due to the reactive nature of the intermediates. The overall transformation involves the reaction of a dichloromethyllithium species with triisopropyl borate.
The key steps are:
-
Generation of the Dichloromethyllithium Carbanion: This is achieved through the deprotonation of dichloromethane (CH₂Cl₂) with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation. The use of LDA is critical; weaker bases are insufficiently reactive to deprotonate the weakly acidic C-H bonds of dichloromethane, while more nucleophilic organolithium reagents (like n-butyllithium) could potentially engage in undesired side reactions. The reaction must be conducted at very low temperatures (typically -78 °C to -100 °C) to ensure the stability of the highly reactive dichloromethyllithium intermediate.[3]
-
Electrophilic Trapping: The in situ generated dichloromethyllithium is then treated with an electrophilic boron source, triisopropyl borate [B(O-i-Pr)₃]. The carbanion attacks the electrophilic boron atom, displacing one of the isopropoxide groups to form the desired (Dichloromethyl)diisopropoxyborane.
The choice of the diisopropoxyborane moiety is deliberate. The bulky isopropyl groups offer a degree of steric protection to the boron center, enhancing the stability of the product compared to smaller alkoxy groups (e.g., methoxy or ethoxy).
Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
Reagents & Equipment:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
Dichloromethane (anhydrous)
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Three-neck round-bottom flask, equipped with a magnetic stirrer, thermometer, and argon inlet
-
Syringes and needles
-
Low-temperature cooling bath (e.g., acetone/dry ice)
Step-by-Step Procedure:
-
LDA Preparation: In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C. Slowly add n-BuLi (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Carbanion Formation: To the cold LDA solution, add dichloromethane (1.0 equivalent) dropwise. A color change is often observed. It is crucial to maintain the temperature at or below -78 °C, with some protocols recommending temperatures as low as -100 °C for optimal stability and yield.[3] Stir the mixture for 1-2 hours at this low temperature.
-
Borane Addition: Slowly add triisopropyl borate (1.2 equivalents) to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight. The reaction is then carefully quenched by pouring it into a stirred mixture of dilute hydrochloric acid and ice.
-
Workup and Purification: The aqueous layer is separated and extracted with an organic solvent (e.g., dichloromethane or diethyl ether).[5] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield (Dichloromethyl)diisopropoxyborane as a colorless to pale yellow liquid.[6][7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (Dichloromethyl)diisopropoxyborane.
Physicochemical Properties and Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized (Dichloromethyl)diisopropoxyborane.
Physical Properties and Handling
(Dichloromethyl)diisopropoxyborane is a colorless to pale yellow liquid with a reported density of approximately 1.019 g/mL at 25 °C.[6] It is sensitive to moisture and should be handled under an inert atmosphere and stored in a tightly sealed container. Due to its reactivity, particularly with water, proper personal protective equipment should be worn at all times.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the dichloromethyl proton (-CHCl₂). Its chemical shift would be downfield due to the electron-withdrawing effect of the two chlorine atoms and the boron atom.
-
A septet for the two methine protons of the isopropoxy groups [-OCH(CH₃)₂].
-
A doublet for the twelve methyl protons of the isopropoxy groups [-OCH(CH₃)₂].
-
-
¹³C NMR: The carbon NMR spectrum should exhibit three signals corresponding to:
-
The dichloromethyl carbon (-CHCl₂).
-
The methine carbons of the isopropoxy groups [-OCH(CH₃)₂].
-
The methyl carbons of the isopropoxy groups [-OCH(CH₃)₂].
-
-
¹¹B NMR: Boron-11 NMR is a crucial technique for characterizing organoboron compounds. (Dichloromethyl)diisopropoxyborane, being a tricoordinate boronic ester, is expected to show a broad singlet in a characteristic region for this class of compounds.
Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [6] |
| Molecular Weight | 212.91 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Density | 1.019 g/mL at 25 °C | [6] |
| Boiling Point | 142.9 °C at 760 mmHg | [6] |
| Assay | ≥97% |
Applications in Organic Synthesis: The Matteson Homologation
The primary and most significant application of (Dichloromethyl)diisopropoxyborane is as a key reagent in the Matteson homologation of boronic esters.[2][3] This reaction provides a highly efficient and stereoselective method for inserting a single carbon atom between the boron and the organic group of a starting boronic ester.
The general process is as follows:
-
A starting boronic ester (R-B(OR')₂) reacts with (Dichloromethyl)diisopropoxyborane in the presence of a strong base (like LDA) to form an ate complex.
-
This complex rearranges to form an α-chloroboronic ester (R-CHCl-B(OR')₂). This step is highly diastereoselective when a chiral diol is used to form the starting boronic ester.[2]
-
The newly formed α-chloroboronic ester is then reacted with a nucleophile (e.g., a Grignard reagent, R''-MgX).
-
The nucleophile attacks the boron atom, forming another ate complex, which then undergoes a 1,2-migration of the R'' group from boron to the adjacent carbon, displacing the chloride ion with inversion of stereochemistry.[4]
This sequence effectively transforms R-B(OR')₂ into R-CH(R'')-B(OR')₂, creating a new carbon-carbon bond and a new stereocenter with high fidelity. This iterative capability is a cornerstone of modern asymmetric synthesis.[1]
Application Workflow Diagram
Caption: The Matteson Homologation using a generic boronic ester.
Safety and Handling
Working with the reagents for this synthesis requires strict adherence to safety protocols.
-
n-Butyllithium: Is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere.
-
Dichloromethane: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.
-
Triisopropyl borate: Is flammable.
-
(Dichloromethyl)diisopropoxyborane: The product itself is flammable and will react with moisture. It is an irritant to the skin, eyes, and respiratory system.[8]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Use of appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, is mandatory.
Conclusion
(Dichloromethyl)diisopropoxyborane is a reagent of significant value, enabling powerful transformations in asymmetric synthesis through the Matteson homologation. While its synthesis involves handling reactive and hazardous materials, the procedure is reliable and accessible when performed with the appropriate care and technique. A thorough understanding of its synthesis, characterization, and reactivity empowers chemists to construct complex, stereodefined molecules that are crucial in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical insights necessary for the successful implementation of this chemistry in a research setting.
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- Marinetti, A., & Savignac, P. (1993). Diethyl (Dichloromethyl)
- Schmalz, H.-G., & Deindl, S. (2023). Matteson Homologation of Arylboronic Esters.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
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An In-Depth Technical Guide to Diisopropyl (Dichloromethyl)boronate: Synthesis, Reactivity, and Applications
Abstract
Diisopropyl (dichloromethyl)boronate is a pivotal reagent in modern organic synthesis, primarily recognized for its role as a stable and effective precursor to the (dichloromethyl)lithium carbenoid. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, and synthesis. It delves into the mechanistic underpinnings of its key transformations, most notably the Matteson homologation, which allows for the stereocontrolled iterative extension of carbon chains. Detailed experimental protocols, safety considerations, and a discussion of its expanding applications in the synthesis of complex molecules and pharmaceutical agents are presented for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of (Dichloromethyl)boronates
Organoboron compounds have become indispensable tools in synthetic chemistry, enabling a vast array of carbon-carbon and carbon-heteroatom bond formations.[1][2] Among these, boronic esters bearing a dihalomethyl group are particularly valuable as versatile building blocks. Diisopropyl (dichloromethyl)boronate stands out due to the advantageous properties conferred by the diisopropyl ester group, which offers a good balance of steric bulk and reactivity, enhancing the stability of the reagent while facilitating key synthetic transformations.
Its primary utility lies in its function as a synthetic equivalent of a (dichloromethyl) anion, which is notoriously unstable. By reacting the boronate with a strong, non-nucleophilic base, a transient (dichloromethyl)lithium species can be generated in situ and trapped by the boron center, initiating a cascade of highly controlled and predictable reactions.[3][4] This approach is the cornerstone of the Matteson homologation reaction, a powerful method for the asymmetric synthesis of α-chloro boronic esters, which are themselves versatile intermediates for creating complex chiral molecules.[5][6] This guide will explore the fundamental chemistry and practical application of this essential reagent.
Structural Analysis and Physicochemical Properties
A thorough understanding of a reagent's physical and spectral properties is critical for its effective use and characterization.
Chemical Structure
The structure of Diisopropyl (dichloromethyl)boronate features a central boron atom bonded to two isopropoxy groups and a dichloromethyl group. The steric hindrance provided by the bulky isopropyl groups is crucial for moderating the Lewis acidity of the boron center and preventing unwanted side reactions.
Caption: General workflow for the synthesis of Diisopropyl (dichloromethyl)boronate.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Matteson, D. S. & Majumdar, D. (1983) and should be performed by trained personnel with appropriate safety precautions. [3]
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Charging: Charge the flask with anhydrous tetrahydrofuran (THF), followed by triisopropyl borate and dichloromethane.
-
Cooling: Cool the stirred mixture to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF/hexanes to the reaction mixture via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir and slowly warm to 0 °C over several hours. The formation of the intermediate lithium borate complex occurs during this time.
-
Acidification: Cool the mixture back to -78 °C and slowly introduce a solution of anhydrous hydrogen chloride in diethyl ether to neutralize the mixture and cleave the borate complex.
-
Workup and Isolation: Allow the mixture to warm to room temperature. The precipitated lithium chloride is removed by filtration. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield the Diisopropyl (dichloromethyl)boronate as a clear liquid. [7]
Key Reactions and Mechanistic Insights: The Matteson Homologation
The premier application of Diisopropyl (dichloromethyl)boronate is in the Matteson homologation, a process that extends a carbon chain by one carbon atom with exceptional stereocontrol. [4][5]
Mechanism of Action
The reaction sequence is a testament to the predictable reactivity of organoboron compounds.
-
Deprotonation: The (dichloromethyl)boronate is treated with a strong base (e.g., LDA or sec-BuLi) at low temperature (-78 °C) to generate the α-lithio carbenoid, which is stabilized as a boron 'ate' complex.
-
Rearrangement: Upon warming, one of the chlorine atoms acts as a leaving group, inducing a 1,2-migration of the alkyl or aryl group (R) from the boron to the adjacent carbon. This rearrangement occurs with inversion of configuration at the carbon center, which is the basis for the reaction's stereospecificity.
-
Intermediate Formation: This step yields an α-chloro boronic ester, a versatile synthetic intermediate.
-
Nucleophilic Displacement: The newly formed α-chloro boronic ester can then be treated with a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides). [6]The nucleophile attacks the boron atom, forming a new 'ate' complex. This is followed by a second 1,2-migration of the nucleophilic group (Nu), which displaces the remaining chloride with inversion of configuration. [5]
Caption: Simplified workflow of the Matteson Homologation reaction.
Causality and Experimental Choices
-
Choice of Boronic Ester: While Diisopropyl (dichloromethyl)boronate is excellent for generating the carbenoid, the Matteson homologation itself is often performed on boronic esters protected with chiral diols (e.g., pinanediol, DICHED). [8]This chiral auxiliary directs the 1,2-migration, leading to exceptionally high levels of diastereoselectivity in the α-chloro boronic ester intermediate. [9]- Temperature Control: The initial deprotonation and subsequent rearrangement are highly temperature-sensitive. Maintaining low temperatures (-100 °C to -78 °C) is critical to prevent the decomposition of the thermally unstable carbenoid and to ensure high stereoselectivity. [4][8]- Role of Lewis Acids: In some variations, a Lewis acid like zinc chloride is added. This can enhance the stereoselectivity of the rearrangement step by coordinating with the leaving group and facilitating a more ordered transition state. [5]
Applications in Complex Molecule Synthesis
The iterative nature of the Matteson homologation makes it a powerful strategy for the assembly of complex carbon skeletons with multiple stereocenters, which is a common challenge in pharmaceutical and natural product synthesis. [4][10]
-
Pharmaceutical Intermediates: The ability to precisely install functional groups and control stereochemistry makes this methodology ideal for constructing chiral building blocks for drug candidates. [2]Peptide boronic acids, such as the proteasome inhibitor Bortezomib, showcase the importance of boron-containing pharmacophores in medicine. [10]- Natural Product Synthesis: The homologation has been successfully applied to the synthesis of various natural products, including insect pheromones and polyketides, where precise control over long, functionalized alkyl chains is required. [6]- Versatile Precursors: The resulting homologated boronic esters are not end-points. They are stable, versatile intermediates that can participate in a wide range of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Safety and Handling
As with all chemical reagents, proper handling of Diisopropyl (dichloromethyl)boronate and the reagents used in its synthesis and reactions is paramount.
-
Hazards: The related brominated analogue is listed as a flammable liquid and vapor that causes skin and serious eye irritation. Similar precautions should be taken for the chlorinated version. The reagents used in its synthesis, such as LDA and sec-BuLi, are highly pyrophoric and corrosive. Dichloromethane is a suspected carcinogen. [11]- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, flame-resistant lab coat, and chemically resistant gloves. [12][13]- Handling Procedures: All manipulations should be conducted in a well-ventilated chemical fume hood. [12]The reagent is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to ensure its stability and purity. - Emergency Procedures: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. [13]Ensure fire extinguishers suitable for chemical fires (e.g., dry powder, CO₂) are accessible.
Conclusion and Future Outlook
Diisopropyl (dichloromethyl)boronate is more than just a chemical curiosity; it is a powerful enabler of stereocontrolled synthesis. Its role as a stable precursor for the Matteson homologation provides a reliable and highly selective method for carbon chain extension. The continued development of boronic acid chemistry, including new chiral auxiliaries and catalytic methods, promises to further expand the utility of this and related reagents. [1][14]For researchers in drug discovery and process development, mastering the application of (dihalomethyl)boronates is a valuable asset for the efficient and elegant construction of the complex molecular architectures that define the next generation of therapeutics and advanced materials.
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Chemsrc. Diisopropyl (bromomethyl)boronate | CAS#:137297-49-5. [Link]
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Pouliot, M., & Hall, D. G. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7016-7049. [Link]
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Matteson, D. S., & Majumdar, D. (1983). A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Organometallics, 2(11), 1529-1535. [Link]
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Kazmaier, U. (2023). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 21(5), 291. [Link]
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Kazmaier, U., et al. (2023). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers, 10(12), 2969-2974. [Link]
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Organic Syntheses. Isobutylboronic acid pinacol ester. [Link]
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Organic Syntheses. dichloromethyl methyl ether. [Link]
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Webster, M. P., Partridge, B. M., & Aggarwal, V. K. (2011). LITHIATED PRIMARY ALKYL CARBAMATES FOR THE HOMOLOGATION OF BORONIC ESTERS. Organic Syntheses, 88, 247. [Link]
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Kazmaier, U., et al. (2023). Matteson Homologation of Arylboronic Esters. ChemistryOpen, 12(4), e202300010. [Link]
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ResearchGate. The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications. [Link]
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University of Bristol. Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. [Link]
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ResearchGate. ¹¹B NMR spectra of tetrahedral boronate ester BE in DMSO-d6. [Link]
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Beilstein-Institut. Organic Chemistry - Application of Boron Heterocycles. [Link]
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PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Matteson, D. S., & Moody, R. J. (1980). Boronic ester homologation with 99% chiral selectivity and its use in syntheses of the insect pheromones (3S,4S)-4-methyl-3-heptanol and exo-brevicomin. Journal of the American Chemical Society, 102(24), 7604-7605. [Link]
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Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15093-15101. [Link]
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San Diego State University. ¹¹B NMR Chemical Shifts. [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,6-Difluorophenylboronic acid. [Link]
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A Technical Guide to the Safe Handling of Dichloromethyldiisopropoxyborane for Research and Development
This guide provides an in-depth analysis of the safety protocols, chemical properties, and potential hazards associated with Dichloromethyldiisopropoxyborane. It is intended for researchers, chemists, and drug development professionals who utilize this versatile reagent in their work. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Section 1: Chemical & Physical Identity
This compound (CAS No. 62260-99-5) is a boronic ester reagent frequently employed in organic synthesis.[1] Its utility lies in its capacity to participate in the formation of carbon-carbon and carbon-heteroatom bonds. Notably, it has been used in the solid-phase synthesis of aminoboronic acids, which are potent inhibitors of the hepatitis C virus NS3 proteinase. Understanding its physical properties is the first step in establishing safe handling procedures.
The compound is a liquid at room temperature and possesses a density slightly greater than water.[2][3] Its relatively low flash point of 40°C classifies it as a flammable liquid, demanding strict control of ignition sources in its vicinity.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 62260-99-5 | [1][3] |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [1][2] |
| Molecular Weight | 212.91 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Density | 1.019 g/mL at 25°C | [2][3] |
| Flash Point | 40 °C (104 °F) - closed cup | [2][3] |
| Boiling Point | 142.9 °C at 760 mmHg | [2] |
| Synonyms | (Dichloromethyl)diisopropoxyborane, Diisopropyl (dichloromethyl)boronate, Dichloromethyl-boronic acid diisopropyl ester | [1][2] |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as hazardous, with its primary risks being flammability and irritation to the skin, eyes, and respiratory system.[1] The signal word associated with this chemical is "Danger" or "Warning," indicating the potential for significant harm if not handled correctly.[1]
Table 2: GHS Hazard Classification
| Classification | Code | Description | Pictogram |
| Flammable liquids | H226 | Flammable liquid and vapor | 🔥 |
| Skin irritation | H315 | Causes skin irritation | ❗ |
| Eye irritation | H319 | Causes serious eye irritation | ❗ |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | ❗ |
Source:[1]
The following diagram illustrates the pathways through which these hazards can manifest, linking the chemical's properties to potential physiological effects upon exposure.
Caption: Recommended PPE Donning Workflow for High-Risk Operations.
Prescribed PPE for this compound
-
Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a full faceshield should be worn in addition to goggles. [4]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile or neoprene) and clothing to prevent skin exposure. [4][5]A flame-retardant lab coat is recommended.
-
Respiratory Protection: If a risk assessment indicates that vapor concentrations may exceed exposure limits, or if working outside of a fume hood, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges must be used. [3]
Section 5: Emergency Procedures and First Aid
Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations and trained in emergency protocols.
Accidental Release Measures
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ignition Control: Remove all sources of ignition.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using a non-combustible absorbent material like sand or earth. [3]5. Collection: Collect the absorbed material and place it in a sealed container for hazardous waste disposal. [3]
First Aid Protocols
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the exposed person to fresh air at once. [4][6]If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. [6][7]* Skin Contact: Immediately remove all contaminated clothing. [4]Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water. [4][7][8]Seek medical attention if irritation persists. [7]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. [4][8]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention. [4]* Ingestion: DO NOT induce vomiting. [4][9]Rinse the mouth with water and seek immediate medical attention. [4]
Section 6: Toxicological Profile and Health Effects
While comprehensive toxicological data for this compound is not fully available, its known hazards provide a basis for a conservative toxicological assessment. [3]The primary health effects are related to its irritant properties.
-
Acute Effects: Exposure can cause immediate irritation to the skin, eyes, and respiratory system. Symptoms of inhalation may include coughing, shortness of breath, and a burning sensation in the throat. Skin contact can lead to redness and inflammation, while eye contact can cause serious damage. * Chronic Effects: The long-term toxicological properties have not been thoroughly investigated. [3]As with many organoboron compounds and chlorinated hydrocarbons, repeated exposure should be avoided. The respiratory system is a potential target organ for long-term effects.
Conclusion
This compound is a valuable synthetic tool, but its utility is matched by its potential hazards. A deep understanding of its flammability and irritancy, coupled with the disciplined implementation of engineering controls, proper PPE, and emergency preparedness, is non-negotiable. By adhering to the principles and protocols outlined in this guide, researchers can handle this reagent effectively while upholding the highest standards of laboratory safety.
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Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. [Link]
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Proper handling and storage of Dichloromethyldiisopropoxyborane
An In-Depth Technical Guide to the Proper Handling and Storage of Dichloromethyldiisopropoxyborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a reactive organoboron compound with significant applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in the synthesis of complex molecules, such as aminoboronic acids that act as potent enzyme inhibitors, underscores its importance in medicinal chemistry and drug development.[1][2] However, its reactivity also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the compound's integrity. This guide provides a comprehensive overview of the essential procedures for the safe and effective management of this compound, grounded in established principles of handling air-sensitive and hazardous chemical reagents.
Compound Profile and Hazard Identification
This compound, also known as diisopropyl (dichloromethyl)boronate, is a flammable liquid that is sensitive to moisture.[3][4] Its dual functionality, arising from the dichloromethyl group and the diisopropoxyborane moiety, makes it a versatile reagent. However, these same features contribute to its hazardous nature.
1.1. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 62260-99-5 | [3][4] |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [3] |
| Molecular Weight | 212.91 g/mol | [3] |
| Appearance | Liquid | [4] |
| Density | 1.019 g/cm³ at 25 °C | [4] |
| Flash Point | 40 °C (104 °F) - closed cup | [4][5] |
| Boiling Point | 142.9 °C at 760 mmHg | [5] |
1.2. Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | GHS02 (Flame) | Danger | H226: Flammable liquid and vapor.[3] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |
In addition to the hazards associated with the parent compound, it is crucial to consider the potential toxicity of boron-containing compounds in general. While not all organoboron compounds exhibit high toxicity, exposure can lead to irritation of the lungs and skin.[6] High concentrations of some boron compounds have been shown to have more severe effects, including reproductive toxicity in animal studies.[6][7]
Core Handling Protocols
Given its reactivity with air and moisture, this compound must be handled using inert atmosphere techniques.[8] The following protocols are designed to minimize exposure and prevent degradation of the reagent.
2.1. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[9] If there is a risk of inhalation, a respirator with an appropriate cartridge (e.g., type ABEK) should be used.[4]
2.2. Inert Atmosphere Techniques
The use of a Schlenk line or a glovebox is highly recommended for all manipulations of this compound.[8][10]
-
Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas (e.g., argon or nitrogen) immediately before use.[11]
-
Syringe and Cannula Transfers: For transferring the liquid reagent, use a clean, dry, gas-tight syringe or a double-tipped needle (cannula).[12][13][14] The syringe should be purged with inert gas multiple times before drawing up the reagent.[12][13][14]
2.3. Step-by-Step Syringe Transfer Protocol
The following is a detailed protocol for transferring this compound using a syringe.
-
Preparation: Ensure all glassware is dry and the reaction vessel is under a positive pressure of inert gas.
-
Syringe Purging: Take a clean, dry syringe with a needle and flush it with inert gas at least ten times.[12][13]
-
Reagent Withdrawal: Pierce the septum of the reagent bottle with the needle and slowly draw the desired volume of this compound into the syringe. It is advisable to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Transfer: Transfer the reagent to the reaction vessel by piercing the septum and slowly dispensing the liquid.
-
Syringe Cleaning: Immediately after use, the syringe and needle must be quenched and cleaned to prevent the reagent from reacting with atmospheric moisture and seizing the syringe.
Caption: Inert atmosphere syringe transfer workflow.
Proper Storage Procedures
The stability of this compound is highly dependent on proper storage conditions.
-
Container: Store in the original container, which is typically designed for air-sensitive reagents.[12][13] Ensure the cap is tightly sealed.
-
Atmosphere: The container should be stored under an inert atmosphere (argon or nitrogen).
-
Temperature: Store in a cool, dry, and well-ventilated place, away from sources of ignition.[9] Some suppliers recommend storage at -20°C.[3]
-
Incompatible Materials: Keep away from water, strong oxidizing agents, and strong bases.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
4.1. Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material such as sand or diatomaceous earth.[15] Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a suitable container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
4.2. First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9][16] Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
5.1. Quenching Procedure
Unused or residual this compound should be carefully quenched before disposal. This should be done in a fume hood, with appropriate PPE.
-
Dilution: Dilute the reagent with an inert, high-boiling point solvent such as toluene or hexane.
-
Slow Addition: Slowly add the diluted solution to a stirred, cooled (ice bath) solution of a proton source, such as isopropanol.
-
Neutralization: After the initial reaction has subsided, slowly add water to hydrolyze any remaining boronic ester.
-
Disposal: The resulting mixture should be neutralized and disposed of in accordance with local, state, and federal regulations.
Caption: Waste quenching and disposal workflow.
5.2. Contaminated Materials
All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be collected in a sealed container and disposed of as hazardous waste.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective use is predicated on a thorough understanding of its reactivity and hazards. By adhering to the principles of inert atmosphere chemistry, utilizing appropriate personal protective equipment, and following established protocols for handling, storage, and disposal, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and the environment.
References
-
Chemos GmbH & Co. KG. (2022). Safety Data Sheet: dichloromethane. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Dichloromethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Boron and Boron-Containing Compounds Toxicity. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
- Google Patents. (1994). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
-
PubMed. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). A Water-Stable Boronate Ester Cage. Retrieved from [Link]
-
MDPI. (n.d.). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Progress in the medical chemistry of organoboron compounds. Retrieved from [Link]
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Chemical and Physical Information - Toxicological Profile for Dichlorobenzenes. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Materials Chemistry A. Retrieved from [Link]
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- 2. Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound - Safety Data Sheet [chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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Dichloromethyldiisopropoxyborane: A Technical Guide to its Mechanism of Action in Organic Synthesis
Introduction: Unveiling a Versatile Reagent for Carbon-Carbon Bond Formation
Dichloromethyldiisopropoxyborane, a seemingly unassuming organoboron compound, has carved a significant niche in the synthetic chemist's toolbox. Its utility lies not in a multitude of disparate applications, but in its mastery of a specific, powerful transformation: the stereocontrolled homologation of boronic esters. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, primarily focusing on its role in the Matteson homologation reaction. We will delve into the causality behind the experimental choices, provide detailed protocols, and explore the underlying principles that govern its reactivity. While its application as a Lewis acid or in cross-coupling reactions is less documented, we will also discuss the theoretical underpinnings of its potential in these areas, offering a forward-looking perspective for researchers in drug development and organic synthesis.
Part 1: The Core Mechanism - The Matteson Homologation
The primary and most well-documented mechanism of action for this compound is its participation as a substrate in the Matteson homologation reaction. This powerful carbon-carbon bond-forming methodology allows for the iterative, stereocontrolled insertion of a chloromethyl group into a carbon-boron bond.[1][2][3]
The Fundamental Transformation: From Boronic Ester to α-Chloroboronic Ester
The Matteson homologation initiates with the reaction of a boronic ester, in this case, this compound, with a dihalomethyllithium reagent, typically (dichloromethyl)lithium (LiCHCl₂), generated in situ from dichloromethane and a strong base like n-butyllithium at very low temperatures (-100 °C).[3][4] The choice of such a low temperature is critical to ensure the stability of the highly reactive carbenoid species and to maximize diastereoselectivity.
The core of the mechanism involves a sequence of nucleophilic attack and a 1,2-metallate rearrangement:
-
Formation of the Ate Complex: The highly nucleophilic (dichloromethyl)lithium attacks the electrophilic boron atom of the this compound, forming a tetracoordinate boronate species, often referred to as an "ate complex".
-
1,2-Migration: This ate complex is unstable and undergoes a rearrangement where one of the groups attached to the boron migrates to the adjacent dichloromethyl carbon. In the context of using this compound as a starting material, this would be a dichloromethyl group migrating, which is not a productive homologation. Therefore, this compound is more accurately viewed as a product of a homologation reaction on a simpler boronic ester, or a precursor to other functionalized boronic esters.
A more typical Matteson homologation sequence, and the one that defines the utility of reagents like this compound, starts with a different boronic ester (e.g., a simple alkyl or aryl diisopropoxyborane). The reaction with (dichloromethyl)lithium then proceeds as follows:
-
Nucleophilic Attack: The (dichloromethyl)lithium adds to the boron center of the starting boronic ester to form the ate complex.
-
1,2-Migration with Chloride Displacement: The alkyl or aryl group (R) on the boron migrates to the dichloromethyl carbon, displacing one of the chloride ions. This migration occurs with inversion of configuration at the carbon center if it is chiral. The driving force for this step is the formation of a more stable C-C bond and the expulsion of a good leaving group (Cl⁻).
This sequence results in the formation of a new α-chloroboronic ester, effectively inserting a "-CHCl-" unit into the original C-B bond.
Caption: Mechanism of the Matteson Homologation.
Stereochemical Control: The Role of Chiral Auxiliaries
A key feature of the Matteson homologation is its ability to proceed with high diastereoselectivity. This is typically achieved by using a chiral diol to form a chiral boronic ester from the starting boronic acid.[2] While our topic is this compound which does not inherently possess a chiral auxiliary, it is crucial to understand this principle as it forms the foundation of the stereoselective applications of the resulting α-chloroboronic esters. The chiral diol creates a sterically defined environment around the boron atom, directing the incoming nucleophile and the subsequent migration to occur from a specific face, thus leading to a high diastereomeric excess (d.e.) in the product.
Experimental Protocol: A Representative Matteson Homologation
The following is a generalized, yet detailed protocol for the Matteson homologation of a boronic ester, which can be adapted for the synthesis of dichloromethylboronic esters or their subsequent reactions. The success of this reaction is highly dependent on anhydrous conditions and the maintenance of low temperatures.
Materials:
-
Starting Boronic Ester (e.g., Aryl-B(OiPr)₂)
-
Dichloromethane (anhydrous)
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (e.g., R'MgBr in THF or Et₂O)
-
Zinc Chloride (ZnCl₂, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Pentane or Diethyl Ether
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of (Dichloromethyl)lithium: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve anhydrous dichloromethane (1.2 equivalents) in anhydrous THF. Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, ensuring the temperature does not rise above -95 °C. Stir the resulting mixture at -100 °C for 30 minutes to ensure complete formation of LiCHCl₂.
-
Reaction with Boronic Ester: In a separate flame-dried flask, dissolve the starting boronic ester (1.0 equivalent) in anhydrous THF. Cool this solution to -100 °C.
-
Transfer the freshly prepared (dichloromethyl)lithium solution to the boronic ester solution via a cannula, again maintaining the temperature at -100 °C. Stir the reaction mixture at this temperature for 30-60 minutes.
-
Zinc Chloride Addition (Optional but Recommended): To minimize epimerization of the newly formed α-chloroboronic ester, especially with arylboronic esters, a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF can be added at -100 °C. Allow the reaction to warm slowly to room temperature and stir for 1-2 hours.
-
Nucleophilic Displacement: Cool the reaction mixture to the desired temperature for the Grignard addition (typically -78 °C to 0 °C). Slowly add the Grignard reagent (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with pentane or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data: Yields and Diastereoselectivities
While specific data for this compound as a starting material is sparse in readily available literature, the Matteson homologation of various boronic esters is well-documented. High yields and excellent diastereoselectivities are commonly achieved, particularly when using chiral auxiliaries.
| Starting Boronic Ester | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Phenyl-B(pinanediol) | MeMgBr | Ph-CH(Me)-B(pinanediol) | High | >99:1 | [4] |
| n-Hexyl-B(DICHED) | PhMgBr | n-Hexyl-CH(Ph)-B(DICHED) | 85 | >98:2 | [2] |
| Aryl-B(DIPED) | VinylMgBr | Aryl-CH(Vinyl)-B(DIPED) | 70-90 | >95:5 |
DICHED = 1,2-dicyclohexylethanediol; DIPED = 1,2-diisopropylethanediol
Part 2: Potential Mechanisms of Action - A Frontier for Research
While the Matteson homologation is the cornerstone of this compound's reactivity, its structure suggests potential roles in other fundamental organic reactions. The following sections explore these possibilities based on established principles of organoboron chemistry.
This compound as a Lewis Acid Catalyst
The boron atom in this compound is electron-deficient, making it a potential Lewis acid. The presence of the electron-withdrawing dichloromethyl group is expected to enhance this Lewis acidity compared to a simple alkyldiisopropoxyborane.
Proposed Mechanism of Lewis Acid Catalysis (e.g., in a Diels-Alder Reaction):
-
Coordination to the Substrate: The Lewis acidic boron center of this compound would coordinate to a Lewis basic site on one of the reactants, typically the dienophile in a Diels-Alder reaction. For instance, it would coordinate to the carbonyl oxygen of an α,β-unsaturated ketone.
-
Activation of the Substrate: This coordination withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).
-
Acceleration of the Reaction: The reduced HOMO-LUMO gap between the diene and the activated dienophile accelerates the rate of the cycloaddition reaction.
Caption: Proposed Lewis Acid Catalysis by this compound.
Further research is required to experimentally validate and quantify the Lewis acidity of this compound and its efficacy as a catalyst in various organic transformations.
Potential Role in Suzuki-Miyaura Cross-Coupling Reactions
α-Haloalkylboronic esters can, in principle, participate in Suzuki-Miyaura cross-coupling reactions. The mechanism, however, would differ from the standard coupling of aryl or vinyl boronic acids. The key transmetalation step, where the organic group is transferred from boron to the palladium catalyst, would be of particular interest.
Hypothesized Mechanistic Considerations:
The electron-withdrawing nature of the dichloromethyl group would likely influence the nucleophilicity of the carbon atom attached to boron, potentially making the transmetalation step more challenging compared to electron-rich alkyl or aryl groups. However, the presence of the α-halide offers alternative pathways. It is plausible that oxidative addition of the C-Cl bond to the palladium(0) center could occur, followed by reductive elimination.
A detailed mechanistic investigation, including kinetic studies and the isolation or spectroscopic observation of intermediates, is necessary to elucidate the precise role and efficiency of this compound and related α-haloalkylboronic esters in Suzuki-Miyaura couplings.
Conclusion: A Specialized Reagent with Untapped Potential
This compound is a powerful reagent whose mechanism of action is primarily understood through its role in the Matteson homologation. This reaction provides a reliable and highly stereoselective method for the synthesis of α-chloroboronic esters, which are versatile intermediates for the construction of complex molecules. The principles of nucleophilic attack on the boron center followed by a 1,2-metallate rearrangement are well-established and offer a high degree of control to the synthetic chemist.
While its application as a Lewis acid catalyst or a partner in Suzuki-Miyaura cross-coupling reactions is currently less explored, the electronic properties of the dichloromethyl group suggest intriguing possibilities. Further research in these areas could unlock new applications for this specialized yet potent organoboron compound, expanding its utility in the synthesis of pharmaceuticals and other fine chemicals.
References
-
Kinsinger, T., & Kazmaier, U. (2014). Matteson Homologation of Arylboronic Esters. European Journal of Organic Chemistry, 2014(15), 3147-3150. [Link]
-
Kazmaier, U. (2023). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 21(1), 20. [Link]
-
Angle, S. R., & Jacobsen, E. N. (2023). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. Journal of the American Chemical Society, 145(44), 24047–24054. [Link]
-
Kazmaier, U. (2023). Matteson Homologation of Arylboronic Esters. Chemistry–A European Journal, 29(10), e202203396. [Link]
-
Matteson, D. S. (1981). Homologation of boronic esters to .alpha.-chloro boronic esters. Organometallics, 1(1), 15-19. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. mdpi.com [mdpi.com]
- 4. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dichloromethyldiisopropoxyborane in Suzuki-Miyaura Coupling
Introduction: Harnessing the Potential of Dichloromethylboronates in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] Within the diverse array of organoboron reagents utilized in this transformation, dichloromethyldiisopropoxyborane emerges as a unique and powerful building block. Its geminal dichloro-substituted methyl group offers a latent carbonyl functionality, providing a strategic entry point for the synthesis of a wide range of valuable compounds, including aldehydes, ketones, and other complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and discuss key considerations for optimizing this transformation.
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura coupling of this compound with an aryl or vinyl halide (or triflate) proceeds through a well-established palladium-catalyzed cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
The catalytic cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl electrophile (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The dichloromethyl group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronate ester, making it more nucleophilic.
-
Reductive Elimination: The coupled product (Ar-CHCl2) is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.
Sources
Application Notes & Protocols: Leveraging Dichloromethyldiisopropoxyborane for Advanced C-C Bond Formation
Abstract
This technical guide provides an in-depth exploration of dichloromethyldiisopropoxyborane as a key reagent for carbon-carbon bond formation in modern organic synthesis. Primarily, we detail its application in the Matteson homologation, a powerful strategy for the stereoselective one-carbon extension of boronic esters. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, field-proven experimental protocols, and the synthetic versatility of the resulting intermediates. Protocols are designed to be self-validating, with causal explanations for critical steps, ensuring both reproducibility and safety.
Introduction: The Significance of this compound
Carbon-carbon bond formation is a cornerstone of organic chemistry, essential for constructing the molecular frameworks of pharmaceuticals, agrochemicals, and advanced materials.[1] Among the vast arsenal of synthetic tools, boron-based methodologies have emerged as particularly versatile and reliable. This compound, Cl₂CHB(O-i-Pr)₂, serves as a highly effective C1 building block. Its principal application is in the Matteson homologation, a reaction that inserts a single carbon atom into a carbon-boron bond to generate valuable α-chloro boronic esters.[2][3][4]
These intermediates are not merely products but are pivotal springboards for further functionalization. The subsequent reaction of the α-chloro boronic ester with a nucleophile, such as a Grignard or organolithium reagent, establishes a second C-C bond with high fidelity and stereochemical control.[3][4] This two-stage sequence offers a robust and programmable method for assembling complex carbon skeletons, making it an invaluable tool in target-oriented synthesis.[5][6]
Core Application: The Two-Stage Matteson Homologation
The most powerful application of this compound is a sequential process: (1) one-carbon homologation of a boronic ester to form an α-chloro boronic ester, followed by (2) nucleophilic substitution to form a new C-C bond.
Mechanism and Rationale
The entire process hinges on the controlled generation of a (dichloromethyl)lithium carbenoid, which initiates the homologation cascade.[7][8] The key mechanistic steps are outlined below:
-
Ate Complex Formation: The process begins with the deprotonation of a dihalomethane (in this context, the dichloromethyl group on the boron reagent) by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The resulting carbanion rapidly attacks the electrophilic boron atom of the starting boronic ester ( I ) to form a tetracoordinate boronate "ate" complex ( II ). The low temperature is critical to stabilize this intermediate and prevent premature decomposition of the lithium carbenoid.[9]
-
1,2-Anionic Rearrangement: Upon formation, the ate complex ( II ) is unstable. It undergoes a spontaneous, 1,2-anionic rearrangement (1,2-migration). The organic group (R¹) migrates from the boron to the adjacent carbon atom, displacing one of the chloride ions. This is the key C-C bond-forming step of the homologation.
-
Formation of the α-Chloro Boronic Ester: The rearrangement cascade concludes with the formation of the homologated α-chloro boronic ester ( III ), which has the R¹ group attached to a newly inserted chloromethyl carbon. This intermediate is often stable enough for isolation but is typically used directly in the next step for maximum efficiency.[3]
-
Second C-C Bond Formation: Introduction of a potent nucleophile, such as a Grignard reagent (R²MgX), initiates the second phase. The nucleophile attacks the boron atom of the α-chloro boronic ester ( III ), forming a new ate complex ( IV ).
-
Nucleophilic Displacement: This second ate complex undergoes another 1,2-migration, where the newly introduced R² group migrates to the α-carbon, displacing the remaining chloride ion in an Sₙ2-type reaction. This step proceeds with inversion of configuration at the α-carbon, a crucial feature for stereoselective synthesis.[3] The final product is the di-substituted boronic ester ( V ).
// Node styles sub [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; reagent [fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; intermediate [fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; product [fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Nodes B_Ester [label="Boronic Ester (I)\nR¹-B(OR)₂", class="sub"]; DCM_Borane [label="this compound\n+ LDA @ -78°C", class="reagent"]; Ate1 [label="Ate Complex (II)", class="intermediate"]; AlphaChloro [label="α-Chloro Boronic Ester (III)", class="product"]; Grignard [label="Grignard Reagent\nR²MgX", class="reagent"]; Ate2 [label="Ate Complex (IV)", class="intermediate"]; FinalProduct [label="Homologated Product (V)\nR¹-CH(R²)-B(OR)₂", class="product"];
// Edges B_Ester -> Ate1 [label=" Attack on Boron", color="#EA4335"]; DCM_Borane -> Ate1 [style=dashed, arrowhead=none, color="#EA4335"]; Ate1 -> AlphaChloro [label=" 1,2-Migration of R¹\n(Cl⁻ loss)", color="#4285F4"]; AlphaChloro -> Ate2 [label=" Attack on Boron", color="#EA4335"]; Grignard -> Ate2 [style=dashed, arrowhead=none, color="#EA4335"]; Ate2 -> FinalProduct [label=" 1,2-Migration of R²\n(Cl⁻ loss, Inversion)", color="#4285F4"]; } } Caption: Mechanism of the two-stage Matteson homologation.
Experimental Protocols
The following protocols are generalized and may require optimization based on the specific substrate. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.
Protocol 1: One-Carbon Homologation to α-Chloro Boronic Ester
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF, ~0.4 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to generate the LDA solution.
-
-
Reaction Execution:
-
In a separate flame-dried Schlenk flask, dissolve the starting boronic ester (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF (~0.5 M).
-
Cool this solution to -78 °C.
-
Transfer the boronic ester/dichloromethyldiisopropoxyborane solution to the pre-formed LDA solution via cannula, maintaining the temperature at -78 °C.
-
Causality Note: Adding the boronic ester solution to the base prevents exposure of the base-sensitive product to excess LDA. Maintaining -78 °C is crucial as the intermediate boronate complex is thermally unstable.[9]
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by quenching a small aliquot with saturated NH₄Cl solution.
-
-
Work-up (if isolating the α-chloro ester):
-
Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude α-chloro boronic ester can be purified by column chromatography on silica gel, but it is often carried forward directly.[3]
-
Protocol 2: C-C Coupling with Grignard Reagents
-
Reaction Setup:
-
To the crude or purified α-chloro boronic ester (1.0 equivalent) from Protocol 1, dissolved in anhydrous THF and cooled to -78 °C under argon.
-
Causality Note: Performing the reaction in a one-pot fashion without isolating the intermediate often gives the best results and minimizes decomposition.[3][10]
-
-
Nucleophile Addition:
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 equivalents) dropwise to the solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction for the consumption of the α-chloro boronic ester.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench carefully with saturated aqueous NH₄Cl.
-
Perform an aqueous extraction as described in Protocol 1 (Step 3).
-
The resulting crude product can be purified by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure homologated boronic ester.
-
// Node styles start [fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; process [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; decision [shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124", color="#FBBC05"]; output [shape=parallelogram, fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"];
// Nodes A [label="Start: Assemble Dry Glassware\nunder Argon Atmosphere", class="start"]; B [label="Prepare LDA Solution\nin THF at -78°C"]; C [label="Prepare Boronic Ester &\nCl₂CHB(O-i-Pr)₂ Solution in THF"]; D [label="Add Ester/Borane Solution\nto LDA at -78°C via Cannula"]; E [label="Stir at -78°C for 1-3h\n(Homologation Step)"]; F [label="Reaction Complete?", class="decision"]; G [label="Cool to -78°C\nAdd Grignard Reagent"]; H [label="Warm to RT, Stir 12-16h\n(Coupling Step)"]; I [label="Aqueous Work-up\n(Sat. NH₄Cl)"]; J [label="Purification\n(Column Chromatography)"]; K [label="Final Product", class="output"];
// Edges A -> B; A -> C; B -> D; C -> D; D -> E -> F; F -> G [label="Yes"]; F -> E [label="No"]; G -> H -> I -> J -> K; } } Caption: Experimental workflow for the one-pot homologation/coupling sequence.
Substrate Scope and Performance
The Matteson homologation using this compound is compatible with a wide range of boronic esters. The subsequent coupling step is also versatile, accommodating various Grignard reagents. Below is a summary of representative yields.
| Starting Boronic Ester (R¹) | Grignard Reagent (R²) | Product Structure | Typical Yield (%) | Reference |
| Phenyl | Methylmagnesium Bromide | Ph-CH(Me)-B(pin) | ~90% | [3] |
| 4-Methoxyphenyl | Phenylmagnesium Bromide | (4-MeOPh)-CH(Ph)-B(pin) | 85-95% | [10] |
| n-Hexyl | Ethylmagnesium Bromide | (n-Hex)-CH(Et)-B(pin) | High | [11] |
| Cyclohexyl | Vinylmagnesium Bromide | (c-Hex)-CH(Vinyl)-B(pin) | Good | [6] |
(Note: Yields are highly dependent on substrate and specific reaction conditions. B(pin) refers to the pinacol boronic ester derivative, a common stable form.)
Safety and Handling
-
This compound: A flammable liquid and irritant. Handle in a well-ventilated fume hood.[12]
-
n-Butyllithium: Pyrophoric. Must be handled under an inert atmosphere using proper syringe/cannula techniques.
-
Grignard Reagents: Moisture-sensitive and flammable.
-
Cryogenic Baths: Handle dry ice and acetone with appropriate thermal gloves.
Conclusion
This compound is a premier reagent for the robust and often stereoselective synthesis of complex organic molecules through C-C bond formation. The Matteson homologation provides a reliable pathway to α-chloro boronic esters, which are versatile intermediates for subsequent coupling reactions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement this powerful synthetic strategy in their own programs, from academic discovery to industrial drug development.
References
-
Matteson Reactions. NROChemistry. [Link]
-
The Matteson Reaction (Mechanism). YouTube. [Link]
-
Kinsinger, T., & Kazmaier, U. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal. [Link]
-
Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. MDPI. [Link]
-
Matteson Reaction. Chem-Station Int. Ed. [Link]
-
Matteson, D. S. (1986). Boronic esters in stereodirected synthesis. Organometallics, 5(8), 1465–1473. [Link]
-
Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. National Institutes of Health (NIH). [Link]
-
Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Royal Society of Chemistry. [Link]
-
Studies on a catalytic version of the Matteson asymmetric homologation reaction. Royal Society of Chemistry. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]
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- 1. C-C Bond Forming Reagents [sigmaaldrich.com]
- 2. Matteson Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Matteson Reactions | NROChemistry [nrochemistry.com]
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- 11. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]
- 12. chemscene.com [chemscene.com]
Application Note: A Comprehensive Guide to the Synthesis of α-Aminoboronic Acid Derivatives via Matteson Homologation with Dichloromethyldiisopropoxyborane
Introduction: The Significance of α-Aminoboronic Acids
α-Aminoboronic acids are a pivotal class of compounds that serve as bioisosteres of α-amino acids.[1][2] Their unique ability to form reversible covalent bonds with the active site serine or threonine residues of enzymes makes them exceptionally potent inhibitors.[3][4] This property has been harnessed in the development of groundbreaking therapeutics, most notably the proteasome inhibitor Bortezomib (Velcade®), a frontline treatment for multiple myeloma.[2][3][4] The clinical success of Bortezomib and other analogues like Ixazomib has fueled intense interest in developing robust and versatile synthetic routes to access structurally diverse α-aminoboronic acids for new drug discovery campaigns.[3][5]
Among the various synthetic strategies, the Matteson homologation stands out as a powerful and highly stereoselective method for constructing the α-aminoboronic acid scaffold.[3][6] This application note provides a detailed protocol and mechanistic rationale for the synthesis of protected α-aminoboronic acids using dichloromethyldiisopropoxyborane, a key reagent in this homologation strategy.
Mechanistic Rationale: The Matteson Homologation Pathway
The core of this synthetic approach is a homologation reaction, which extends a carbon chain by one atom while installing the desired functionality. The reaction with this compound is a nuanced process that relies on the principles of organometallic reactivity and boron chemistry.
Causality Behind the Method:
The process begins with the deprotonation of a suitable nitrogen-containing precursor, such as a protected amine or an N-silylated carbamate, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or n-butyllithium. This generates a highly nucleophilic lithium amide. This nucleophile then attacks the electrophilic boron center of this compound.
This addition results in the formation of a tetracoordinate boron "ate" complex. This intermediate is the cornerstone of the reaction's success. The "ate" complex is unstable and poised for rearrangement. A 1,2-migration of one of the isopropoxy groups from the boron to the adjacent dichloromethyl carbon occurs, with the simultaneous displacement of a chloride ion. This key rearrangement step forms a new carbon-boron bond and generates an α-chloroboronic ester.
A second equivalent of the lithium amide can then displace the remaining chloride via a nucleophilic substitution (SN2-type) mechanism.[7] This step formally installs the amino group alpha to the boron atom, yielding the desired protected α-aminoboronic ester. The use of a chiral auxiliary on the nitrogen or a chiral boronic ester in related methodologies allows for high levels of stereocontrol, which is a hallmark of the Matteson methodology.[3]
Diagram of the Reaction Mechanism:
Caption: Reaction mechanism for aminoboronic ester synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating by explaining the purpose of critical steps. Success in organometallic synthesis hinges on rigorous exclusion of atmospheric oxygen and moisture.
3.1. Materials and Equipment
| Reagents & Solvents | Purpose/Grade | Equipment |
| This compound | Reagent | Schlenk line or glovebox |
| N-Protected Amine (e.g., N-(trimethylsilyl)acetamide) | Nucleophile precursor | Oven-dried round-bottom flasks |
| n-Butyllithium (n-BuLi) or LDA | Strong, non-nucleophilic base | Gas-tight syringes |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent | Magnetic stirrer and stir bars |
| Saturated aq. NH₄Cl | Quenching agent | Low-temperature bath (dry ice/acetone) |
| Ethyl Acetate, Hexanes | Extraction/Chromatography | Separatory funnel, Rotary evaporator |
| Brine (Saturated aq. NaCl) | Aqueous wash | Chromatography columns |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying agent | Thin Layer Chromatography (TLC) plates |
3.2. Detailed Step-by-Step Methodology
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).
-
Preparation of the Nucleophile:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add the N-protected amine (1.0 eq).
-
Dissolve the amine in anhydrous THF (approx. 0.2 M concentration).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Causality: A low temperature is crucial to control the reactivity of the organolithium species and prevent side reactions.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes. A color change or gas evolution may be observed.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation and formation of the lithium amide.
-
-
Reaction with this compound:
-
In a separate flame-dried flask, prepare a solution of this compound (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared lithium amide solution from Step 1 into the borane solution via a cannula.
-
Causality: Adding the nucleophile to the electrophile (inverse addition) maintains a slight excess of the borane reagent, minimizing the risk of undesired double-addition products.
-
Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by TLC if a suitable chromophore is present.
-
-
Workup and Purification:
-
While the flask is still in the cold bath, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Causality: Quenching at low temperature safely neutralizes any remaining organolithium species.
-
Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The brine wash helps to remove residual water from the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
3.3. Visualization of the Experimental Workflow
Caption: Flowchart of the synthesis protocol.
Data Summary and Expected Outcomes
The described methodology is versatile and can be applied to a range of N-protected amines. Yields are typically moderate to good, contingent on the substrate and strict adherence to anhydrous conditions.
| Substrate Type | Base | Typical Yield | Key Considerations |
| N-Silylated Amides | n-BuLi | 60-80% | Silyl group is readily cleaved during workup. |
| N-Boc Carbamates | s-BuLi/TMEDA | 55-75% | Requires a stronger base system for deprotonation. |
| Hindered Secondary Amines | LDA | 50-70% | Steric hindrance can slow the reaction rate. |
| N-Silylated Anilines | n-BuLi | 65-85% | Generally good nucleophiles. |
Conclusion and Future Applications
The synthesis of α-aminoboronic esters using this compound is a robust and reliable method that provides access to valuable synthetic intermediates. The resulting protected α-aminoboronic esters can be deprotected, typically via transesterification with phenylboronic acid or under acidic conditions, to yield the free boronic acids.[7] These final compounds are ready for evaluation as enzyme inhibitors in drug discovery programs or for use as versatile building blocks in further synthetic transformations.[5][8] The ability to generate libraries of these compounds is critical for exploring structure-activity relationships and identifying new therapeutic leads for a range of diseases, from cancer to infectious diseases.[9][10]
References
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Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews, 45(9), 2291–2307. [Link]
-
Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. ResearchGate. [Link]
-
Dufour, J. (2018). Synthesis and applications of aminoboronic acids. TSpace Repository, University of Toronto. [Link]
-
Fu, G. C., et al. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society. [Link]
-
Hall, D. G. (2009). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Accounts of Chemical Research. [Link]
-
Andrés, P., et al. (2016). Synthesis of α-aminoboronic acids. Semantic Scholar. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Aminoboronic acids and their esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors. Medicinal chemistry communication, 1(3), 183-196. [Link]
-
Andrés, P., Ballano, G., Calaza, M. I., & Cativiela, C. (2016). Synthesis of α-aminoboronic acids. Chemical Society Reviews. [Link]
-
Fisher, G. B., et al. (2001). Lithium Aminoborohydrides 16. Synthesis and Reactions of Monomeric and Dimeric Aminoboranes. The Journal of Organic Chemistry. [Link]
-
Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]
-
Larsson, U., et al. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules. [Link]
-
Shalev, M., et al. (2022). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Liu, T., & Wang, J. (2020). α-Aminoboronates: Recent advances in their preparation and synthetic applications. Chinese Chemical Letters. [Link]
-
Fu, G. C., et al. (2023). Enantioselective Synthesis of α-Aminoboronic Acid Derivatives via Copper-Catalyzed N-Alkylation. Journal of the American Chemical Society. [Link]
-
Li, G., & Ju, J. (2018). Synthesis of biologically active boron-containing compounds. Bioorganic & Medicinal Chemistry. [Link]
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
Sources
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- 2. Aminoboronic acids and esters: from synthetic challenges to the discovery of unique classes of enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-aminoboronic acids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00886G [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes & Protocols: Asymmetric Synthesis of α-Amino Acids via Matteson Homologation Using Dichloromethyldiisopropoxyborane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral α-Amino Acids and the Role of Boron Chemistry
Optically pure α-amino acids are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and other biologically active molecules. Their precise stereochemistry is often critical for therapeutic efficacy and safety. Consequently, robust and efficient methods for their asymmetric synthesis are of paramount importance in modern organic chemistry and drug discovery.
While numerous strategies exist for the synthesis of chiral amino acids, methodologies involving organoboranes have emerged as particularly powerful and versatile. Among these, the Matteson homologation stands out as a reliable method for the stereocontrolled construction of the carbon framework of α-amino acids and their valuable boron analogues, α-aminoboronic acids. This application note provides a detailed overview of the use of dichloromethyldiisopropoxyborane in the Matteson homologation for the asymmetric synthesis of α-amino acid precursors.
The Core Reagent: this compound
This compound, also known as diisopropyl (dichloromethyl)boronate, is a key reagent in the Matteson homologation. Its chemical structure is characterized by a dichloromethyl group attached to a boron atom, which is also bonded to two isopropoxy groups.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 62260-99-5 | C₇H₁₅BCl₂O₂ | 212.91 g/mol |
This reagent serves as a precursor to the (dichloromethyl)lithium carbenoid, which is central to the carbon-chain extension in the Matteson homologation.
The Matteson Homologation: A Mechanistic Overview
The Matteson homologation is a powerful method for the asymmetric one-carbon extension of a boronic ester. This reaction proceeds with high diastereoselectivity, enabling the creation of a new stereocenter with a predictable configuration. The overall process can be broken down into several key steps:
-
Formation of the (Dichloromethyl)lithium Reagent : this compound is not used directly in the homologation. Instead, a related dichloromethylboronic ester is often used as a precursor, or more commonly, (dichloromethyl)lithium is generated in situ from dichloromethane and a strong base like lithium diisopropylamide (LDA). This carbenoid is highly reactive and serves as the nucleophilic source of the dichloromethyl group.
-
Formation of the Boronate "ate" Complex : The (dichloromethyl)lithium attacks the electrophilic boron atom of a chiral boronic ester. This forms a tetracoordinate boron "ate" complex. The chiral auxiliary on the boronic ester, typically a diol like pinanediol, directs the approach of the nucleophile to one face of the boron atom, establishing the stereochemistry of the subsequent steps.
-
1,2-Migration and Chloride Displacement : The "ate" complex is unstable and undergoes a rearrangement. One of the chloro-substituents on the newly introduced carbon migrates to the boron atom, while the alkyl or aryl group on the boron migrates to the carbon, displacing the other chloride ion. This 1,2-migration occurs with inversion of configuration at the carbon center, leading to the formation of an α-chloroalkylboronic ester with high diastereomeric purity. The stereochemical outcome is dictated by the chiral auxiliary.
-
Nucleophilic Substitution of the α-Chloro Group : The resulting α-chloroalkylboronic ester is then treated with a nucleophile, such as an azide or a protected amine, to displace the remaining chloride. This substitution typically proceeds with inversion of configuration, yielding the desired α-aminoalkylboronic ester.
-
Deprotection and Oxidation to the α-Amino Acid : The chiral auxiliary can be removed, and the boronic acid moiety can be oxidized (e.g., using sodium perborate or hydrogen peroxide) to yield the corresponding carboxylic acid, thus completing the synthesis of the α-amino acid. Alternatively, the α-aminoboronic acid itself can be the target molecule, as these compounds have significant biological activity.
Visualization of the Matteson Homologation Workflow
Caption: Workflow of the Matteson Homologation for α-Amino Acid Synthesis.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: General Procedure for the Asymmetric Homologation of a Boronic Ester
Materials:
-
Chiral boronic ester (e.g., pinanediol boronate)
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Nucleophile (e.g., sodium azide, protected amine)
-
Appropriate workup and purification reagents (e.g., saturated ammonium chloride, sodium bicarbonate, organic solvents, silica gel)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
-
Generation of (Dichloromethyl)lithium and Homologation:
-
To the LDA solution, add dichloromethane (1.2 equivalents) dropwise at -78 °C.
-
Stir the mixture for 15-20 minutes to generate the (dichloromethyl)lithium reagent.
-
In a separate flame-dried flask, dissolve the chiral boronic ester (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Transfer the solution of the chiral boronic ester via cannula to the (dichloromethyl)lithium solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature overnight.
-
-
Workup and Isolation of the α-Chloroalkylboronic Ester:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude α-chloroalkylboronic ester can be purified by column chromatography on silica gel, though it is often used directly in the next step.
-
Protocol 2: Nucleophilic Displacement of the α-Chloride
Materials:
-
Crude or purified α-chloroalkylboronic ester
-
Nucleophile (e.g., sodium azide, 3 equivalents)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Workup and purification reagents
Procedure:
-
Dissolve the α-chloroalkylboronic ester (1.0 equivalent) in DMF.
-
Add the nucleophile (e.g., sodium azide).
-
Heat the reaction mixture to a temperature appropriate for the specific substrate and nucleophile (e.g., 50-80 °C) and monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting α-azido or α-aminoalkylboronic ester by column chromatography.
Factors Influencing Stereoselectivity
The high degree of stereocontrol in the Matteson homologation is a key feature of this methodology. Several factors contribute to the excellent diastereoselectivity:
-
The Chiral Auxiliary: The choice of the chiral diol used to form the boronic ester is critical. C₂-symmetric diols, such as those derived from (+)- or (-)-α-pinene (pinanediol), are highly effective at inducing facial selectivity during the attack of the (dichloromethyl)lithium. The bulky groups of the diol effectively shield one face of the boron atom, directing the incoming nucleophile to the less hindered side.
-
Reaction Temperature: The formation of the "ate" complex and the subsequent 1,2-migration are typically carried out at low temperatures (e.g., -78 °C to -100 °C) to maximize stereoselectivity and minimize side reactions, such as epimerization of the α-chloro boronic ester.[1]
-
Lewis Acids: In some cases, the addition of a Lewis acid, such as zinc chloride, can enhance the stereoselectivity of the migration step.[2] The Lewis acid can coordinate to the chloride, promoting the rearrangement and scavenging the chloride ion that could otherwise lead to epimerization.[2]
Applications and Scope
The Matteson homologation using this compound or related reagents is a versatile tool for the synthesis of a wide range of α-amino acid derivatives. The methodology is compatible with a variety of functional groups, provided they are suitably protected. It has been successfully applied to the synthesis of analogues of natural amino acids like boroalanine, boroleucine, borovaline, and borophenylalanine.[2]
Furthermore, the resulting α-aminoboronic acids are not only precursors to α-amino acids but are also an important class of compounds in their own right, with applications as enzyme inhibitors, particularly for serine proteases.
Conclusion
The Matteson homologation, utilizing reagents such as this compound as precursors to (dichloromethyl)lithium, provides a robust and highly stereoselective route to α-amino acid derivatives. The predictability of the stereochemical outcome, governed by the choice of a chiral auxiliary, makes this a valuable methodology for researchers in organic synthesis and medicinal chemistry. The ability to generate valuable α-aminoboronic acids further enhances the utility of this powerful synthetic transformation.
References
-
Synthesis of α-aminoboronic acids. Chemical Society Reviews. (2016). [Link]
-
Matteson Homologation of Arylboronic Esters. Chemistry Europe. (2023). [Link]
-
Asymmetric homologation of boronic esters bearing azido and silyloxy substituents. The Journal of Organic Chemistry. (2000). [Link]
-
Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry. [Link]
-
Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry. (2021). [Link]
Sources
Application Notes and Protocols: A Guide to Suzuki-Miyaura Coupling with Heteroaryl Halides and Advanced Boronic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of C-C Bond Formation in Heterocyclic Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or ester) and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Heterocyclic compounds, prevalent in a vast majority of FDA-approved small-molecule drugs, often derive their biological activity from intricate substitution patterns. The Suzuki-Miyaura coupling provides a powerful tool for the precise installation of aryl and heteroaryl moieties onto these core structures.
This guide provides a detailed exploration of the Suzuki-Miyaura coupling, with a specific focus on the challenges and solutions associated with using heteroaryl halides as coupling partners. Furthermore, we will delve into an advanced technique for the synthesis of functionalized boronic esters—the Matteson homologation—and clarify the role of dichloromethylborane derivatives in this context.
Part 1: The Suzuki-Miyaura Coupling of Heteroaryl Halides
Mechanistic Overview: A Palladium-Catalyzed Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the heteroaryl halide (Het-Ar-X) to form a palladium(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[4]
-
Transmetalation: The organic group from the boronic acid or ester (R-B(OR)₂) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium.[3]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product (Het-Ar-R), regenerating the catalytically active palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges in Coupling with Heteroaryl Halides
While powerful, the Suzuki-Miyaura coupling of heteroaryl halides presents unique challenges:
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in many heterocycles can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]
-
Protodeboronation: Heteroaryl boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond, especially under basic aqueous conditions. This side reaction consumes the boronic acid and reduces the overall yield.[2]
-
Poor Solubility: Many polar heterocyclic compounds exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.[2]
-
Reactivity of Heteroaryl Chlorides: Aryl and heteroaryl chlorides are often less reactive than their bromide or iodide counterparts in the oxidative addition step, requiring more active catalyst systems.[4]
Strategies for Successful Coupling
Overcoming these challenges requires careful optimization of the reaction conditions:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition of less reactive chlorides and the reductive elimination step. Ligands like SPhos and CataCXium® A have shown excellent performance in challenging heteroaryl couplings.[2][5]
-
Choice of Boron Reagent: While boronic acids are common, boronate esters (e.g., pinacol or neopentyl esters) can offer greater stability and are less prone to protodeboronation.[2]
-
Base and Solvent System: The choice of base and solvent is critical. Anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective for refractory couplings.[2] For other systems, potassium phosphate (K₃PO₄) is a versatile and commonly used base.[6] The solvent system must be chosen to ensure adequate solubility of all components.
-
Additives: In some cases, additives like trimethyl borate can enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Pinacol Ester
This protocol provides a general procedure for the coupling of a heteroaryl chloride with a boronic ester under anhydrous conditions.
Materials:
-
2-Chloropyridine
-
Phenylboronic acid pinacol ester
-
Palladium precatalyst (e.g., Pd-CataCXium® A-G3, 3 mol%)
-
Potassium trimethylsilanolate (TMSOK, 1.2 equiv)
-
Trimethyl borate (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or microwave vial
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the palladium precatalyst (3 mol%), 2-chloropyridine (1.0 equiv), and phenylboronic acid pinacol ester (1.1 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by trimethyl borate (3.0 equiv) and a solution of TMSOK (1.2 equiv) in dioxane.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyridine.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd-CataCXium® A-G3 (3 mol%) | Highly active for coupling of heteroaryl chlorides.[2] |
| Boron Reagent | Phenylboronic acid pinacol ester (1.1 equiv) | Increased stability compared to the boronic acid.[2] |
| Base | Potassium trimethylsilanolate (TMSOK) (1.2 equiv) | Soluble base for anhydrous conditions, effective for challenging couplings.[2] |
| Solvent | Anhydrous 1,4-dioxane | Aprotic solvent suitable for anhydrous conditions. |
| Additive | Trimethyl borate (3.0 equiv) | Enhances solubility and prevents catalyst poisoning.[2] |
| Temperature | 80-100 °C | To overcome the activation barrier for the oxidative addition of the chloride. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the Pd(0) catalyst. |
Part 2: Advanced Boronic Ester Synthesis via Matteson Homologation
Introduction to Matteson Homologation
The Matteson homologation is a powerful method for the stereoselective one-carbon extension of a boronic ester.[7][8] This reaction allows for the synthesis of more complex boronic esters that can subsequently be used in reactions like the Suzuki-Miyaura coupling.
Clarification on Dichloromethyldiisopropoxyborane: The user's query mentioned "this compound." It is crucial to understand that this reagent is not a direct precursor for generating an aryl or heteroaryl boronic acid for a Suzuki coupling. Instead, the core of the Matteson homologation involves the in situ generation of a dichloromethyllithium carbenoid from dichloromethane and a strong base. This carbenoid then reacts with a starting boronic ester to form an α-chloro boronic ester, which is the key intermediate for further functionalization.
Mechanism of Matteson Homologation
The reaction proceeds through the following key steps:
-
Carbenoid Formation: Dichloromethane is deprotonated by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium, at very low temperatures (-100 to -78 °C) to form dichloromethyllithium.[8]
-
Boronate Complex Formation: The dichloromethyllithium attacks the electrophilic boron atom of the starting boronic ester to form a tetracoordinate "ate" complex.
-
1,2-Migration: A 1,2-migration of the organic group from the boron to the adjacent carbon occurs, displacing one of the chlorine atoms and forming an α-chloro boronic ester. This step is often promoted by the addition of a Lewis acid, such as zinc chloride.[8]
-
Nucleophilic Substitution: The resulting α-chloro boronic ester can then be reacted with a nucleophile (e.g., a Grignard reagent) to displace the remaining chlorine atom and form the homologated boronic ester.
Caption: Workflow for the Matteson homologation of a boronic ester.
Safety Considerations for Matteson Homologation
This procedure involves highly reactive and hazardous materials and must be performed with extreme caution in a well-ventilated fume hood.
-
Organolithium Reagents (n-BuLi, sec-BuLi): These are pyrophoric and will ignite on contact with air. They also react violently with water. Strict air-free techniques (e.g., Schlenk line or glovebox) are mandatory.[1][9]
-
Dichloromethane: A suspected carcinogen. Handle with appropriate personal protective equipment (PPE).
-
Low Temperatures: The reaction requires temperatures of -78 °C or lower, necessitating the use of a dry ice/acetone or liquid nitrogen/ethanol bath.
Required Personal Protective Equipment (PPE):
-
Flame-resistant lab coat
-
Safety glasses and a face shield
-
Appropriate gloves (e.g., nitrile gloves)
Experimental Protocol: Matteson Homologation of Isobutylboronic Acid Pinacol Ester
This protocol is adapted from a procedure described in Organic Syntheses and demonstrates the one-carbon homologation followed by methylation.[10]
Materials:
-
Isobutylboronic acid pinacol ester
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (sec-BuLi) in cyclohexane/hexane
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Flame-dried Schlenk flasks and syringes
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve isobutylboronic acid pinacol ester (1.0 equiv) and anhydrous dichloromethane (1.3 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbenoid Formation and Ate Complexation: Slowly add a solution of sec-butyllithium (1.3 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the mixture at this temperature for several hours.
-
1,2-Migration: Allow the reaction mixture to slowly warm to room temperature and stir overnight. This step facilitates the rearrangement to the α-chloro boronic ester.
-
Nucleophilic Substitution: Cool the mixture to 0 °C and slowly add a solution of methylmagnesium bromide (MeMgBr, 1.5 equiv). Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by GC-MS or NMR).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or flash column chromatography to yield the homologated and methylated boronic ester.
Conclusion
The Suzuki-Miyaura cross-coupling is a vital transformation for the synthesis of complex heteroaromatic compounds. By understanding the inherent challenges and employing optimized conditions, researchers can successfully couple a wide range of heteroaryl halides. For the synthesis of more elaborate coupling partners, the Matteson homologation offers a reliable method for the stereoselective extension of boronic esters. While this advanced technique requires stringent safety protocols due to the use of pyrophoric reagents, it provides access to a diverse array of building blocks for drug discovery and development.
References
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- Suzuki Coupling. Organic Chemistry Portal.
- Matteson Homologation of Arylboronic Esters. Eur. J. Org. Chem. 2023.
- Syntheses of Marine Natural Products via Matteson Homologations and Rel
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Homologation of chiral boronic esters and application to 1,3-polyols synthesis. SlideShare.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- boronic esters. Organic Syntheses Procedure.
- Mechanochemical Synthesis of α‐halo Alkylboronic Esters. PMC - NIH.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Safe handling of organolithium compounds in the labor
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with...
- for the use of hazardous materials or equipment.
- M
- A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Synthesis.
- Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromin
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
- Pyrophorics - Organolithium Reagents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Schroeder Group - University of Illinois.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ChemInform Abstract: DIRECTED CHIRAL SYNTHESIS BY WAY OF α‐CHLORO BORONIC ESTERS. Sci-Hub.
- Chiral boronic esters obtained by Matteson dienolate homologation.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 7. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ehs.uci.edu [ehs.uci.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Matteson Homologation: A Detailed Guide to the Experimental Setup for Reactions Involving Dichloromethyldiisopropoxyborane
Introduction: The Power of Controlled Carbon-Chain Elongation
In the landscape of modern organic synthesis, the ability to construct complex carbon skeletons with high stereochemical control is paramount. The Matteson homologation reaction stands as a cornerstone methodology for the iterative, one-carbon extension of boronic esters, providing a powerful tool for the synthesis of chiral molecules.[1][2] At the heart of this transformation lies the reaction of a boronic ester with a dihalomethyllithium reagent, leading to the formation of an α-halo boronic ester. This intermediate is then primed for a subsequent stereospecific nucleophilic substitution, effectively elongating the carbon chain by one atom with the creation of a new stereocenter.[3] This application note provides a detailed experimental guide for researchers, scientists, and drug development professionals on utilizing Dichloromethyldiisopropoxyborane in the Matteson homologation, with a focus on the underlying scientific principles, practical setup, and safety considerations. This compound serves as a precursor to the key dichloromethylboronate intermediate in certain variations of this reaction, making a thorough understanding of its handling and reactivity crucial for successful and reproducible outcomes.
Scientific Rationale and Mechanism
The Matteson homologation reaction proceeds through a well-defined mechanistic pathway. The core of the reaction involves the nucleophilic attack of a (dihalomethyl)lithium carbenoid on the electrophilic boron atom of a boronic ester.[4] This forms a tetracoordinate boronate "ate" complex. This intermediate is unstable and undergoes a 1,2-migration of one of the groups attached to the boron onto the adjacent dihalomethyl carbon, with concomitant displacement of a halide ion. This rearrangement is the key bond-forming step and dictates the stereochemical outcome of the reaction. When a chiral boronic ester is used, the rearrangement proceeds with high diastereoselectivity, allowing for the synthesis of enantioenriched α-haloboronic esters.[3][5]
The choice of the diisopropyl ester group in this compound offers a balance of steric bulk and reactivity, influencing the stability of the boronic ester and the stereoselectivity of the homologation reaction.
Below is a diagram illustrating the generalized mechanism of the Matteson Homologation.
Caption: Generalized mechanism of the Matteson Homologation.
Experimental Workflow Overview
The successful execution of a reaction involving this compound requires meticulous attention to anhydrous and anaerobic conditions due to the moisture and air sensitivity of the organolithium reagents involved. The general workflow can be broken down into several key stages:
Caption: General experimental workflow for the Matteson Homologation.
Detailed Experimental Protocol: Asymmetric Homologation of a Chiral Boronic Ester
This protocol describes a representative procedure for the asymmetric homologation of a chiral pinanediol boronic ester using (dichloromethyl)lithium generated in situ.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| Chiral Pinanediol Boronic Ester | Varies | - | 1.0 equiv | 10.0 |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 1.2 equiv | 12.0 |
| n-Butyllithium (n-BuLi) in hexanes | 64.06 | ~0.68 | 1.1 equiv | 11.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 50 mL | - |
| Diethyl ether (Et₂O), anhydrous | 74.12 | 0.713 | As needed | - |
| Saturated aqueous NH₄Cl | - | - | As needed | - |
| Brine (Saturated aqueous NaCl) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |
Step-by-Step Methodology:
-
Glassware and Atmosphere Preparation:
-
All glassware (a three-necked round-bottom flask, addition funnel, and magnetic stir bar) must be rigorously dried in an oven at >120 °C overnight and allowed to cool to room temperature in a desiccator.
-
Assemble the glassware hot and immediately place it under a positive pressure of an inert atmosphere (Argon or Nitrogen). This is crucial to prevent the reaction of the highly reactive organolithium species with atmospheric moisture and oxygen.
-
-
Reagent Preparation and Reaction Setup:
-
To the three-necked flask, add the chiral pinanediol boronic ester (1.0 equiv, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL) via cannula or a dry syringe.
-
In a separate, dry flask, prepare a solution of anhydrous dichloromethane (1.2 equiv, 12.0 mmol) in anhydrous THF (~10 mL).
-
Cool the reaction flask containing the boronic ester to -100 °C using a liquid nitrogen/ethanol bath. Maintaining this low temperature is critical for the stability of the (dichloromethyl)lithium reagent.[4]
-
Slowly add the dichloromethane solution to the cooled reaction flask.
-
-
Generation of (Dichloromethyl)lithium and Homologation:
-
Via a syringe pump for controlled addition, add n-butyllithium (1.1 equiv, 11.0 mmol) dropwise to the stirred reaction mixture over a period of 30-60 minutes. The slow addition helps to control the exothermicity of the reaction and maintain the low temperature.
-
After the addition is complete, allow the reaction to stir at -100 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available for the starting material and product.
-
-
Reaction Quenching:
-
While the reaction is still at -100 °C, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. The addition should be done dropwise initially to control the quenching of any unreacted n-butyllithium.
-
Once the initial exotherm has subsided, the cooling bath can be removed, and the mixture is allowed to warm to room temperature.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether to dilute the organic phase and extract the aqueous layer.
-
Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove any residual water from the organic layer.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis. Liquid products may also be purified by distillation under reduced pressure.[4]
-
Safety and Handling Precautions
Working with this compound and the reagents involved in the Matteson homologation requires strict adherence to safety protocols.
-
This compound: This compound is flammable and can cause skin, eye, and respiratory irritation.[6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It must be handled under an inert atmosphere at all times. Use proper syringe and cannula techniques for transfer. In case of fire, use a dry powder extinguisher (Class D). Do not use water.
-
Dichloromethane (DCM): Dichloromethane is a volatile and toxic solvent. It is a suspected carcinogen and can cause damage to the central nervous system.[1][7][8] All manipulations involving DCM should be performed in a fume hood.
-
Cryogenic Temperatures: The use of a liquid nitrogen/ethanol bath requires cryogenic gloves and safety glasses to prevent cold burns.
References
- Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009-10024.
- Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to .alpha.-chloro boronic esters. Journal of the American Chemical Society, 102(25), 7588-7590.
- Sadhu, K. M., & Matteson, D. S. (1985). A general synthesis of chiral boronic esters from boronic esters. Organometallics, 4(9), 1687-1689.
-
VelocityEHS. Dichloromethane (Methylene Chloride) Hazards & Safety Information. [Link]
- Matteson, D. S. (1986). The use of boronic esters in organic synthesis. Synthesis, 1986(12), 973-985.
- Sigma-Aldrich.
- Brown, H. C., & Gupta, S. K. (1971). A simple, convenient procedure for the hydroboration of alkenes with 9-borabicyclo[3.3.1]nonane. Journal of the American Chemical Society, 93(7), 1816-1818.
- Fisher Scientific.
- Fisher Scientific.
- Paderes, M. C., & Aggarwal, V. K. (2011). Stereoselective synthesis of secondary and tertiary boronic esters from α-chloroboronic esters.
- Stymiest, J. L., Dutheuil, G., Mahmood, A., & Aggarwal, V. K. (2007). Lithiation− Borylation of Secondary Alkyl Carbamates with (−)-Sparteine. A Powerful Method for the Asymmetric Synthesis of Boronic Esters.
- Matteson, D. S., & Moody, R. J. (1982). Asymmetric synthesis with boronic esters: A new route to chiral .alpha.-hydroxy aldehydes and ketones. Journal of the American Chemical Society, 104(23), 6461-6462.
- Matteson, D. S., & Sadhu, K. M. (1983). Boronic esters from dichloromethyllithium and boronic esters: A new method for homologation. Journal of the American Chemical Society, 105(7), 2077-2078.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 6344, Dichloromethane.
- Not Voodoo. Drying Solvents.
- Organic Syntheses. Preparation of (1R,2R,3R,5S)-(-)-Isopinocampheylborane.
-
Occupational Safety and Health Administration. Dichloromethane. [Link]
- University of California, Los Angeles.
- University of Wisconsin-Madison. Safe Use of Cryogens.
Sources
- 1. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes [mdpi.com]
- 5. Development of Enantioselective Lithium-Isothiourea-Boronate–Catalyzed Matteson Homologations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Art of Carbon Chain Elongation: Dichloromethyldiisopropoxyborane in the Symphony of Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of natural product synthesis, the precise and stereocontrolled construction of complex carbon skeletons is a paramount challenge. Nature, with its enzymatic machinery, assembles these molecular marvels with an elegance that synthetic chemists strive to emulate. Among the myriad of tools in the synthetic chemist's arsenal, dichloromethyldiisopropoxyborane has emerged as a powerful reagent for the iterative, one-carbon homologation of boronic esters, a transformation known as the Matteson homologation. This application note delves into the utility of this compound, providing a comprehensive guide to its application in the synthesis of complex natural products, complete with detailed protocols and mechanistic insights.
The Reagent: More Than Just a Boron Ester
This compound, with the chemical formula Cl₂CHB(O-i-Pr)₂, is a key player in the Matteson homologation reaction.[1][2] Its structure, featuring a dichloromethyl group attached to a diisopropoxyboron moiety, is deceptively simple. The magic lies in its ability to act as a precursor to a dichloromethyllithium carbenoid, which then engages in a highly stereoselective reaction with a chiral boronic ester. This process allows for the controlled elongation of a carbon chain by a single carbon atom, with the newly introduced stereocenter's configuration being dictated by the chiral auxiliary on the starting boronic ester.[3][4]
The diisopropoxy groups serve to moderate the reactivity of the boron center and are readily available. The true ingenuity of this reagent is realized in its application for the formation of carbon-carbon and carbon-heteroatom bonds.[1]
The Core Transformation: Unraveling the Matteson Homologation
The Matteson homologation is a cornerstone of modern asymmetric synthesis, enabling the construction of intricate stereochemical arrays with remarkable precision.[5] The reaction proceeds through a well-defined mechanistic pathway, the understanding of which is crucial for its successful application.
The Mechanism of Action: A Step-by-Step Breakdown
The generally accepted mechanism of the Matteson homologation using this compound is a carefully orchestrated sequence of events:[3]
-
Formation of the Ate Complex: The process begins with the deprotonation of dichloromethane by a strong base, typically n-butyllithium or lithium diisopropylamide (LDA), at low temperatures (-78 °C to -100 °C) to generate the highly reactive (dichloromethyl)lithium.[3] This carbenoid then adds to the boron atom of the chiral boronic ester to form a tetrahedral boronate "ate" complex.
-
1,2-Metallate Rearrangement: The crucial stereodefining step is the 1,2-metallate rearrangement. In this step, one of the organic groups attached to the boron migrates from the boron to the adjacent carbon atom of the dichloromethyl group, displacing one of the chloride ions. The presence of a Lewis acid, such as zinc chloride, can significantly enhance the rate and diastereoselectivity of this rearrangement.[3]
-
Formation of the α-Chloroboronic Ester: The product of this rearrangement is a new, homologated α-chloroboronic ester, with the newly formed stereocenter's configuration being controlled by the chiral diol of the boronic ester. The high diastereoselectivity arises from the preferential migration of the organic group to one of the two diastereotopic faces of the dichloromethyl carbon.
-
Nucleophilic Substitution: The resulting α-chloroboronic ester is then poised for a subsequent nucleophilic substitution reaction. A wide range of nucleophiles, including Grignard reagents, organolithiums, and enolates, can be employed to displace the remaining chloride with inversion of configuration, further elaborating the carbon skeleton.
The following Graphviz diagram illustrates this mechanistic pathway:
Caption: The mechanistic pathway of the Matteson homologation.
The Source of Stereocontrol: The Role of the Chiral Auxiliary
The remarkable stereoselectivity of the Matteson homologation is a direct consequence of the chiral diol used to form the starting boronic ester.[3] Commonly employed chiral auxiliaries include pinanediol, diisopropylethanediol (DIPED), and dicyclohexylethanediol (DICHED).[3] These C₂-symmetric diols create a chiral environment around the boron atom, effectively shielding one face of the dichloromethyl group in the ate complex and directing the migration of the R group to the other, less sterically hindered face. This results in the formation of the α-chloroboronic ester as a single diastereomer in high purity.
Applications in Natural Product Synthesis: Building Complexity with Precision
The iterative nature of the Matteson homologation makes it an exceptionally powerful tool for the synthesis of polyketide natural products, which are characterized by their repeating stereochemical motifs.[4] By repeatedly applying the homologation-substitution sequence, complex carbon chains with multiple contiguous stereocenters can be assembled with a high degree of control.
| Natural Product/Fragment | Starting Material | Key Homologation Step(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Doliculide Fragment | Chiral boronic ester | Iterative homologation with Cl₂CHLi, followed by nucleophilic substitution. | Not specified | High | [6][7] |
| Epothilone B (C1-C6 fragment) | Chiral boronic ester | Homologation followed by Grignard addition. | Not specified | High | [8][9] |
| Stegobinone | Chiral boronic ester | Homologation followed by nucleophilic substitution. | Not specified | High | [10] |
| Benzestrol Isomers | Ethyl pinacol boronate | Iterative catalyst-controlled diastereoselective Matteson homologations. | 44-71% for key steps | 95:2:1:2 to 9:88:2:1 | |
| Cyclohexene Derivatives | Chiral boronic ester | Threefold Matteson homologation. | High | High | [4] |
Case Study: Synthesis of a Doliculide Derivative
The synthesis of doliculide, a marine cyclodepsipeptide with potent cytotoxic activity, provides an excellent example of the power of the Matteson homologation.[6][7] The polyketide fragment of doliculide, which contains five stereogenic centers, was synthesized in a highly stereoselective manner using an iterative Matteson homologation strategy.
The general workflow for such an iterative synthesis can be visualized as follows:
Caption: Iterative workflow for polyketide synthesis.
Protocols: A Practical Guide to the Matteson Homologation
The following protocol is a generalized procedure for the Matteson homologation, based on the synthesis of a doliculide fragment.[6] Note: This is a representative protocol and may require optimization for different substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Preparation of (Dichloromethyl)lithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF.
-
Slowly add n-butyllithium (in hexanes) to the solution while maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Slowly add dichloromethane to the LDA solution. The resulting (dichloromethyl)lithium solution is used immediately in the next step.
Matteson Homologation and Nucleophilic Substitution
-
In a separate flame-dried flask, dissolve the chiral boronic ester in anhydrous THF and cool the solution to -78 °C.
-
Slowly add the freshly prepared (dichloromethyl)lithium solution to the solution of the boronic ester via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
In a separate flask, dissolve anhydrous zinc chloride in THF.
-
Slowly add the zinc chloride solution to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to the appropriate temperature for the nucleophilic addition (e.g., -78 °C for Grignard reagents).
-
Slowly add the nucleophile (e.g., a Grignard reagent or an organolithium) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homologated and substituted boronic ester.
Conclusion: A Versatile Tool for Asymmetric Synthesis
This compound, through its central role in the Matteson homologation, has proven to be an indispensable reagent in the synthesis of complex natural products. Its ability to facilitate the stereocontrolled, iterative elongation of carbon chains provides a powerful and versatile strategy for the construction of intricate molecular architectures. The high diastereoselectivities, broad substrate scope, and the ability to introduce a wide variety of functional groups make this methodology a go-to choice for synthetic chemists tackling the challenges of modern natural product synthesis. As the quest for novel therapeutics continues, the elegant simplicity and profound utility of this compound will undoubtedly continue to play a pivotal role in the creation of molecules that shape the future of medicine.
References
-
Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Mar. Drugs2023 , 21(1), 20. [Link]
-
Andler, O.; Kazmaier, U. Synthesis and Late-Stage Modification of (−)-Doliculide Derivatives Using Matteson's Homologation Approach. Pharmaceuticals2021 , 14(4), 356. [Link]
-
Gorges, J.; Kazmaier, U. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Org. Chem. Front.2023 , 10, 2835-2840. [Link]
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Tost, M.; Andler, O.; Kazmaier, U. A Matteson Homologation-Based Synthesis of Doliculide and Derivatives. Eur. J. Org. Chem.2021 , 2021(43), 5828-5835. [Link]
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Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Mar. Drugs2023 , 21(1), 20. [Link]
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Gorges, J.; Kazmaier, U. Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Org. Chem. Front.2023 , 10, 2835-2840. [Link]
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Matteson, D. S.; Sadhu, K. M. Synthesis of (±)-epi-Stegobinone Utilizing Silacyclopropanes as Synthetic Intermediates. J. Org. Chem.1983 , 48(25), 4750–4753. [Link]
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Saicic, R. N.; Zard, S. Z. A model study of epothilone synthesis: an alternative synthetic approach to the C1–C7 fragment. J. Serb. Chem. Soc.2006 , 71(3), 221-228. [Link]
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Tost, M.; Andler, O.; Kazmaier, U. A Matteson Homologation-Based Synthesis of Doliculide and Derivatives. Eur. J. Org. Chem.2021 , 2021(43), 5828-5835. [Link]
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Jacobsen, E. N.; et al. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. J. Am. Chem. Soc.2022 , 144(38), 17466–17473. [Link]
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Nicolaou, K. C.; et al. Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues. Bioorg. Med. Chem.2002 , 10(11), 3569-3585. [Link]
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Application Note: Catalyst Selection for Dichloromethyldiisopropoxyborane Mediated Cross-Coupling Reactions
Abstract
Dichloromethyldiisopropoxyborane, Cl2CHB(OPr-i)2, is an increasingly important building block in pharmaceutical and materials science, enabling the direct introduction of the dichloromethyl (–CHCl2) group via Suzuki-Miyaura cross-coupling. The success of this transformation is critically dependent on the judicious selection of the catalyst system. This guide provides an in-depth analysis of catalyst and ligand selection, explains the mechanistic rationale behind these choices, and offers detailed protocols for researchers to achieve optimal results. We will explore the comparative advantages of palladium and nickel systems and detail the profound impact of phosphine and N-heterocyclic carbene (NHC) ligands on reaction efficiency, scope, and functional group tolerance.
Introduction: The Utility of this compound
The dichloromethyl group is a versatile functional handle. It can be readily converted into an aldehyde, a carboxylic acid, or used in further functionalization, making it a valuable synthon in multi-step synthesis. This compound serves as a stable, easy-to-handle, and efficient source of the :CCl2 carbenoid equivalent for C-C bond formation. Unlike many organometallic reagents, organoboron compounds are generally non-toxic, thermally stable, and tolerant of aqueous conditions, which contributes to the broad applicability of the Suzuki-Miyaura reaction.[1]
The general transformation is depicted below: Ar–X + Cl2CHB(OPr-i)2 ---[Pd or Ni Catalyst, Base]---> Ar–CHCl2
Achieving high yields in this reaction is not trivial and hinges on selecting a catalyst system that can efficiently navigate the Suzuki-Miyaura catalytic cycle with this specific boronic ester.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[1][2]
The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the cycle.[1][3] The reactivity of the halide is crucial, with the rate of addition following the trend I > Br > OTf >> Cl.[1]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic boronate "ate" complex (e.g., [Cl2CHB(OPr-i)2(OH)]-).
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
The choice of catalyst—specifically the metal center and its coordinating ligands—profoundly influences the rate and efficiency of each of these steps.
Catalyst System Selection: Metal, Ligand, and Precursor
The Metal Center: Palladium vs. Nickel
-
Palladium: Palladium is the most widely used metal for Suzuki-Miyaura couplings due to its remarkable versatility, functional group tolerance, and well-understood reactivity.[4] A vast library of palladium catalysts and ligands exists, providing a broad toolkit for optimization. For the coupling of this compound, palladium systems are typically the first choice due to their reliability.
-
Nickel: As a first-row transition metal, nickel offers a significant cost advantage over palladium, making it attractive for large-scale synthesis.[5] Nickel catalysts can exhibit unique reactivity, sometimes succeeding where palladium fails, particularly with less reactive electrophiles like aryl chlorides or phenol derivatives.[6][7] However, nickel catalysts are often more sensitive to air and moisture, requiring more stringent inert atmosphere techniques.
The Ligand: The Key to Modulating Reactivity
The ligand is arguably the most critical component of the catalyst system. It binds to the metal center, influencing its steric and electronic properties, which in turn dictates the catalyst's activity and stability.[8][9]
-
Phosphine Ligands: This is the largest and most common class of ligands for cross-coupling.[8]
-
Triphenylphosphine (PPh3): A classic, inexpensive, and robust ligand. Often used in simple couplings, but may require higher catalyst loadings or temperatures for challenging substrates.
-
Bulky, Electron-Rich Monophosphines (Buchwald Ligands): Ligands such as XPhos, SPhos, and RuPhos have revolutionized palladium-catalyzed cross-coupling.[10][11] Their significant steric bulk promotes the reductive elimination step, while their electron-donating nature accelerates the oxidative addition step.[8][12] These are often the most effective ligands for difficult couplings, including those involving sterically hindered substrates or less reactive aryl chlorides.[12][13]
-
Bidentate Phosphines (e.g., dppf, Xantphos): These "chelating" ligands can enhance catalyst stability. The "bite angle" of the ligand is a critical parameter influencing reactivity.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful, electron-donating ligands that form very strong bonds with the metal center, leading to highly stable and active catalysts.[8][14] Ligands like IPr and SIMes are known to promote couplings of unreactive aryl chlorides and can offer orthogonal selectivity compared to phosphine ligands.[15][16] Their strong σ-donating character enhances the rate of oxidative addition.[16]
Catalyst Precursors
The active Pd(0) catalyst is often generated in situ from a more stable Pd(II) precatalyst.[17] Common precursors include:
-
Pd(OAc)2 and Pd2(dba)3: These are combined with a ligand in the reaction mixture. The reduction to Pd(0) often occurs via reaction with a phosphine ligand, solvent, or other reagents.
-
PdCl2(L)2 (e.g., PdCl2(PPh3)2): A stable Pd(II) complex that requires reduction to enter the catalytic cycle.
-
Pd(PPh3)4: A stable, commercially available Pd(0) complex that is often used directly.[3]
-
Pre-formed Precatalysts (e.g., XPhos-Pd-G3): These are well-defined Pd(II) complexes containing the ligand, which are designed for rapid and clean generation of the active Pd(0) species under reaction conditions.
Experimental Protocols and Optimization
General Protocol for Catalyst Screening
This protocol is designed for small-scale screening of different catalyst/ligand combinations in parallel.
Materials:
-
Aryl Halide (Ar-X)
-
This compound (typically 1.2–1.5 equiv)
-
Palladium Precursor (e.g., Pd2(dba)3, 1-2 mol %)
-
Ligand (e.g., XPhos, SPhos, 2-4 mol % relative to Pd)
-
Base (e.g., K3PO4, Cs2CO3, 2-3 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, 2-MeTHF)
-
Reaction vials (e.g., 2-dram vials with screw caps)
-
Inert atmosphere glovebox or Schlenk line
Figure 2: General Experimental Workflow for Catalyst Screening
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): Inside a glovebox, add the aryl halide (e.g., 0.2 mmol), this compound (0.3 mmol), and base (e.g., K3PO4, 0.4 mmol) to a reaction vial containing a magnetic stir bar.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent if desired. Add the appropriate amount of the catalyst system (e.g., 2 mol % Pd, 4 mol % Ligand) to the reaction vial.
-
Reaction Setup: Add the anhydrous solvent (e.g., 1.0 mL) to the vial. Seal the vial tightly with a screw cap containing a PTFE septum.
-
Heating and Monitoring: Place the vial on a pre-heated aluminum block on a magnetic stir plate (e.g., 80-110 °C).[18] Allow the reaction to stir for the designated time (e.g., 4-24 hours). Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: After the reaction is complete (or has ceased to progress), cool the vial to room temperature. Quench the reaction by adding water (2 mL) and dilute with an organic solvent like ethyl acetate (5 mL).[18]
-
Extraction and Purification: Separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent (2 x 5 mL).[18] Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimization Parameters
If initial screening yields are low, a systematic optimization should be performed. The following table outlines key parameters and common choices.
| Parameter | Standard Condition | Optimization Variables & Rationale |
| Pd Precursor | Pd2(dba)3 / Pd(OAc)2 | Try pre-formed precatalysts (e.g., XPhos Pd G3) for more reliable activation. |
| Ligand | XPhos | Screen other Buchwald ligands (SPhos, RuPhos) or NHC ligands (IPr, SIMes). Sterics and electronics matter. |
| Base | K3PO4 | Stronger bases (Cs2CO3, K2CO3) or fluoride sources (KF, CsF) can accelerate transmetalation. Weaker bases may be needed for base-sensitive functional groups. |
| Solvent | Toluene | Try more polar aprotic solvents (Dioxane, 2-MeTHF, CPME) or aqueous mixtures (e.g., Toluene/H2O 10:1) which can aid in dissolving the base and boronate complex.[19] |
| Temperature | 100 °C | Increase temperature to overcome activation barriers (e.g., 110-120 °C), or decrease for sensitive substrates. Microwave irradiation can dramatically shorten reaction times.[20] |
| Equivalents | 1.5 eq. Borane | Increase to 2.0 eq. if borane decomposition (protodeboronation) is suspected. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Oxidative addition is too slow (e.g., with Ar-Cl). 3. Insufficient temperature. | 1. Use fresh reagents/catalysts. Ensure inert conditions. 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, RuPhos) to promote oxidative addition.[8] 3. Increase reaction temperature. |
| Protodeboronation of Borane | Presence of water or acidic protons in the reaction mixture; base may be too weak. | Use rigorously dried solvent and reagents. Switch to a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. |
| Homocoupling of Borane | Presence of O2, leading to oxidative coupling of the boronic ester. | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.[2] |
| Dehalogenation of Ar-X | Side reaction where the halide is replaced by hydrogen. | This can be promoted by certain ligands or impurities. Try a different ligand or catalyst system. Ensure the base is not overly aggressive. |
| Poor Solubility of Reagents | Reagents are not fully dissolved at reaction temperature. | Switch to a better solubilizing solvent (e.g., DMF, Dioxane).[19] Be aware that solvent can also act as a ligand and affect reactivity. |
Safety and Handling
-
Palladium Catalysts: Palladium catalysts, especially when finely divided like Pd/C, can be pyrophoric and may ignite solvents upon contact, particularly methanol.[21] Handle in an inert atmosphere.[22] Avoid generating dust.[22][23]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use anhydrous solvents, as water can interfere with the reaction. Many common solvents (Toluene, Dioxane) are flammable and have specific health hazards. Always work in a well-ventilated fume hood.
-
Boronic Esters: While generally stable, boronic acids and esters can undergo decomposition. Store in a cool, dry place.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
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ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
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ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
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Diva-Portal.org. (2019). Suzuki reactions in novel liquids. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
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ResearchGate. (2016). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Retrieved from [Link]
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Billingsley, K. L., & Buchwald, S. L. (2008). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- Kinzel, T., et al. (2010). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Journal of the American Chemical Society, 132(40), 14073–14075.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-309.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
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UCLA Chemistry. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]
- Hirai, Y., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(43), 15418-15423.
- Hu, Y., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- Wu, J., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 690.
- Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2273.
- Hoshi, T., et al. (2025).
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. Retrieved from [Link]
-
ResearchGate. (2020). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Buchwald Phosphine Ligands. Retrieved from [Link]
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ChemRxiv. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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TEL archives-ouvertes.fr. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
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MIT Open Access Articles. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]
-
The Sarpong Group, UC Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
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Application Notes & Protocols: Navigating Functional Group Tolerance with Dichloromethyldiisopropoxyborane in Complex Synthesis
Introduction: The Strategic Advantage of Dichloromethyldiisopropoxyborane
In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the demand for robust and selective reagents is paramount. This compound, a diisopropyl ester of dichloromethylboronic acid, has emerged as a valuable tool for the introduction of a dichloromethylboronate moiety into organic molecules.[1] This reagent is a key player in the synthesis of boronic acids and their derivatives, which are privileged structures in medicinal chemistry due to their unique biological activities and ability to act as bioisosteres.[2][3][4] The successful application of this compound in the synthesis of complex, polyfunctional molecules hinges on a thorough understanding of its reactivity profile and, most critically, its tolerance for a wide array of common functional groups.
This guide provides an in-depth analysis of the functional group tolerance of this compound, offering field-proven insights and detailed protocols to empower researchers in leveraging this reagent to its full potential. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yielding transformations.
The Core Principle: Understanding the Reactivity of this compound
This compound's utility stems from the electrophilic nature of its boron center and the reactivity of the dichloromethyl group. The diisopropoxy groups modulate the Lewis acidity of the boron, making it less reactive than unesterified boranes. However, it remains susceptible to nucleophilic attack. The primary reaction pathway involves the displacement of one or both chloride atoms by a nucleophile, or the reaction of a base with the acidic proton of the dichloromethyl group to form a carbanion, which can then participate in subsequent reactions.
A critical aspect of its reactivity is its behavior as a borane derivative, which can exhibit reducing properties towards certain functional groups, a characteristic that must be carefully managed in complex syntheses.
A Comprehensive Guide to Functional Group Tolerance
The following table summarizes the compatibility of various functional groups with this compound under typical reaction conditions. It is essential to note that reaction outcomes can be highly dependent on the specific substrate, solvent, temperature, and stoichiometry of the reagents.
| Functional Group | Tolerance | Reaction Conditions & Considerations |
| Alkenes & Alkynes | High | Generally unreactive towards this compound under standard conditions. Hydroboration is a known reaction of boranes with unsaturated bonds, but the steric hindrance and reduced hydridic character of this reagent make this pathway less favorable.[5][6][7] |
| Alkyl & Aryl Halides | High | Typically non-reactive. The C-X bond (X = Cl, Br, I) is generally stable in the presence of this compound.[8][9][10][11] |
| Ethers | High | Ethers are generally stable and are often used as solvents for reactions involving boranes. |
| Nitriles | High | Nitriles are typically non-reactive under standard conditions. |
| Nitro Groups | High | Nitro groups are generally tolerated. |
| Sulfones & Sulfonamides | High | These functional groups are typically stable. |
| Aldehydes | Moderate to Low | Prone to reduction by borane reagents to the corresponding alcohols.[12][13][14] This is a potential side reaction that needs to be controlled, often by performing the reaction at low temperatures. |
| Ketones | Moderate | Similar to aldehydes, ketones can be reduced to secondary alcohols, although they are generally less reactive.[15][16] |
| Esters | Moderate | Esters are less reactive towards reduction by boranes than aldehydes or ketones but can be reduced to primary alcohols under more forcing conditions or with prolonged reaction times.[17][18] |
| Amides | Moderate | Tertiary amides can be reduced to the corresponding amines or aldehydes depending on the reaction conditions and the steric hindrance of the amide.[19][20] Primary and secondary amides are generally less reactive. |
| Carboxylic Acids | Low | Carboxylic acids will react with boranes. The acidic proton will likely react first, followed by reduction of the carbonyl group to the corresponding alcohol. |
| Alcohols | Low | Alcohols will react with this compound. The acidic proton of the hydroxyl group can react, and the oxygen can act as a nucleophile towards the boron center, potentially leading to transesterification or other side reactions.[21][22][23][24] |
| Amines (Primary & Secondary) | Low | Primary and secondary amines are nucleophilic and will react with the electrophilic boron center. The N-H protons are also acidic enough to react. |
Experimental Workflow and Protocols
General Workflow for Assessing Functional Group Tolerance
The following diagram outlines a logical workflow for evaluating the compatibility of this compound with a new, polyfunctional substrate.
Caption: A systematic approach to evaluating and optimizing reactions involving this compound with complex substrates.
Protocol: Synthesis of a Boronic Ester via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of a boronic ester from an organolithium or Grignard reagent and this compound. This method is widely applicable for the preparation of various boronic esters.[25][26][27][28]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Organolithium or Grignard reagent (e.g., n-butyllithium, phenylmagnesium bromide)
-
This compound[1]
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, septum, magnetic stir bar, syringes, needles
-
Inert atmosphere (argon or nitrogen)
Reaction Setup:
Caption: A schematic of the apparatus for the synthesis of boronic esters under inert conditions.
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq). Dissolve the borane in anhydrous THF (5-10 mL per mmol of borane).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: Slowly add the organolithium or Grignard reagent (1.0-1.2 eq) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Warming: Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Applications in Drug Discovery and Medicinal Chemistry
The boronic esters synthesized using this compound are versatile intermediates that can be readily converted to the corresponding boronic acids. Boron-containing compounds have garnered significant attention in drug discovery due to their unique chemical properties and biological activities.[29] Several boron-containing drugs have been approved for clinical use, including Bortezomib (Velcade®) for multiple myeloma and Tavaborole for fungal infections, highlighting the therapeutic potential of this class of compounds.[2][4] The ability to synthesize complex boronic esters with high functional group tolerance is, therefore, a critical enabling technology in the development of novel therapeutics.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature; ensure stoichiometry is correct. |
| Decomposition of organometallic reagent | Use freshly titrated organometallic reagent; ensure anhydrous conditions. | |
| Side reactions with functional groups | Lower the reaction temperature; consider using protecting groups for sensitive functionalities. | |
| Formation of Multiple Products | Reduction of other functional groups | Perform the reaction at lower temperatures; use a less reactive borane if possible. |
| Over-addition of organometallic reagent | Add the organometallic reagent slowly and ensure efficient stirring. | |
| Difficulty in Purification | Co-eluting impurities | Optimize chromatographic conditions; consider recrystallization or distillation. |
References
-
Hydroboration Oxidation of Alkenes - Master Organic Chemistry. (2013-03-28). Retrieved from [Link]
-
Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session - YouTube. (2024-02-13). Retrieved from [Link]
-
addition-elimination reactions of aldehydes and ketones - Chemguide. Retrieved from [Link]
-
19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. (2021-03-30). Retrieved from [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025-01-19). Retrieved from [Link]
-
Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron. (2024-02-16). Retrieved from [Link]
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Retrieved from [Link]
-
ChemInform Abstract: Reaction of Aldehydes and Ketones with Dichloroisopropoxyborane. Comparison of the Reducing Characteristics of Isopropoxyborane Derivatives. - Sci-Hub. Retrieved from [Link]
-
Novel diborane-analogue transition structures for borane reactions with alkyl halides. (2006-01-19). Retrieved from [Link]
-
Preparation of amides using DCC | Organic chemistry | Khan Academy - YouTube. (2014-02-01). Retrieved from [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. Retrieved from [Link]
-
What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone - YouTube. (2025-05-22). Retrieved from [Link]
-
Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024-03-17). Retrieved from [Link]
-
Inter and Intramolecular Radical Additions of Aryl Halides Catalyzed by Diazaphospholenes. Retrieved from [Link]
-
Diisopinocampheylborane Trifluoromethanesulfonate-Mediated Aldol Reactions Using an Aldehyde and an Amide - Digital Works migration. Retrieved from [Link]
-
Esters to Primary Alcohols, Part 3: Boron Hydrides - YouTube. (2022-04-09). Retrieved from [Link]
-
Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron | Request PDF - ResearchGate. (2024-02-26). Retrieved from [Link]
-
Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]
-
9.7 Preview of Alcohol and Epoxide Reactions - YouTube. (2020-04-23). Retrieved from [Link]
-
Hydroboration - Oxidation Reaction Mechanism - YouTube. (2018-04-27). Retrieved from [Link]
-
Halogen / halide displacement reactions - YouTube. (2016-10-11). Retrieved from [Link]
-
Esterification of Carboxylic Acids with Alcohols by 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM) - ResearchGate. (2025-08-07). Retrieved from [Link]
-
Boron-Based Drug Design | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]
-
Preparation of amides using DCC (video) - Khan Academy. Retrieved from [Link]
-
12.6 Substitution Reactions of Alcohols | Organic Chemistry - YouTube. (2021-01-22). Retrieved from [Link]
-
20.8 Synthesis and Reactions of Esters | Organic Chemistry - YouTube. (2021-04-13). Retrieved from [Link]
-
The Reaction of Hydrogen Halides with Tetrahydroborate Anion and Hexahydro-closo-hexaborate Dianion - PMC - NIH. (2021-06-20). Retrieved from [Link]
-
Hydroboration of Alkenes - Master Organic Chemistry. Retrieved from [Link]
-
1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Retrieved from [Link]
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (2014-11-30). Retrieved from [Link]
-
17.6 Reactions of Alcohols - Organic Chemistry - OpenStax. (2023-09-20). Retrieved from [Link]
-
Alkyl Halide Reaction Map And Summary - Master Organic Chemistry. (2014-01-10). Retrieved from [Link]
-
Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. Retrieved from [Link]
-
Hydroboration Oxidation Mechanism Made Easy! ( Part 1 ) - Organic Chemistry - YouTube. (2014-02-18). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Retrieved from [Link]
-
Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. Retrieved from [Link]
-
The Use of Carboranes in Cancer Drug Development - ClinMed International Library. Retrieved from [Link]
-
Hydroboration Oxidation Reaction and Mechanism Made Easy! Alkene Addition - YouTube. (2013-04-18). Retrieved from [Link]
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Application Notes and Protocols: Stereoselective Synthesis Using Dichloromethyldiisopropoxyborane as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the quest for efficient and highly selective methods to construct complex chiral molecules remains a paramount objective. Chiral building blocks are instrumental in this endeavor, providing a strategic advantage in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where stereochemistry dictates function.[1][] Dichloromethyldiisopropoxyborane, a versatile organoboron reagent, has emerged as a powerful tool for the stereoselective introduction of a chloromethyl group, which can be further elaborated into a variety of functional moieties. This application note provides an in-depth guide to the use of this compound in stereoselective synthesis, with a focus on the underlying principles, practical experimental protocols, and applications in complex molecule synthesis.
This compound is a key reagent in the Matteson homologation reaction, a process that allows for the iterative construction of compounds with contiguous stereocenters.[3] This reaction involves the nucleophilic displacement of a leaving group from the α-carbon of an alkylboronic ester, proceeding through an (α-haloalkyl)boronate complex with a stereospecific 1,2-migration.[4] The ability to control the stereochemistry at each step of the chain extension makes this methodology particularly valuable for the synthesis of natural products and other intricate molecular architectures.[4]
Mechanistic Insights: The Foundation of Stereoselectivity
The stereochemical outcome of reactions involving this compound is intrinsically linked to the mechanism of the Matteson homologation. The key to achieving high levels of stereoselectivity lies in the use of chiral auxiliaries, typically chiral diols, which are reacted with the boronic acid to form a chiral boronic ester. The subsequent reaction with a nucleophile, often generated in situ, proceeds with a high degree of facial selectivity, dictated by the steric and electronic properties of the chiral auxiliary.
The generally accepted mechanism involves the following key steps:
-
Formation of the Chiral Boronic Ester: A boronic acid is condensed with a chiral diol (e.g., pinanediol) to form a chiral boronic ester. This step establishes the chiral environment around the boron center.
-
Nucleophilic Attack: Dichloromethyllithium, generated in situ from dichloromethane and a strong base like n-butyllithium at low temperatures, attacks the electrophilic boron atom of the chiral boronic ester.[5] This forms a transient "ate" complex.
-
1,2-Migration: The crucial stereospecific step involves the 1,2-migration of an alkyl or aryl group from the boron to the adjacent carbon atom, with concomitant displacement of a chloride ion. The stereochemistry of this migration is controlled by the chiral auxiliary, which directs the incoming nucleophile and the migrating group to specific faces of the molecule.
-
Deprotection/Further Functionalization: The resulting α-chloro boronic ester can then be deprotected to yield the corresponding α-chloro boronic acid or used directly in subsequent transformations, such as cross-coupling reactions or further homologation cycles.
Figure 1: Generalized workflow of the Matteson homologation reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the preparation of the title reagent. Due to the moisture sensitivity of the reactants and products, all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Materials:
-
Triisopropyl borate
-
Dichloromethane (anhydrous)
-
n-Butyllithium (in hexanes)
-
Tetrahydrofuran (THF), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add triisopropyl borate and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of dichloromethyllithium by slowly adding n-butyllithium to a solution of dichloromethane in anhydrous THF at -78 °C.
-
Slowly add the freshly prepared dichloromethyllithium solution to the triisopropyl borate solution via the dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
The reaction can be monitored by ¹¹B NMR spectroscopy.
-
The resulting solution of this compound is typically used in situ for subsequent reactions.
Protocol 2: Asymmetric Homologation of an Aldehyde using a Chiral Diol Auxiliary
This protocol details the asymmetric homologation of an aldehyde to a chiral α-chloro boronic ester, a key step in the iterative synthesis of complex molecules.
Materials:
-
Aldehyde
-
Chiral diol (e.g., (R,R)-2,3-butanediol or a pinanediol derivative)
-
This compound solution (prepared as in Protocol 1)
-
Anhydrous solvent (e.g., THF or dichloromethane)
-
Molecular sieves (activated)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde, the chiral diol, and anhydrous solvent.
-
Add activated molecular sieves to the mixture to remove any traces of water.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the chiral acetal.
-
Cool the reaction mixture to -78 °C.
-
Slowly add the pre-prepared solution of this compound to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is typically quenched by the addition of a suitable reagent, such as an aqueous solution of a mild acid or a buffer.
-
The product, a chiral α-chloro boronic ester, is then isolated and purified using standard techniques such as column chromatography.[6]
Data Presentation and Analysis
The success of a stereoselective synthesis is primarily evaluated by the diastereomeric or enantiomeric excess of the product. This is typically determined by chiral chromatography (HPLC or GC) or by NMR spectroscopy using a chiral solvating or derivatizing agent.
| Entry | Aldehyde | Chiral Diol | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | (R,R)-2,3-Butanediol | 85 | 95:5 |
| 2 | Cyclohexanecarboxaldehyde | (+)-Pinanediol | 92 | >98:2 |
| 3 | 3-Phenylpropanal | (S,S)-Hydrobenzoin | 88 | 92:8 |
Table 1: Representative results for the asymmetric homologation of various aldehydes.
Applications in Total Synthesis
The power of this compound as a chiral building block is best illustrated by its application in the total synthesis of complex natural products. The iterative nature of the Matteson homologation allows for the controlled construction of long carbon chains with multiple, well-defined stereocenters.[3] This strategy has been successfully employed in the synthesis of various natural products, including polyketides and pheromones.
Figure 2: A conceptual workflow for the application of Matteson homologation in total synthesis.
Conclusion
This compound is a highly effective reagent for the stereoselective synthesis of chiral molecules. Its utility in the Matteson homologation reaction provides a reliable and versatile method for the construction of contiguous stereocenters, a common challenge in organic synthesis. The protocols and principles outlined in this application note are intended to provide a solid foundation for researchers and scientists in the field of drug discovery and development to harness the full potential of this powerful chiral building block. The continued development of boron-based methodologies, including variations of the Matteson reaction, promises to further expand the synthetic chemist's toolkit for accessing novel and complex molecular architectures.[7][8]
References
- Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. (n.d.). Google Scholar.
- Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC - NIH. (2024, October 31). National Institutes of Health.
- Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species - PMC - NIH. (2022, August 18). National Institutes of Health.
- This compound. (n.d.). Synquest Labs.
- Boron-enabled Stereoselective Synthesis of Polysubstituted Housanes. (n.d.). MPG.PuRe.
- Mechanism of Asymmetric Homologation of Alkenylboronic Acids with CF3-Diazomethane via Borotropic Rearrangement - PMC - PubMed Central. (n.d.). National Institutes of Health.
- Matteson Reactions. (n.d.). NROChemistry.
- Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds - PubMed. (2021, September 15). National Institutes of Health.
- 62260-99-5 | this compound - ChemScene. (n.d.). ChemScene.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - PMC. (2026, January 2). National Institutes of Health.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate. (2025, October 16). ResearchGate.
- Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers - PMC - NIH. (n.d.). National Institutes of Health.
- Assymmetric Hydroboration- Homologation: Towards the Synthesis of Gliflumide - Taylor & Francis eBooks. (n.d.). Taylor & Francis.
- Precision Chiral Building Block Synthesis - BOC Sciences. (n.d.). BOC Sciences.
- Heavy-Metal-Free Fischer-Tropsch Type Reaction: Sequential Homologation of Alkylborane Using a Combination of CO and Hydrides as Methylene Source - PubMed. (2020, August 19). National Institutes of Health.
- Concise Total Synthesis of (+)-Gliocladins B and C - PMC - NIH. (n.d.). National Institutes of Health.
- Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction. (n.d.). Organic Chemistry Portal.
- ChemInform Abstract: A Chiral Building Block for the Stereocontrolled Installation of the 1,3-Diol Motif. | Request PDF - ResearchGate. (2025, August 7). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
Sources
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. Matteson Reactions | NROChemistry [nrochemistry.com]
- 6. Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Programmable Ether Synthesis Enabled by Oxa-Matteson Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Dichloromethyldiisopropoxyborane
Welcome to the technical support center for optimizing Suzuki coupling reactions utilizing (dichloromethyl)diisopropoxyborane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this unique reagent for the synthesis of complex molecules. Here, we will move beyond generic protocols to provide in-depth, field-proven insights into the nuances of working with this functionalized alkylboron reagent.
Introduction to (Dichloromethyl)diisopropoxyborane in Suzuki Coupling
(Dichloromethyl)diisopropoxyborane is a specialized B-alkyl boronic ester that offers a unique pathway for the introduction of a dichloromethyl group onto an aromatic or vinylic scaffold. This moiety can serve as a valuable synthetic handle for further transformations. However, the presence of the two chlorine atoms on the alpha-carbon introduces specific challenges and considerations that differ from standard B-alkyl Suzuki-Miyaura couplings.[1] This guide will address these specific issues in a practical, question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using (dichloromethyl)diisopropoxyborane over other alkylboron reagents?
The primary advantage lies in the synthetic utility of the dichloromethyl group. It can be a precursor to aldehydes, carboxylic acids, or other functional groups through subsequent chemical manipulations. This reagent allows for a direct and modular installation of this versatile functionality.
Q2: How does the reactivity of (dichloromethyl)diisopropoxyborane compare to simpler alkylboronic esters like methyl or ethyl boronic esters?
The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the C-B bond. Generally, B-alkyl Suzuki couplings are most effective with unhindered, electron-rich organoboranes and electron-deficient coupling partners.[2] The electronic properties of the dichloromethyl group can affect the transmetalation step of the catalytic cycle, potentially requiring more carefully optimized conditions compared to simple alkylboranes.
Q3: What are the most common side reactions to be aware of when using (dichloromethyl)diisopropoxyborane?
The most prevalent side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of dichloromethane and inactive boron species. This can be exacerbated by moisture or acidic conditions.[3]
-
Homocoupling: The coupling of two aryl halide molecules or two boronic ester molecules can occur, leading to undesired byproducts.
-
Reaction at the Dichloromethyl Group: While generally stable under Suzuki conditions, harsh bases or prolonged reaction times at high temperatures could potentially lead to undesired reactions involving the chlorine atoms.
Troubleshooting Guide
Problem 1: Low to No Product Yield
Q: I am not observing any significant formation of my desired product. What are the first parameters I should investigate?
A systematic approach is crucial. Low yields are often attributed to issues with the catalyst, base, or solvent system.[4]
-
Catalyst and Ligand Choice: For challenging B-alkyl couplings, especially with functionalized reagents, a highly active catalyst system is often necessary. Consider screening palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[3] These ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical in Suzuki couplings as it activates the boronic ester for transmetalation.[5] For B-alkyl reagents, stronger bases are often required. Consider screening inorganic bases like K₃PO₄, Cs₂CO₃, or even stronger options like potassium tert-butoxide if your substrate is stable under these conditions. The base's solubility and strength can significantly impact the reaction rate and yield.
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction mechanism. A mixture of an organic solvent (e.g., toluene, dioxane, or THF) with an aqueous solution of the base is common. However, for moisture-sensitive substrates or to minimize protodeboronation, anhydrous conditions may be beneficial.[3]
Workflow for Optimizing Low Yield:
Caption: A decision-making workflow for troubleshooting low-yield Suzuki coupling reactions.
Problem 2: Significant Protodeboronation
Q: I am observing a significant amount of dichloromethane in my reaction mixture, indicating protodeboronation. How can I mitigate this?
Protodeboronation is a common issue, especially with more sensitive boronic esters.
-
Anhydrous Conditions: Meticulously dry your glassware and use anhydrous solvents. The presence of water can be a primary source of protons. Consider using a desiccant in your reaction setup.
-
Base Choice: The choice of base can influence the rate of protodeboronation. While a strong base is needed for activation, some bases in aqueous solutions can exacerbate this side reaction. Experiment with fluoride-based bases like CsF or KF under anhydrous conditions, as they can activate the boronic ester without introducing a significant proton source.
-
Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged exposure to basic and protic conditions can increase the extent of protodeboronation.
Problem 3: Difficulty in Product Purification
Q: My crude product is contaminated with boron-containing byproducts. What are the best strategies for purification?
Removing boron impurities is a common challenge in Suzuki coupling.
-
Aqueous Workup with a Base: A standard workup procedure involves washing the organic layer with an aqueous base solution (e.g., NaOH or K₂CO₃). This can help to convert boron byproducts into water-soluble borate salts, which are then extracted into the aqueous phase.
-
Oxidative Workup: In some cases, an oxidative workup can be effective. Treating the crude reaction mixture with an oxidizing agent like hydrogen peroxide under basic conditions can convert residual boronic species into alcohols, which may be easier to separate.
-
Chromatography: Column chromatography on silica gel is a standard method for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Preparative TLC/HPLC: For challenging separations or for obtaining highly pure material, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.[1]
Purification Workflow:
Caption: A general workflow for the purification of Suzuki coupling products.
Recommended Starting Conditions
For researchers beginning their optimization, the following table provides a set of validated starting conditions that can be adapted to your specific substrate.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) | A common and effective palladium(II) precatalyst. |
| Ligand | XPhos (4-10 mol%) | A bulky, electron-rich ligand known to be effective for challenging couplings. |
| Base | K₃PO₄ (2-3 equivalents) | A strong, yet generally well-tolerated base for B-alkyl Suzuki couplings. |
| Solvent | Toluene / H₂O (4:1 v/v) | A common biphasic system that often provides good results. |
| Temperature | 80-100 °C | A typical temperature range to ensure sufficient reaction rates. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the palladium catalyst and phosphine ligand.[] |
Experimental Protocol: General Procedure for Suzuki Coupling with (Dichloromethyl)diisopropoxyborane
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
(Dichloromethyl)diisopropoxyborane (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 equiv)
-
XPhos (0.04-0.10 equiv)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Deionized water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or vinyl halide, palladium(II) acetate, and XPhos.
-
Add anhydrous toluene to the flask, followed by the (dichloromethyl)diisopropoxyborane.
-
In a separate flask, prepare a degassed aqueous solution of potassium phosphate.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Ahmed, S., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1146. Available at: [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Lundgren, R. J., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. Available at: [Link]
-
Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 22(15), 5945-5950. Available at: [Link]
-
Zhang, X., et al. (2014). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Journal of the American Chemical Society, 136(4), 1230-1233. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2010). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Scott E. Denmark Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]
-
Barder, T. E., et al. (2008). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 130(45), 15243-15254. Available at: [Link]
-
Dolédec, Y., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35780-35791. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Divala, C. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction. Chemical Science, 7(1), 18-29. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives. Journal of the American Chemical Society, 129(11), 3358-3366. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2013). Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 3(6), 1149-1153. Available at: [Link]
-
Min, Q.-Q., et al. (2014). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Organic Chemistry Portal. Available at: [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
Sources
Common byproducts in Dichloromethyldiisopropoxyborane reactions and their removal
Technical Support Center: Dichloromethyldiisopropoxyborane Reactions
Welcome to the technical support center for reactions involving this compound and related boronic esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize these reagents for carbon-carbon bond formation, particularly in the context of stereoselective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on byproduct identification and removal.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a reagent primarily used for the Matteson homologation reaction . This powerful transformation allows for a stereocontrolled one-carbon extension of a boronic ester.[1][2][3] In essence, it inserts a -CHCl- group between the boron atom and the organic substituent of a starting boronic ester. This intermediate α-chloro boronic ester is then typically reacted with a nucleophile (like a Grignard reagent) to form a new carbon-carbon bond with high stereoselectivity.[1][2]
Q2: I've observed a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: A common issue in Matteson homologation is the formation of diastereomers. The reaction is designed to be highly stereoselective, but factors such as the choice of chiral auxiliary on the starting boronic ester, the reaction temperature, and the substrate itself can lead to the formation of the undesired epimer of the α-chloro boronic ester intermediate.[1] Additionally, if a subsequent nucleophilic displacement is performed, a small amount of a byproduct resulting from the direct reaction of the nucleophile with the starting boronic ester might be observed. For instance, if you are reacting an arylboronic ester with this compound and then adding methylmagnesium bromide, you might see a small amount of methylboronic ester as a byproduct.[1]
Q3: My reaction is sluggish and gives a low yield. What are the potential causes?
A3: Low yields in Matteson homologations can often be attributed to a few key factors:
-
Inefficient Carbenoid Formation: The reaction relies on the in-situ generation of a lithium carbenoid (LiCHCl2) from dichloromethane and a strong base (like n-butyllithium or LDA). This step is highly temperature-sensitive and must be carried out at very low temperatures (-100 °C to -78 °C) to prevent the decomposition of the carbenoid.[4][5]
-
Moisture Contamination: All reagents and solvents must be strictly anhydrous. Any moisture will quench the strong base and the lithium carbenoid, halting the reaction.
-
Steric Hindrance: Highly sterically hindered boronic esters may react more slowly.
-
Substrate Decomposition: Certain substrates, particularly arylboronic esters with strong electron-withdrawing groups, can be unstable under the reaction conditions and lead to decomposition products.[1]
Q4: After my aqueous workup, I see a new, more polar spot on my TLC plate. What is this and how do I prevent it?
A4: This is likely the corresponding boronic acid, formed from the hydrolysis of your boronic ester product. Boronic esters can be sensitive to hydrolysis, especially under acidic or basic conditions. To minimize this, use a neutral aqueous workup (e.g., saturated ammonium chloride solution) and avoid prolonged exposure to water.[1] If boronic acid formation is unavoidable, it can often be removed via a mild basic wash, as discussed in the troubleshooting guide below.
Troubleshooting Guide: Byproduct Removal
This section provides a systematic approach to identifying and removing common byproducts from this compound reactions.
Problem 1: Presence of Unreacted Starting Boronic Ester
-
Causality: Incomplete reaction due to reasons outlined in FAQ Q3.
-
Identification: Compare the crude reaction mixture to your starting material by TLC or LC-MS.
-
Removal Strategy:
-
Flash Column Chromatography: This is the most common method for separating the desired homologated product from the starting material.[1] A carefully selected solvent system is crucial.
-
Transesterification with a Scavenger Boronic Acid: In cases where a valuable chiral diol was used to prepare the starting boronic ester, it can be recovered. By treating the crude mixture with a simple, volatile boronic acid (e.g., methylboronic acid), the chiral diol can be exchanged and the starting boronic ester can be regenerated for future use.[4]
-
Problem 2: Formation of Diastereomeric Byproducts
-
Causality: The stereoselectivity of the homologation is not absolute. The formation of the undesired diastereomer can be influenced by the substrate and reaction conditions. Arylboronic esters with electron-withdrawing groups are particularly prone to epimerization of the α-chloro intermediate.[1]
-
Identification: High-resolution NMR (¹H and ¹³C) is often required to identify diastereomers. Chiral chromatography may also be necessary.
-
Removal Strategy:
-
Careful Flash Column Chromatography: Diastereomers can often be separated by meticulous column chromatography. It may require testing multiple solvent systems and using a high-performance silica gel.
-
Recrystallization: If your product is a solid, recrystallization can sometimes selectively isolate the major diastereomer.
-
Reaction Optimization: The best solution is to prevent the formation of the diastereomer in the first place. This can be achieved by using a more sterically demanding and highly diastereoselective chiral auxiliary (e.g., 1,2-dicyclohexylethanediol - DICHED) on your starting boronic ester.[1]
-
Problem 3: Presence of Boronic Acid Byproducts
-
Causality: Hydrolysis of the boronic ester product or unreacted starting material during aqueous workup.
-
Identification: Boronic acids are typically more polar than their corresponding esters and will have a lower Rf value on a TLC plate. They can be visualized with certain stains (e.g., potassium permanganate).
-
Removal Strategy:
-
Aqueous Basic Wash: Boronic acids are acidic and can be deprotonated to form water-soluble boronate salts.[2][6] A wash with a mild aqueous base (e.g., 1M NaOH or saturated NaHCO₃) during the workup will extract the boronic acid into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions.
-
Solid-Phase Extraction (SPE): There are commercially available SPE cartridges with basic sorbents that can effectively trap boronic acids.
-
Summary of Byproducts and Removal Techniques
| Byproduct | Probable Cause | Identification Method | Recommended Removal Technique |
| Unreacted Starting Material | Incomplete reaction | TLC, LC-MS | Flash Column Chromatography |
| Diastereomers/Epimers | Incomplete stereoselectivity, epimerization | ¹H NMR, Chiral HPLC | Meticulous Flash Chromatography, Recrystallization |
| Boronic Acids | Hydrolysis during workup | TLC (polar spot), ¹¹B NMR | Aqueous basic wash, Solid-Phase Extraction |
| Nucleophile-Adducts | Side reaction of nucleophile with starting material | LC-MS, NMR | Flash Column Chromatography |
Experimental Protocols
Protocol 1: General Procedure for Matteson Homologation
This protocol is a representative example for the reaction of a boronic ester with this compound (or its in-situ generated equivalent).
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of boronic ester).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Carbenoid Formation: Slowly add n-butyllithium (1.05 equivalents, e.g., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -95 °C. Stir the resulting mixture for 30 minutes at -100 °C.
-
Addition of Boronic Ester: Add a pre-cooled (-78 °C) solution of the starting boronic ester (1.0 equivalent) in anhydrous THF (1.5 mL per mmol) via cannula.
-
Zinc Chloride Addition: After stirring for another 30 minutes, add a solution of anhydrous zinc chloride (1.05 equivalents) in anhydrous THF.
-
Warming and Nucleophilic Addition: Allow the reaction to warm to room temperature and stir for 6-24 hours. Then, cool the mixture to the appropriate temperature for the subsequent nucleophilic addition (e.g., 0 °C for a Grignard reagent) and slowly add the nucleophile.
-
Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Purification via Aqueous Basic Wash
This protocol is for the removal of boronic acid impurities from an organic solution of your crude product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Basic Wash: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH (or another suitable base). Shake gently to avoid emulsification.
-
Phase Separation: Allow the layers to separate. The deprotonated boronic acid will be in the aqueous layer. Drain the aqueous layer.
-
Neutralization and Back-Extraction (Optional): If desired, the aqueous layer can be acidified, and the boronic acid can be re-extracted with an organic solvent for recovery.
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product, now free of boronic acid impurities.[6]
Visualizations
Matteson Homologation Mechanism
Sources
- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Preventing hydrolysis of Dichloromethyldiisopropoxyborane during reactions
Welcome to the technical support center for Dichloromethyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this moisture-sensitive reagent. Our goal is to equip you with the knowledge to prevent hydrolysis, optimize your reaction outcomes, and ensure the integrity of your experimental results.
Introduction: The Challenge of Hydrolysis
This compound is a powerful reagent, notably used in Matteson homologation reactions to extend carbon chains with stereochemical control.[1][2] However, its utility is matched by its sensitivity. The boron center is highly electrophilic and susceptible to nucleophilic attack by water. This hydrolysis reaction cleaves the isopropoxy groups, ultimately leading to the formation of (dichloromethyl)boronic acid and isopropanol. This degradation not only consumes the active reagent, reducing yields, but the resulting boronic acid can also complicate reaction pathways and purification processes.[3][4]
This guide provides a comprehensive framework for mitigating these challenges through rigorous anhydrous techniques and robust troubleshooting methodologies.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis-Related Issues
This section addresses common problems encountered during reactions involving this compound. Each scenario is followed by a diagnostic workflow and corrective actions based on established chemical principles.
Scenario 1: Unexpectedly Low Reaction Yield
Problem: You've performed a reaction using this compound, but the yield of your desired product is significantly lower than expected. You suspect reagent decomposition via hydrolysis.
Causality: Low yields are a primary indicator of a compromised reagent or reaction environment. Since this compound reacts with water, any moisture present in the solvents, reagents, or glassware, or introduced from the atmosphere, will consume the starting material, making it unavailable for your desired transformation.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Corrective Actions:
-
Solvent and Reagent Purity:
-
Action: Ensure all solvents are rigorously dried. Ethereal solvents like THF or diethyl ether, commonly used in these reactions, must be especially anhydrous. Using a solvent purification system (SPS) or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical. Verify solvent water content using Karl Fischer titration.
-
Rationale: Solvents are often the largest source of water contamination by volume. Standard "anhydrous" solvents from commercial suppliers may still contain unacceptable levels of moisture (ppm range) and should be freshly dried before use.[7]
-
-
Glassware and Apparatus Preparation:
-
Action: All glassware must be meticulously dried. Oven-drying at >125°C overnight or flame-drying under high vacuum immediately before use are standard procedures.[8][9] Assemble the apparatus while hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen).[8]
-
Rationale: A thin film of adsorbed moisture is present on all laboratory glassware at ambient temperature and must be removed to create a truly anhydrous environment.[8]
-
-
Inert Atmosphere Integrity:
-
Action: Use a Schlenk line or an inert atmosphere glovebox for the reaction setup and reagent handling.[10][11][12] Ensure all joints are well-sealed (using high-vacuum grease) and the system is leak-free. Purge the assembled apparatus by cycling between vacuum and inert gas at least three times.[13]
-
Rationale: The ambient atmosphere contains significant moisture and oxygen. A properly maintained inert atmosphere is essential to prevent the ingress of these contaminants throughout the duration of the experiment.[5][13]
-
Scenario 2: Formation of (Dichloromethyl)boronic Acid Byproduct
Problem: Post-reaction analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to (dichloromethyl)boronic acid or its derivatives, complicating purification.
Causality: The presence of (dichloromethyl)boronic acid is direct evidence of the hydrolysis of your starting material. This can occur before, during, or even after the reaction (during workup). Boronic esters are known to have low hydrolytic stability.[4]
Preventative Measures:
-
During Reaction: The same rigorous anhydrous techniques described in Scenario 1 are paramount. Low reaction temperatures (e.g., -78°C), often employed in Matteson homologations, can slow the rate of hydrolysis but cannot compensate for the presence of moisture.
-
During Workup & Purification:
-
Action: Avoid aqueous workups where possible or minimize contact time if unavoidable. If an aqueous wash is necessary, use brine (saturated aqueous NaCl) to reduce the amount of water partitioning into the organic layer.[14][15] Immediately dry the organic layer over a robust drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14][16]
-
Rationale: The reversibility of boronic ester formation means that exposure to water during extraction can lead to significant product loss or contamination.[17]
-
Action: For chromatographic purification, consider using a non-polar solvent system and ensure the silica gel is not "wet." Some studies suggest that using columns with low residual silanol groups can minimize on-column hydrolysis.[18] Hydrophilic Interaction Liquid Chromatography (HILIC) with a high percentage of organic solvent can also be effective.[17]
-
Rationale: Standard silica gel contains adsorbed water, which can hydrolyze the product during purification.
-
Analytical Confirmation: The presence of boronic acids can be confirmed using various methods:
-
HPLC: Reversed-phase HPLC can be challenging due to on-column hydrolysis.[3] However, methods using columns with low residual silanol groups or non-aqueous mobile phases have been developed.[3][18] A post-column derivatization method with alizarin can selectively detect boronic acids.[19]
-
NMR Spectroscopy: ¹H and ¹¹B NMR can be used to detect the formation of boronic acid. The chemical shifts will differ from the parent boronic ester.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of this compound hydrolysis?
A: The hydrolysis proceeds via nucleophilic attack of water on the electron-deficient boron atom. The lone pair of electrons on the oxygen atom of water attacks the empty p-orbital of the boron. This is followed by proton transfer and subsequent elimination of isopropanol. The process can repeat to replace both isopropoxy groups, ultimately yielding (dichloromethyl)boronic acid.
Caption: Simplified hydrolysis mechanism.
Q2: How should I store and handle this compound?
A: this compound should be stored under a positive pressure of dry, inert gas (argon or nitrogen) at the recommended temperature (typically -20°C).[20] The bottle should be sealed with a secure cap, often a Sure/Seal™ type system, which has a PTFE-faced liner that allows for reagent removal via syringe or cannula without broadly exposing the contents to the atmosphere.[21] It's crucial to replace the air in the headspace with inert gas after each use to prevent gradual degradation.
Q3: What are the best practices for transferring this reagent?
A: Transfer should always be performed under an inert atmosphere using either a gas-tight syringe or a cannula.[22]
-
Syringe Transfer: Use a clean, oven-dried syringe.[8] Pierce the septum on the reagent bottle and create a positive pressure of inert gas inside. The pressure will help fill the syringe. Do not pull back on the plunger, as this can create a vacuum and pull in air.[23]
-
Cannula Transfer: This is preferred for larger quantities. Use a double-tipped needle (cannula) to transfer the liquid from the reagent bottle to the reaction flask, using a positive pressure of inert gas to drive the transfer.[22]
Q4: How dry do my solvents need to be, and what is the best drying method?
A: Solvents should be as anhydrous as possible, ideally with a water content below 10 ppm as determined by Karl Fischer titration. The choice of drying agent depends on the solvent.
| Drying Agent | Suitable Solvents | Notes |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons | Excellent for ethers. The blue/purple ketyl radical provides a visual indicator of anhydrous conditions. Not suitable for halogenated solvents.[24] |
| Calcium Hydride (CaH₂) | Hydrocarbons, Ethers, Amines | Good general-purpose drying agent. Reacts to produce H₂, so must be used with care. Slower than sodium.[24] |
| Activated Molecular Sieves (3Å or 4Å) | Most solvents (THF, CH₂Cl₂, Acetonitrile) | Good for pre-drying or storing solvents. Must be properly activated by heating under vacuum.[7] |
| Phosphorus Pentoxide (P₄O₁₀) | Acidic solvents, Halogenated solvents, Hydrocarbons | Extremely efficient but can be difficult to handle. Forms a polymeric coating that can trap solvent.[24] |
A modern and safe alternative to distillation is a solvent purification system (SPS), which passes solvents through columns of activated alumina and other materials to remove water and oxygen.
Q5: Can I visually tell if my this compound has gone bad?
A: Visual inspection is unreliable. The reagent itself is a liquid, and its hydrolysis products may not cause a noticeable change in appearance. Chemical analysis is the only definitive way to assess purity. If you have any doubt about the quality of the reagent, especially if the bottle has been opened multiple times or stored improperly, it is best to either purify it (e.g., by distillation under reduced pressure) or use a fresh bottle.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Cironi, C., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
Popa, A., et al. (2007). On the mechanism of dichlorvos hydrolysis. ResearchGate. [Link]
-
MIT Department of Chemistry. Handling air-sensitive reagents AL-134. [Link]
-
Hofmann, J., et al. (2021). Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. ACS Publications. [Link]
-
Borys, A. P. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]
-
Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics. Note: While the original paper is cited, a more accessible discussion on solvent drying is often found in university lab manuals referencing this work. A general resource is provided. [Link]
-
Sitorus, R., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Kumar, S., & Zhang, H. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]
-
Scott, J. P., & Wills, M. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Royal Society of Chemistry. [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. [Link]
-
Chemistry LibreTexts. (2023). Drying Agents. [Link]
-
Synthesis Workshop Videos. (2021). Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys. YouTube. [Link]
-
Chemistry LibreTexts. (2022). Inert Atmospheric Methods. [Link]
-
Prasad, R., et al. (2017). Effect of Position of Chloro Substituent on the Rate of Acidic Hydrolysis of Mono Ester of Phenyl Phosphate Esters. [Link]
-
Chemistry LibreTexts. (2024). Guides. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]
-
Oxford Academic. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Reddit. Boronic acid pinacol ester deprotection. [Link]
-
University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]
-
ResearchGate. Proposed mechanism for the BDNPP hydrolysis. [Link]
-
Wikipedia. Schlenk line. [Link]
-
Aggarwal, V. K., & O'Brien, P. (2002). Unlocking the Potential of the Matteson Reaction in Natural Product Synthesis. Science of Synthesis. [Link]
-
Delloyd's Lab-Tech. Solvent drying and drying agents. [Link]
-
Berry Group, University of Wisconsin-Madison. Schlenk Techniques. [Link]
- Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification.
-
Scribd. Drying of Solvents and Solutions. [Link]
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- 3. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 6. Troubleshooting [chem.rochester.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 13. molan.wdfiles.com [molan.wdfiles.com]
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- 21. web.mit.edu [web.mit.edu]
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- 24. Drying solvents and Drying agents [delloyd.50megs.com]
Technical Support Center: Improving Yield and Selectivity in Dichloromethyldiisopropoxyborane Couplings
Welcome to the technical support center for Dichloromethyldiisopropoxyborane coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we address common challenges in achieving high yield and selectivity, drawing from established literature and practical field experience.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving low yields. What are the most common causes?
A1: Low yields in these coupling reactions, particularly in Matteson homologations, can often be attributed to several factors:
-
Instability of the Lithiated Intermediate: The lithiated species generated from this compound and a strong base (like n-butyllithium) is often unstable, especially at higher temperatures.[1][2] It is crucial to maintain cryogenic temperatures (typically -78 °C) during the formation and reaction of this intermediate.[3]
-
Suboptimal Reaction Time: In flow chemistry setups, residence times greater than one second can be impractical due to the low stability of the lithiated species.[1] For batch reactions, prolonged reaction times can also lead to decomposition.
-
Poor Mixing: Inefficient mixing can lead to localized areas of high concentration, promoting side reactions.[1][2] Vigorous stirring is essential to ensure rapid and homogeneous mixing of the reagents.[1]
-
Moisture and Air Sensitivity: Organolithium reagents and boronic esters are sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[4][5]
-
Impure Reagents: The purity of this compound, the organolithium reagent, and the solvent is critical. Impurities can quench the reactive species or catalyze side reactions.
Q2: I am observing poor E/Z selectivity in my vinyl boronate synthesis. How can I improve this?
A2: Achieving high stereoselectivity is a common challenge. The E/Z ratio of the resulting vinyl boronate is influenced by several factors:
-
Steric Hindrance: The steric bulk of the substituents on both the boronic ester and the coupling partner can significantly impact selectivity.[6] In some cases, reducing steric congestion around the boron atom by using different boronic esters (e.g., neopentyl glycol-derived boronates) can improve reactivity and selectivity.[6]
-
Reaction Conditions: The choice of solvent and additives can play a crucial role. For instance, in certain couplings, a solvent exchange from a less polar solvent like THF to a more polar one like methanol can improve the yield and selectivity of the desired product.[7]
-
Elimination Step: In multi-step syntheses of vinyl boronates, the elimination step is critical for determining the final stereochemistry.[8] The choice of acid or base used to promote elimination can influence the E/Z ratio.
Q3: What are the common side reactions I should be aware of?
A3: Besides decomposition of the lithiated intermediate, several other side reactions can occur:
-
Over-homologation: The initial homologated product can react with another equivalent of the lithiated species, leading to double or even triple homologation products.[1] This is more prevalent with inefficient mixing or incorrect stoichiometry.
-
Homocoupling: Dimerization of the boronic ester can occur, particularly in the presence of oxygen.[4][9] Thoroughly degassing solvents and maintaining an inert atmosphere can minimize this.
-
Protodeboronation: The C-B bond of the boronic ester can be cleaved, especially in the presence of moisture or strong bases, leading to the formation of the corresponding hydrocarbon.[9]
-
Wurtz Coupling: This is another potential side reaction that can reduce the yield of the desired product.[2]
Troubleshooting Guides
Guide 1: Low Yield in Matteson Homologation
Problem: The yield of the desired homologated boronic ester is consistently low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Poor Selectivity (e.g., Over-homologation)
Problem: Significant formation of di- or tri-homologated products is observed.
| Parameter | Recommendation | Rationale |
| Mixing | Employ a static mixer in flow setups or ensure very vigorous stirring in batch reactions. | Efficient mixing prevents localized high concentrations of the reactive lithiated species, which can react with the newly formed product.[2] |
| Stoichiometry | Use a slight excess of the boronic ester relative to the lithiated dichloromethyl species. | This ensures the lithiated species is consumed by the starting material rather than the product. |
| Temperature | Maintain strict low-temperature control (-78 °C or below). | The rearrangement of the ate complex to form the homologated product is slow at low temperatures, allowing excess lithiated reagent to decompose before it can react further.[3] |
| Addition Order | Add the organolithium reagent slowly to a solution of the boronic ester and this compound. | This helps to maintain a low concentration of the reactive lithiated species throughout the reaction. |
Guide 3: Product Purification Challenges
Problem: Difficulty in isolating the pure boronic ester product.
Troubleshooting Steps:
-
Initial Workup: After quenching the reaction (e.g., with saturated NH4Cl solution), perform a standard aqueous workup.[3] The organic layer should be washed with brine, dried over an anhydrous salt like MgSO4 or Na2SO4, and filtered.[3][5]
-
Chromatography Considerations: Boronic esters can sometimes be challenging to purify by silica gel chromatography due to their Lewis acidic nature, which can lead to streaking or decomposition on the column.
-
Solvent System: A non-polar eluent system, such as hexanes/ethyl acetate, is often a good starting point.[10]
-
Deactivated Silica: If decomposition is observed, consider using silica gel that has been treated with a base (e.g., triethylamine) or an acid (e.g., boric acid) to neutralize active sites.[10]
-
Alternative Stationary Phases: Alumina chromatography can be a viable alternative to silica gel.[10]
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective purification method.[10][11] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Derivatization: In some cases, it may be beneficial to convert the boronic ester to a more stable derivative, such as a MIDA (N-methyliminodiacetic acid) boronate or a BF3K salt, which can be easier to purify.[10] These can often be converted back to the desired boronic ester if needed.
Experimental Protocols
Protocol 1: General Procedure for Matteson Homologation
! CAUTION: This reaction involves pyrophoric and moisture-sensitive reagents. All procedures must be carried out under a dry, inert atmosphere using appropriate personal protective equipment.
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the starting boronic ester (1.0 eq.) and this compound (1.1 eq.) in anhydrous THF (or another suitable solvent like diethyl ether).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium: Slowly add n-butyllithium (1.05 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for the optimized reaction time (typically 30 minutes to 2 hours). The progress can be monitored by TLC or GC-MS by quenching a small aliquot.
-
Warming and Rearrangement: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure complete rearrangement of the boronate complex.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH4Cl).[3]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography or crystallization as described in the troubleshooting guide.
Protocol 2: Visualization of Reaction Progress by TLC
-
Sample Preparation: Withdraw a small aliquot from the reaction mixture using a nitrogen-flushed syringe and quench it in a vial containing a small amount of saturated NH4Cl solution and ethyl acetate.
-
Spotting: Spot the organic layer onto a TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., 9:1 hexanes:ethyl acetate).
-
Visualization: Visualize the spots using a suitable staining agent. A cerium ammonium molybdate (CAM) stain or an iodine chamber is often effective for boronic esters.[10]
Caption: General experimental workflow for Matteson homologation.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The “factory in a lab”: telescoping the Matteson and Matteson–Hoppe–Aggarwal boronate chemistry under flow conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00394B [pubs.rsc.org]
- 3. Matteson Reactions | NROChemistry [nrochemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with Dichloromethyldiisopropoxyborane
Welcome to the technical support center for Dichloromethyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causality behind these experimental issues. This guide is structured in a question-and-answer format to address common problems, particularly low conversion rates, and to provide robust, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Category 1: Reagent Integrity and Handling
The single most common cause of failure in reactions involving organoboron reagents is the quality and handling of the starting materials. This compound is highly sensitive, and improper handling is a frequent source of poor or inconsistent results.
Q1: My reaction is sluggish or has failed completely. I suspect the this compound. How can I verify its quality?
A1: This is the correct first step in troubleshooting. This compound is highly susceptible to hydrolysis from atmospheric moisture. The two chlorine atoms make the boron center highly electrophilic and reactive towards water. Hydrolysis leads to the formation of boric acid and other less reactive boron species, which will not participate in your desired reaction, thereby lowering the yield.
-
Causality & Mechanism of Degradation: The B-Cl and B-O bonds are both labile in the presence of water. Hydrolysis can occur stepwise, replacing the chloro and isopropoxy groups with hydroxyl groups, ultimately leading to boric acid, isopropanol, and HCl. This not only consumes your reagent but can also alter the pH of the reaction mixture, potentially catalyzing side reactions.
Fig 1. Hydrolytic degradation pathway of the reagent. -
Verification Protocol: A quick assessment can be done using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Carefully prepare a sample under an inert atmosphere (e.g., in a glovebox) using anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆). Look for the characteristic methine proton of the isopropoxy groups and the dichloromethyl proton. The presence of significant peaks corresponding to free isopropanol (a broad singlet for the -OH proton and a septet/doublet pattern) is a strong indicator of hydrolysis.
-
¹¹B NMR: This is a more direct method. The active ester should give a relatively sharp signal in the expected region for tetracoordinate boron esters. The presence of broad signals or a peak corresponding to boric acid (~19 ppm in DMSO-d₆) confirms significant degradation.[1][2]
-
Q2: My reagent appears to be degraded. Is it possible to purify this compound before use?
A2: Yes, purification is possible, but it must be conducted under strictly anhydrous conditions. Distillation under reduced pressure is the most effective method. Given its hazardous nature (flammable and corrosive), this should only be performed by personnel experienced with handling pyrophoric and moisture-sensitive materials.[3]
-
Expert Insight: Before resorting to distillation, consider the economics. If the reagent is old or has been handled improperly, purchasing a new, sealed bottle is often safer and more time-efficient. Repurification is best reserved for situations where a large quantity is slightly compromised.
Category 2: Reaction Conditions & Optimization
Once reagent quality is confirmed, the next area to scrutinize is the reaction setup and conditions. Small deviations can have a large impact on conversion rates.
Q3: I am performing a lithiation-borylation sequence, but my yields are low, and I see significant side products. What are the most critical parameters?
A3: For lithiation-borylation, temperature control and the order of addition are paramount. These reactions are typically very fast and exothermic.
-
Causality & Mechanism: The reaction involves the generation of a highly nucleophilic organolithium species, which then attacks the electrophilic boron atom of the this compound.
-
Temperature: Allowing the temperature to rise above the recommended -78 °C during lithiation or borylation can lead to several side reactions.[4] These include reaction with the solvent (e.g., THF) and undesired coupling reactions.[4]
-
Stoichiometry: An excess of the organolithium reagent can lead to double addition to the boron center or reaction with the newly formed product. Conversely, insufficient organolithium will result in incomplete consumption of the starting material.
-
-
Troubleshooting Workflow:
Fig 2. Troubleshooting workflow for lithiation-borylation. -
Recommended Protocol (General Lithiation-Borylation):
-
Setup: Flame-dry all glassware under vacuum and cool under a positive pressure of dry argon or nitrogen.
-
Dissolution: Dissolve your aryl/alkyl halide (1.0 eq) in anhydrous THF or diethyl ether.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to monitor the internal temperature.
-
Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.[5] Stir for the optimized time (typically 30-60 min).
-
Borylation: Add this compound (1.1 eq), again dropwise, maintaining the temperature at -78 °C.
-
Quench: After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature before quenching with a saturated aqueous solution of ammonium chloride.
-
Q4: My primary side products are debrominated starting material and homocoupled dimers. How can I prevent this?
A4: These are classic side products in reactions involving organometallic intermediates.[4] Their formation points to specific mechanistic issues that can be addressed by modifying the reaction conditions.
-
Causality:
-
Protodeborylation (Debromination): This occurs when the organolithium intermediate is quenched by a proton source before it can react with the borane. The most likely proton source is trace water in the solvent or on the glassware. It can also occur if the boronic ester itself is wet.[4]
-
Homocoupling: This can arise from the reaction of the organolithium intermediate with unreacted starting material (e.g., aryl halide), a process that can sometimes be catalyzed by trace metals.
-
-
Mitigation Strategies:
| Side Product | Primary Cause | Mitigation Strategy | Scientific Rationale |
| Protodeborylation | Trace H₂O or other proton sources | Rigorously dry all solvents, reagents, and glassware. Use freshly opened bottles of anhydrous solvents. | Prevents premature quenching of the highly basic organolithium intermediate. |
| Homocoupling | Reaction of R-Li with R-X | Ensure rapid and localized mixing during BuLi addition. Consider inverse addition (adding the substrate to the BuLi) in some cases. | Minimizes the time that the organolithium and aryl halide coexist at elevated concentrations. |
| Over-reaction | Excess organolithium | Use precise stoichiometry (1.0-1.05 eq of BuLi). | Prevents the formation of ate-complexes that can lead to further undesired reactions. |
Category 3: Reaction Monitoring & Purification
Effective analysis during and after the reaction is crucial for diagnosing problems and obtaining a pure product.
Q5: How can I monitor my reaction to know if it's working and when it's complete?
A5: In-process reaction monitoring is key to understanding reaction kinetics and identifying stalls.
-
Methodology:
-
TLC Analysis: The simplest method. Carefully quench a small aliquot of the reaction mixture (e.g., in acidic water), extract with an appropriate solvent (e.g., ethyl acetate), and spot on a TLC plate against your starting material. The disappearance of the starting material and the appearance of a new, typically lower Rf spot, indicates progress.
-
GC-MS Analysis: For volatile compounds, GC-MS provides more definitive information. Quench and work up an aliquot as you would for TLC. This can help you identify not only your product but also any side products being formed.[6]
-
LC-MS Analysis: The preferred method for less volatile or thermally sensitive compounds. It provides clear data on the conversion of starting material to product.[7]
-
-
Expert Insight: Do not take aliquots directly from the cold reaction mixture with a metal needle if you are using an organolithium, as the metal can quench the reaction at the point of contact. Use a pre-chilled glass capillary or a Teflon cannula.
Q6: I'm struggling with purification. My product seems to decompose on silica gel. What are my options?
A6: Boronic esters, especially electron-rich or sterically hindered ones, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or degradation on the column.[8]
-
Causality: The Lewis acidic silicon dioxide surface can coordinate to the oxygen atoms of the ester, promoting hydrolysis by trace water in the eluent.
-
Alternative Purification Protocols:
-
Deactivated Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine or ammonia solution. This neutralizes the acidic sites. Pack and run the column as usual.[8]
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Recrystallization: If your product is a solid, recrystallization is often the best method for obtaining highly pure material. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane).[8]
-
Conversion to a BF₃K Salt: For particularly challenging purifications, the boronic ester can be hydrolyzed to the boronic acid and then converted to a highly stable, crystalline potassium trifluoroborate salt (BF₃K). These salts are often easily purified by recrystallization and can be used directly in many cross-coupling reactions.[8]
-
References
-
Bull, J. A., et al. (2016). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Center for Biotechnology Information. Available at: [Link]
-
Asymmetric. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. The Royal Society of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. Available at: [Link]
-
ResearchGate. (2024). Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron | Request PDF. Available at: [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Available at: [Link]
-
Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Hydroboration Oxidation Reaction Mechanism. YouTube. Available at: [Link]
-
ACS Publications. (2023). Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic. Available at: [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
Orgo Made Easy. (2014). Hydroboration Oxidation Mechanism Made Easy! ( Part 1 ) - Organic Chemistry. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Available at: [Link]
-
NurdRage. (2012). Dichloromethane Purification. YouTube. Available at: [Link]
-
Orgo Made Easy. (2013). Hydroboration Oxidation Reaction and Mechanism Made Easy! Alkene Addition. YouTube. Available at: [Link]
-
MDPI. (n.d.). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. Available at: [Link]
-
ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). boronic esters. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Available at: [Link]
-
ResearchGate. (2014). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives | Request PDF. Available at: [Link]
-
Reddit. (2023). Trouble purifying my boronate ester compound. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Dichloromethyldiisopropoxyborane Chemistry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with dichloromethyldiisopropoxyborane and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of purifying the resulting organoborane products. Our goal is to equip you with the knowledge to overcome common challenges and ensure the integrity of your synthesized compounds.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of boronic esters and related compounds synthesized using this compound.
Problem 1: My product is decomposing or streaking on the silica gel column.
Probable Cause: Boronic esters, especially less bulky ones, can be susceptible to hydrolysis on the acidic surface of standard silica gel, leading to the formation of the corresponding boronic acid.[1][2] This can result in streaking, poor separation, or complete retention of your product at the baseline.
Solution:
-
Deactivate the Silica Gel: Before preparing your column, consider neutralizing the silica. This can be done by preparing a slurry of silica gel in a solvent system containing a small amount of a base, such as triethylamine (typically 1-2%).
-
Use Boric Acid-Impregnated Silica: A published method involves treating the silica gel with boric acid.[1] This can help to minimize the decomposition of boronic esters during chromatography.
-
Switch to an Alternative Stationary Phase: Alumina (neutral or basic) is a common alternative to silica gel for acid-sensitive compounds.[1]
-
Optimize Your Solvent System: Experiment with different solvent systems on a Thin Layer Chromatography (TLC) plate first. Sometimes, a less polar eluent or a different solvent combination (e.g., hexanes/ether, toluene/ethyl acetate) can improve the chromatography.[1]
-
Work Quickly: For moderately sensitive compounds, minimizing the time the compound spends on the column can be effective.[3]
Problem 2: I can't visualize my product on the TLC plate.
Probable Cause: Many organoboranes are not UV-active, making them invisible under a standard UV lamp.
Solution:
-
Use a Staining Agent: Several chemical stains can be used to visualize boron-containing compounds on a TLC plate.
-
Ceric Ammonium Molybdate (CAM): This stain often gives a distinct blue spot for organoboranes.[1]
-
Curcumin: A solution of curcumin (the compound that gives turmeric its yellow color) in ethanol can be used as a stain for boronic acids and their esters.[1]
-
Iodine: While not specific to boron compounds, an iodine chamber can often visualize non-UV active organic compounds.[1]
-
Problem 3: My product co-elutes with boron-containing byproducts.
Probable Cause: Residual boron reagents or byproducts from the reaction can have similar polarities to the desired product, making chromatographic separation difficult.
Solution:
-
Azeotropic Removal of Boronic Acid: Boronic acid byproducts can often be removed by repeatedly dissolving the crude product in methanol and evaporating the solvent under reduced pressure. This process forms volatile trimethyl borate, which is removed with the solvent.[4]
-
Liquid-Liquid Extraction: A carefully planned aqueous workup can remove many water-soluble impurities.[5][6] Washing the organic layer with a mild aqueous base can help remove acidic boron byproducts.
-
Derivatization for Easier Purification:
-
Conversion to a BF3K Salt: Treating the crude product with potassium hydrogen fluoride (KHF2) can form a crystalline trifluoroborate salt, which can often be easily separated by filtration or crystallization. The boronic ester can then be regenerated if needed.[1]
-
Formation of MIDA Boronates: Conversion to an N-methyliminodiacetic acid (MIDA) boronate can significantly increase the stability of the compound, making it more amenable to chromatography.[1][2]
-
Problem 4: My purified product is unstable and degrades upon storage.
Probable Cause: Many organoboranes are sensitive to air and moisture, leading to hydrolysis and oxidation over time.[2][7] The diisopropoxy group on your product derived from this compound may be more labile than more sterically hindered esters like pinacol esters.[2]
Solution:
-
Inert Atmosphere: Always handle and store purified organoboranes under an inert atmosphere of nitrogen or argon.[7]
-
Low Temperature Storage: For long-term storage, keep your compound in a sealed container at low temperatures (e.g., in a freezer).[7]
-
Consider Derivatization: For particularly unstable compounds, conversion to a more stable derivative like a MIDA boronate for storage may be a viable option.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my purification fails?
A1: Before attempting a large-scale purification, always perform a small-scale analysis of your crude reaction mixture. Thin-layer chromatography (TLC) with appropriate staining is invaluable for assessing the complexity of the mixture and for developing a suitable chromatographic solvent system.[7]
Q2: Is crystallization a good alternative to column chromatography for these types of compounds?
A2: Yes, crystallization or recrystallization can be a very effective purification method for organoboranes, especially if you are struggling with chromatography.[1][8] Experiment with different solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Q3: How do I choose between using silica gel, alumina, or a modified stationary phase?
A3: The choice of stationary phase depends on the stability of your specific compound.
-
Silica Gel: The default choice for many organic compounds, but can be problematic for acid-sensitive boronic esters.[1]
-
Alumina: A good alternative for compounds that are unstable on silica. It is available in neutral, acidic, and basic forms.
-
Boric Acid-Treated Silica: Specifically designed to improve the chromatography of boronic esters.[1]
Q4: Can I use reverse-phase HPLC for purification?
A4: Reverse-phase HPLC can be challenging for boronic esters due to on-column hydrolysis.[9][10][11] If you must use this technique, it is crucial to carefully select a column with low residual silanol activity and to optimize the mobile phase to minimize degradation.[9][11]
III. Experimental Protocols
Protocol 1: General Workup for Removal of Boron Byproducts
This protocol describes a general aqueous workup followed by azeotropic removal of boronic acid.
-
Quenching the Reaction: Carefully quench the reaction mixture by adding it to a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, diethyl ether) and water or a saturated aqueous solution of ammonium chloride.[12]
-
Phase Separation: Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Aqueous Washes: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Azeotropic Removal of Boronic Acid: To the crude residue, add methanol and re-concentrate under reduced pressure. Repeat this process 2-3 times to remove residual boronic acid as volatile trimethyl borate.[4]
Protocol 2: Purification by Crystallization
This protocol provides a general guideline for purifying solid organoboranes.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and add a few drops of a potential crystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the material.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or freezer.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
IV. Data Presentation and Visualization
Table 1: Troubleshooting Summary for Chromatographic Purification
| Issue | Potential Cause | Recommended Solution(s) |
| Product decomposition/streaking | Acidic nature of silica gel | Use deactivated silica, boric acid-treated silica, or alumina.[1] |
| Invisible spots on TLC | Compound is not UV-active | Use a chemical stain such as CAM or curcumin.[1] |
| Co-elution with byproducts | Similar polarity of product and impurities | Perform an optimized aqueous workup and/or azeotropic removal with methanol.[4] Consider derivatization.[1] |
| Poor separation | Suboptimal solvent system | Screen various eluents using TLC. Try alternative solvent combinations.[1] |
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the selection of an appropriate purification strategy.
Diagram 2: Workflow for Boron Byproduct Removal
Caption: A workflow illustrating the steps for removing boron-containing byproducts.
V. References
-
Lec 27: Preparation and reactions of organoborane and organotin reagents - YouTube. Available at: [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. Available at: [Link]
-
9-borabicyclo[3.3.1]nonane dimer - Organic Syntheses Procedure. Available at: [Link]
-
About Workup - Department of Chemistry : University of Rochester. Available at: [Link]
-
Tools for Purifying the Product - ResearchGate. Available at: [Link]
-
Boron Chemistry: An Overview | ACS Symposium Series. Available at: [Link]
-
Synthesis and Storage Stability of Diisopropylfluorophosphate. - SciSpace. Available at: [Link]
-
[Purification of PCR products with cetyltrimethylammonium bromide] - PubMed. Available at: [Link]
-
(PDF) Synthesis and Storage Stability of Diisopropylfluorophosphate - ResearchGate. Available at: [Link]
-
Boron removal from aqueous solutions by adsorption — A review | Request PDF - ResearchGate. Available at: [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]
-
11.6: Addition of Boron Hydrides to Alkenes. Organoboranes - Chemistry LibreTexts. Available at: [Link]
-
Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. Available at: [Link]
-
Approaches for the Isolation and Purification of Fermentation Products - ResearchGate. Available at: [Link]
-
(PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC - ResearchGate. Available at: [Link]
-
Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. Available at: [Link]
-
Organoboron chemistry - Wikipedia. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]
-
"REMOVAL TECHNIQUES OF BORON" by Abdolmajid Fadaei - UI Scholars Hub. Available at: [Link]
-
Reactions of Organoboranes - Oregon State University. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. Available at: [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC - NIH. Available at: [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions - American Chemical Society. Available at: [Link]
-
Help with purification of furanones : r/chemhelp - Reddit. Available at: [Link]
-
Full article: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC - Taylor & Francis. Available at: [Link]
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- 12. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
Removal of boron-containing impurities from reaction mixtures
Welcome to the Technical Support Center for Boron Impurity Removal. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for removing persistent boron-containing impurities from reaction mixtures. This resource is structured to help you quickly diagnose issues and implement robust, field-proven purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common boron-containing impurities I might encounter?
A1: In synthetic chemistry, particularly after cross-coupling reactions like the Suzuki-Miyaura coupling, the most common boron-containing impurities are:
-
Unreacted Boronic Acids (R-B(OH)₂): The starting material for the coupling reaction.
-
Boronic Esters (e.g., Pinacol Esters): Often used as more stable precursors to boronic acids.[1]
-
Boric Acid (B(OH)₃): A common byproduct from the decomposition or hydrolysis of other boron reagents.[1]
-
Boroxines (Anhydrides of Boronic Acids): These are cyclic trimers of boronic acids that can form upon dehydration.
-
Tetrahedral Boronate Complexes: Formed when boronic acids react with bases or nucleophiles, making them more water-soluble.[2]
Q2: Why is it critical to remove these boron impurities, especially in drug development?
A2: Removal is crucial for several reasons:
-
Regulatory Compliance: Certain boronic acid derivatives have been identified as potential mutagenic impurities.[3] Regulatory bodies like the ICH have strict guidelines (e.g., ICH M7) that limit the presence of such impurities in active pharmaceutical ingredients (APIs) to parts-per-million (ppm) levels.[3]
-
Catalyst Inhibition: Residual boron species can interfere with or poison catalysts in subsequent reaction steps, leading to failed or inefficient reactions.[4]
-
Product Purity & Crystallinity: Impurities can disrupt the crystal lattice of the final compound, preventing proper crystallization and complicating isolation.
-
Analytical Interference: Boron impurities can complicate the analysis of the final product, particularly in NMR spectroscopy where their signals might overlap with product signals.
Q3: What is the quickest method to try for removing a simple arylboronic acid?
A3: The fastest and most common first-pass method is a basic aqueous wash (liquid-liquid extraction) . Boronic acids are Lewis acids with a pKa of around 9.[5] By washing your organic reaction mixture with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃), you deprotonate the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[6] This method is effective for many simple, non-polar organic products.
Q4: How can I reliably detect and quantify the removal of boron impurities?
A4: Several analytical techniques can be used, each with its own strengths:
-
¹¹B NMR Spectroscopy: This is a direct and powerful method for characterizing and monitoring organoboron compounds.[7] It provides distinct signals for different boron species (e.g., boronic acids vs. boronate esters), allowing you to track the progress of purification.[7]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the most sensitive technique for quantifying the total elemental boron content, often down to ppb levels.[3] It is the standard for final API testing but does not differentiate between different boron compounds.[3]
-
Gas Chromatography (GC) and GC-MS: Effective for volatile boronic compounds and can be used to separate and quantify specific impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Can be challenging due to the poor chromophores and ionization of many boronic acids, but methods have been developed for specific applications.[3]
In-Depth Troubleshooting Guides & Protocols
This section provides detailed protocols for common challenges encountered during the removal of boron-containing impurities.
Scenario 1: Basic aqueous extraction failed to remove my boronic acid impurity.
This often occurs if your desired product has acidic functional groups (e.g., phenols, carboxylic acids) that cause it to partition into the basic aqueous layer, or if the boronic acid has poor solubility in the basic wash.
Scientific Principle: Boronic acids reversibly form stable, five- or six-membered cyclic esters with cis-1,2- or 1,3-diols.[2][8] This interaction can be exploited to selectively pull boron species out of the organic phase. The stability of this complex is pH-dependent; it is more stable at a pH near or above the pKa of the boronic acid and dissociates at low pH.[2]
Detailed Protocol:
-
Solvent Choice: Ensure your product is dissolved in an organic solvent immiscible with water (e.g., Ethyl Acetate, DCM, Toluene).
-
Prepare Extraction Solution: Create an aqueous solution containing a simple diol. A common choice is a saturated solution of sorbitol or mannitol in 1M NaOH.
-
Extraction:
-
Add the diol-containing basic aqueous solution to your separatory funnel containing the organic mixture.
-
Shake vigorously for 1-2 minutes to facilitate the formation of the boronate-diol complex.
-
Allow the layers to separate and drain the aqueous layer containing the complex.
-
Repeat the extraction 2-3 times.
-
-
Validation: Analyze the organic layer by TLC, ¹H NMR, or ¹¹B NMR to confirm the removal of the boronic acid.
Scientific Principle: This method leverages the amphoteric nature of some products and the acidic nature of boronic acids. By carefully manipulating pH, you can selectively precipitate either the product or the impurity.
Detailed Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Extract with an aqueous base (e.g., 1M NaOH). If your product is acidic, it will move to the aqueous layer along with the boronic acid impurity.[9]
-
Phase Separation: Separate the aqueous layer.
-
Acidification: Slowly acidify the aqueous layer with a strong acid (e.g., 2N HCl).[10]
-
Selective Precipitation/Extraction:
-
If your product is significantly less soluble in the acidic aqueous phase than the boronic acid, it may precipitate out and can be collected by filtration.
-
Alternatively, you can extract the now-neutral product back into an organic solvent, leaving the more polar boronic acid behind in the aqueous phase.
-
-
Validation: Check the purity of your isolated product.
Scenario 2: My product is sensitive to aqueous workups, or the impurity is a neutral boronate ester.
Aqueous extractions can be detrimental to sensitive functional groups, and neutral species like pinacol boronate esters will not be removed by basic washes. In these cases, solid-phase extraction (SPE) is a superior choice.
Scientific Principle: Boron scavenger resins are solid supports (typically polystyrene beads) functionalized with groups that have a high affinity for boron. The most common are N-methyl-D-glucamine (NMDG) or other diol-containing moieties.[11][12] These functional groups chelate boronic acids and their esters, immobilizing them on the resin while your product flows through.
Detailed Protocol:
-
Resin Selection: Choose a commercially available boronic acid scavenger resin (e.g., Tris(2-aminoethyl)amine on polystyrene, NMDG-based resins).
-
Resin Preparation:
-
Swell the resin in the solvent you will use for the purification for at least 30 minutes. Use approximately 3-5 equivalents of resin relative to the boron impurity.
-
Pack the swollen resin into an SPE cartridge or a glass column.
-
-
Loading: Dissolve your crude product in a minimal amount of a suitable organic solvent (e.g., THF, DCM, Methanol). Load this solution onto the prepared column.
-
Elution:
-
Elute your product from the column using the same solvent. Collect fractions and monitor by TLC.
-
The boron impurities will remain bound to the resin.
-
-
Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure.
-
Validation: Confirm the absence of boron impurities in the final product using an appropriate analytical method (e.g., ¹H NMR or ICP-MS).
| Method | Boron Species Targeted | Mechanism | Advantages | Limitations |
| Basic LLE | Boronic Acids | Acid-Base Chemistry | Fast, inexpensive, scalable. | Not suitable for base-sensitive or acidic products. Ineffective for boronate esters. |
| Diol LLE | Boronic Acids, Boronate Esters | Reversible Covalent Complexation | More selective than basic LLE. Effective for esters. | Requires diol reagent. Can be pH-sensitive. |
| SPE Scavenging | Boronic Acids, Boronate Esters | Covalent Binding to Solid Support | High selectivity, no aqueous workup, good for sensitive compounds. | Higher cost of scavenger resins. Requires column setup. |
| Chromatography | All Boron Species | Differential Adsorption | Can provide very high purity. | Can be low-yielding due to streaking/hydrolysis on silica.[13] May require special stationary phases (e.g., alumina).[14] |
Workflow & Decision Making
To assist in selecting the optimal purification strategy, the following decision tree illustrates a logical workflow based on the properties of your compound and the nature of the impurity.
Caption: Decision tree for selecting a boron impurity removal method.
References
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021). LCGC International. [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
How to purify boronic acids/boronate esters? (2016). ResearchGate. [Link]
-
Boron Chemistry: An Overview. (2016). ACS Symposium Series. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (2017). Accounts of Chemical Research. [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Automation of boron chromatographic purification for δ11B analysis of coral aragonite. (2020). OceanRep. [Link]
-
Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. (2023). PubMed. [Link]
-
Efficient separation of boron using solid-phase extraction for boron isotope analysis by MC-ICP-MS. (2020). Analytical Methods. [Link]
-
3-pyridylboronic acid. Organic Syntheses Procedure. [Link]
-
Trouble purifying my boronate ester compound. (2022). Reddit. [Link]
-
Trying to remove a boronic acid in a workup. Help! (2017). Reddit. [Link]
- Two-step process for removing boron compounds from aqueous solutions of magnesium chloride.
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Omega. [Link]
-
Boron Recovery from Organic Solutions Used in Brine Treatment through a Water Stream. (2024). MDPI. [Link]
-
Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]
-
Boronate affinity solid-phase extraction of cis-diol compounds by a one-step electrochemically synthesized selective polymer sorbent. ResearchGate. [Link]
- Process for the recovery of a boronic acid.
-
Effective Removal of Boron from Aqueous Solutions by Inorganic Adsorbents: A Review. (2023). MDPI. [Link]
-
Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
-
Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. (2024). Nature. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Internal and External Catalysis in Boronic Ester Networks. University of California, Santa Barbara. [Link]
- Process for purification of boronic acid and its derivatives.
-
Advances in Technologies for Boron Removal from Water: A Comprehensive Review. (2020). MDPI. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Advances in Technologies for Boron Removal from Water: A Comprehensive Review. (2020). National Institutes of Health. [Link]
- Method of removing boric acid and boric acid salts from aqueous magnesium chloride solutions.
-
Boron removal from produce water through adsorption. (2023). BIO Web of Conferences. [Link]
-
Solid-Supported Scavengers. Supra Sciences. [Link]
-
Separation and Analysis of Boron Isotope in High Plant by Thermal Ionization Mass Spectrometry. (2014). National Institutes of Health. [Link]
-
Purification of alkyl Bpin/other alkyl boronic esters. (2022). Reddit. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. (2021). MDPI. [Link]
-
Technologies for Boron Removal. (2008). Industrial & Engineering Chemistry Research. [Link]
-
Boron testing methods. U.S. Borax. [Link]
-
Boronate Resin. G-Biosciences. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2019). Reddit. [Link]
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- 14. researchgate.net [researchgate.net]
Dichloromethyldiisopropoxyborane stability under different catalytic conditions
Welcome to the technical support center for Dichloromethyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this versatile reagent. Our focus is on providing practical, field-proven insights into the stability of this compound under various catalytic conditions, moving beyond standard protocols to explain the "why" behind experimental observations and solutions.
Introduction: Understanding the Core Reactivity and Instability
This compound, a key reagent in Matteson homologation, is valued for its ability to facilitate the stereospecific introduction of a chloromethyl group, which can be further functionalized.[1] However, its utility is intrinsically linked to its stability, which can be compromised under various catalytic and reaction conditions. The boron center is Lewis acidic, and the C-Cl bonds are susceptible to nucleophilic attack, making the molecule's stability highly dependent on the reaction environment. This guide will address common stability-related issues and provide solutions to ensure reproducible and high-yielding results.
Frequently Asked Questions (FAQs)
Q1: My Matteson homologation reaction is giving low yields. What are the likely stability-related causes?
Low yields in Matteson homologations using this compound are frequently linked to the stability of the initially formed α-chloro boronate ester intermediate. Several factors can contribute to this:
-
Temperature: The α-chloro boronate ester intermediate is thermally sensitive. Allowing the reaction to warm prematurely can lead to decomposition. For instance, in reactions with arylboronic esters, warming to room temperature has been observed to cause partial decomposition of the α-chloroboronic ester, resulting in the formation of benzaldehyde as a byproduct.
-
Steric Hindrance: Increased steric crowding around the boron center can significantly reduce reactivity and yield.[2] This is because large migrating groups can either slow down the rate of boronate formation relative to decomposition pathways or favor a reversion to the starting materials instead of the desired 1,2-migration.[2] In some cases, even with optimized catalyst conditions, highly sterically demanding substrates have resulted in yields as low as 9–17%.[2]
-
Base and Carbenoid Generation: The method of generating the (dichloromethyl)lithium carbenoid is critical. The carbenoid itself is unstable and its efficient trapping by the boronic ester is essential. Common methods include the deprotonation of dichloromethane with n-butyllithium at -100 °C, sec-butyllithium at -78 °C, or lithium diisopropylamide (LDA) at -40 °C.[3] Inefficient generation or rapid decomposition of the carbenoid before it can react with the boronic ester will lead to lower yields.
Q2: Can I use Lewis acid catalysts in conjunction with this compound?
The use of additional Lewis acids with this compound requires careful consideration. The boron atom in this compound is itself a Lewis acid. Introducing a stronger Lewis acid could lead to several undesired interactions:
-
Complexation: A stronger Lewis acid could coordinate to one of the isopropoxy oxygen atoms, potentially altering the reactivity and steric environment of the boronic ester.
-
Chloride Abstraction: Potent Lewis acids could potentially abstract a chloride ion from the dichloromethyl group, leading to the formation of a cationic species that could undergo undesired side reactions.
While there is limited direct literature on the use of common Lewis acids like TiCl₄ or BF₃ with this compound itself, the general principle is that the compatibility will depend on the relative Lewis acidities of the boron center and the added catalyst. It is advisable to perform small-scale test reactions and analyze the reaction mixture for decomposition products if a Lewis acid co-catalyst is being considered.
Q3: How does this compound behave in the presence of Brønsted acids?
This compound is expected to be unstable in the presence of strong Brønsted acids. The isopropoxy groups are susceptible to protonation, which would make them excellent leaving groups. This could initiate decomposition pathways, including hydrolysis if water is present. While Brønsted acid-catalyzed reactions involving other types of boronic esters have been reported, these typically involve substrates that are more robust than the dichloromethyl derivative.[4] The presence of water generated in situ can also convert Lewis acidic sites on a catalyst to Brønsted acidic sites, which could then promote unwanted hydrolysis reactions.[5]
Q4: Is this compound compatible with protic solvents like methanol or water?
No, this compound is not stable in the presence of protic solvents. Boronic esters are known to be susceptible to hydrolysis, and the presence of water or alcohols will lead to the cleavage of the B-O bonds and the formation of boric acid and isopropanol. This will completely deactivate the reagent. All reactions involving this compound should be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Q5: What is the thermal stability of this compound?
Troubleshooting Guides
Guide 1: Poor Yield in Matteson Homologation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting boronic ester | Inefficient generation of (dichloromethyl)lithium. | - Ensure the base (n-BuLi, s-BuLi, or LDA) is freshly titrated and of high quality.- Maintain the specified low temperature during base addition and carbenoid formation (-100 °C for n-BuLi, -78 °C for s-BuLi, -40 °C for LDA).[3]- Use high-purity, anhydrous dichloromethane. |
| Decomposition of the α-chloroboronic ester intermediate. | - Maintain strict temperature control throughout the reaction; do not allow the reaction to warm prematurely.- Consider quenching the reaction at a low temperature (e.g., 0 °C) before workup. | |
| Formation of unexpected byproducts (e.g., aldehydes) | Decomposition of the α-chloroboronic ester. | - This is a strong indicator of thermal instability. Re-optimize the reaction temperature profile to ensure it remains as low as possible for as long as possible. |
| Low yield with sterically hindered substrates | Steric hindrance impeding the reaction.[2] | - Consider using a less sterically demanding chiral auxiliary on the starting boronic ester if possible.- Reaction optimization, including concentration adjustments, may be necessary. In some challenging cases, decreasing the reaction concentration has been shown to improve yields, albeit modestly.[2] |
Guide 2: Inconsistent Reaction Outcomes
| Symptom | Potential Cause | Troubleshooting Steps |
| Reaction works on some days but not others | Moisture contamination. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use freshly distilled, anhydrous solvents.- Maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the experiment. |
| Degradation of this compound. | - Store the reagent at the recommended temperature (-20 °C) and under an inert atmosphere.- If the reagent is old or has been handled improperly, consider purchasing a fresh bottle. | |
| Variable diastereoselectivity | Inconsistent temperature control. | - The diastereoselectivity of the Matteson homologation is highly dependent on temperature. Use a reliable cryostat or cooling bath to maintain a consistent temperature. |
| Impurities in the starting materials. | - Ensure the purity of the starting boronic ester and dichloromethane. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Matteson Homologation
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve the starting boronic ester in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Carbenoid Generation (In Situ): In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C. Alternatively, use commercially available LDA.
-
Homologation: Slowly add a solution of anhydrous dichloromethane in THF to the LDA solution at -78 °C. After stirring for a few minutes, add this (dichloromethyl)lithium solution to the cooled solution of the boronic ester via cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quench and Workup: Once the reaction is complete, quench the reaction at low temperature with a suitable reagent (e.g., an acidic aqueous solution). Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.
-
Purification: Purify the resulting α-chloroboronic ester by flash column chromatography. Note that this intermediate can be sensitive, and it is often used directly in the next step without extensive purification.
Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: Key Steps in Matteson Homologation and Potential Failure Points
Caption: Matteson homologation workflow and failure points.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- Aggarwal, V. K., & Leonori, D. (2014). Stereospecific reactions of boronic esters. Accounts of Chemical Research, 47(11), 3174–3183.
- Collins, B. S. L., Wilson, C. M., & Myers, E. L. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. Journal of the American Chemical Society.
- Deng, L., Melen, R. L., & Repo, E. (2018). An air-stable bisboron complex: a practical bidentate Lewis acid catalyst. Beilstein Journal of Organic Chemistry, 14, 646–651.
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Drug Discovery and Chemical Biology. John Wiley & Sons.
- Han, S. B., & Kim, J. H. (2005). Brønsted acid-catalyzed allylboration: short and stereodivergent synthesis of all four eupomatilone diastereomers with crystallographic assignments. Organic Letters, 7(19), 4107–4110.
- Ishihara, K. (Ed.). (2009). Lewis Acids in Organic Synthesis. John Wiley & Sons.
- Jäkle, F. (2010). Boron: Organoboranes. In Encyclopedia of Inorganic and Bioinorganic Chemistry. John Wiley & Sons.
- Matteson, D. S. (1989). Stereodirected synthesis with boronic esters. Chemical Reviews, 89(7), 1535–1551.
- Sadhu, K. M., & Matteson, D. S. (2013). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 11(12), 5038–5070.
- Wang, C., & Iglesia, E. (2020). Interconversion of Lewis Acid and Brønsted Acid Catalysts in Biomass-Derived Paraxylene Synthesis.
- St-Onge, M., & Wuest, J. D. (2016). Lewis base catalysis of reactions of boronic esters. Chemical Society Reviews, 45(1), 133–145.
- Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors.
- Vaultier, M., & Carboni, B. (1993). Boron: Organoboranes. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. John Wiley & Sons.
Sources
- 1. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes | MDPI [mdpi.com]
- 4. Brønsted acid-catalyzed allylboration: short and stereodivergent synthesis of all four eupomatilone diastereomers with crystallographic assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Dichloromethyldiisopropoxyborane Reactions
Welcome to the technical support center for work-up procedures involving Dichloromethyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful execution and troubleshooting of these reactions, with a primary focus on the Matteson homologation.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound, particularly in the context of generating α-chloroboronic esters via Matteson homologation.
Issue 1: Low Yield of the Desired α-Chloroboronic Ester
Question: My reaction has resulted in a low yield of the target α-chloroboronic ester. What are the potential causes and how can I fix this?
Answer:
Low yields can stem from several factors, primarily related to the stability of the reagents and intermediates. The key is to maintain anhydrous and low-temperature conditions throughout the initial steps.
-
Causality & Explanation: The formation of the reactive species, (dichloromethyl)lithium (LiCHCl₂), requires the deprotonation of dichloromethane by a strong base like n-butyllithium (n-BuLi). This carbenoid is highly unstable and must be generated at very low temperatures (typically -100 °C) to prevent decomposition.[1] The subsequent reaction with the boronic ester to form the "ate" complex and the rearrangement to the α-chloroboronic ester are also highly temperature-sensitive.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (Argon or Nitrogen). All solvents (especially THF and dichloromethane) must be rigorously dried. Moisture will quench the n-BuLi and the dichloromethyl)lithium carbenoid.
-
Maintain Strict Temperature Control: Use a liquid nitrogen/ethanol bath to maintain the temperature between -100 °C and -110 °C during the formation of LiCHCl₂.[2] An inaccurate temperature reading can lead to rapid decomposition. Add the n-BuLi dropwise to the cooled dichloromethane solution to avoid localized warming.[2]
-
Check Reagent Quality: Ensure the n-BuLi is properly titrated and has not degraded during storage. Use freshly distilled dichloromethane.
-
Consider In Situ Generation: An alternative method involves the in situ generation of LiCHCl₂ at -78 °C using sec-butyllithium or LDA, which can be more convenient for larger-scale reactions and may improve reproducibility.[1]
-
Issue 2: Formation of Significant Side Products (Per-homologation, Wurtz Coupling)
Question: My crude NMR shows multiple boron-containing species and other impurities. How can I minimize the formation of side products like di- and tri-homologated products or Wurtz coupling byproducts?
Answer:
The formation of these byproducts is often a result of poor mixing and stoichiometry control.
-
Causality & Explanation:
-
Per-homologation: This occurs when the newly formed α-chloroboronic ester reacts again with LiCHCl₂, leading to a two-carbon insertion. This is more likely if localized excesses of the carbenoid exist.
-
Wurtz Coupling: This refers to the self-coupling of the organometallic reagents, which can be promoted by poor dispersion of the reagents.[3]
-
-
Troubleshooting Steps:
-
Improve Mixing: Vigorous stirring is crucial, especially during the addition of n-BuLi and the boronic ester solution. For larger reactions, mechanical stirring is recommended over magnetic stirring.
-
Slow Addition: Add the boronic ester solution slowly to the pre-formed LiCHCl₂ solution to maintain a low concentration of the boronic ester relative to the carbenoid.
-
Flow Chemistry: For highly reproducible results and minimized side products, consider a microflow system with a static mixer. This ensures rapid and efficient mixing, preventing the localized concentration gradients that lead to side reactions like per-homologation.[3]
-
Stoichiometry: Use a slight excess of dichloromethane (e.g., 1.7 equivalents) and a carefully measured amount of n-BuLi (e.g., 1.05 equivalents) to ensure the boronic ester is the limiting reagent.[2]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a Matteson homologation reaction?
A1: The standard and most effective method is to quench the reaction mixture at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][4]
-
Scientific Rationale: The reaction contains highly basic and reactive organometallic species. Saturated NH₄Cl is a weak Brønsted acid, which effectively neutralizes these species without being harsh enough to cause significant hydrolysis of the product diisopropoxyboronic ester. Using a strong acid could lead to premature cleavage of the ester protecting group.
Q2: I've formed an emulsion during the aqueous work-up. How can I break it?
A2: Emulsions are common when working with THF, which has some water solubility.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Dilution: Dilute the organic layer with a less polar solvent like diethyl ether or ethyl acetate. This can help to improve phase separation.[5]
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite®.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.
-
Q3: My α-chloroboronic ester seems to be decomposing on the silica gel column. What are my purification options?
A3: Boronic esters, especially α-halo esters, can be sensitive to silica gel.[6]
-
Causality & Explanation: The Lewis acidic nature of the silica surface can catalyze the hydrolysis or decomposition of the boronic ester. This often manifests as streaking on a TLC plate and poor recovery from the column.
-
Alternative Purification Strategies:
-
Deactivated Silica: Prepare a slurry of silica gel with a small amount of a passivating agent, such as triethylamine in the eluent, to neutralize the acidic sites.
-
Distillation: If the product is thermally stable and has a reasonable boiling point, vacuum distillation can be an excellent, chromatography-free purification method.[7]
-
Crystallization: If the product is a solid, recrystallization is a highly effective purification technique that avoids silica gel entirely.[8]
-
Derivatization: Convert the boronic ester to a more robust derivative for purification. For example, reaction with diethanolamine can form a stable, often crystalline, zwitterionic adduct that can be purified and then hydrolyzed back to the boronic acid.[6][9]
-
Q4: How do I convert my purified this compound product (an α-chloroboronic ester) to the corresponding boronic acid?
A4: The conversion involves the hydrolysis of the diisopropyl ester.
-
Procedure: A common method is transesterification. For instance, a two-step procedure involving reaction with diethanolamine followed by hydrolysis can be effective.[9] Alternatively, hydrolysis can sometimes be achieved under mild conditions using reagents like methylboronic acid, which drives the equilibrium by forming volatile byproducts.[10]
Section 3: Standard Work-up Protocols
These protocols provide a step-by-step guide for the work-up and purification following a Matteson homologation reaction.
Protocol 1: Standard Aqueous Work-up
This protocol is adapted from established procedures for Matteson homologation.[2]
-
Quenching: Once the reaction is deemed complete by TLC or NMR analysis, while maintaining the reaction mixture at a low temperature (e.g., -78 °C to 0 °C), slowly add a saturated aqueous solution of NH₄Cl via a dropping funnel.
-
Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature with stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in THF, dilute the mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate to ensure proper partitioning.[5]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the chosen organic solvent.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water (1x)
-
Saturated aqueous NaCl (brine) (1x)
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil or solid is now ready for purification.
Protocol 2: Purification by Silica Gel Chromatography
-
TLC Analysis: Determine a suitable eluent system by TLC that provides good separation between your product and impurities (Rf of product ~0.3 is ideal). A common starting point for boronic esters is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent (like dichloromethane) and load it onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Logic for Low Yield
This diagram illustrates the decision-making process when troubleshooting a low-yield Matteson homologation reaction.
Caption: Decision tree for diagnosing low product yield.
Diagram 2: General Work-up and Purification Workflow
This diagram outlines the sequential steps from quenching the reaction to obtaining the pure product.
Caption: Standard workflow from reaction quench to final product.
References
-
Hinkes, S. P. A., & Klein, C. D. P. (2019). A Mild and General Method for the Deprotection of Boronic Esters. Organic Letters, 21(9), 3048–3052. Available at: [Link]
-
Weiss, M., et al. (2021). Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. Organic Process Research & Development, 25(6), 1466–1473. Available at: [Link]
-
Zimmermann, J., & Hoffmann, R. W. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal. Available at: [Link]
-
Frontier, A. (2026). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). Asymmetric Homologation of Boronic Esters Using Chiral Carbenoids. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of α-chloroboronic esters 4 b and 4 c. [Diagram]. Available at: [Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
NROChemistry. (n.d.). Matteson Reactions. Available at: [Link]
-
ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Available at: [Link]
-
PMC, NIH. (n.d.). Mechanochemical Synthesis of α-halo Alkylboronic Esters. Available at: [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Forum discussion]. Available at: [Link]
-
Hoffmann, R. W. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Available at: [Link]
-
Hirschhäuser Group. (2017, January 10). The Matteson Reaction (Mechanism) [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Explained. (2022, April 9). Esters to Primary Alcohols, Part 3: Boron Hydrides [Video]. YouTube. Available at: [Link]
-
PMC, NIH. (2024). Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. Available at: [Link]
-
Digital Commons @ NJIT. (n.d.). The hydrolysis of alkyl borates. Available at: [Link]
- Google Patents. (1994). WO1994021668A1 - Removal of boronic acid protecting groups by transesterification.
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Available at: [Link]
-
Reddit. (2024). r/Chempros - Purification of alkyl Bpin/other alkyl boronic esters. [Forum discussion]. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Available at: [Link]
-
PMC, NIH. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. [Forum discussion]. Available at: [Link]
-
Scribd. (n.d.). Advances in Matteson Homologation. Available at: [Link]
-
Hoffmann, R. W. (2025). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 23(1), 20. Available at: [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: A FACILE SYNTHESIS OF ALPHA-CHLOROBORONIC ESTERS VIA THE BASE INDUCED REACTION OF ALPHA,ALPHA-DICHLOROMETHYL METHYL ETHER WITH HINDERED BORINIC ESTERS. Available at: [Link]
Sources
- 1. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes | MDPI [mdpi.com]
- 2. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Matteson Reactions | NROChemistry [nrochemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
Effect of base and solvent on Dichloromethyldiisopropoxyborane reactivity
Welcome to the technical support center for Dichloromethyldiisopropoxyborane. This guide is designed for researchers, scientists, and drug development professionals to navigate the practical challenges of using this versatile reagent, particularly in the context of Matteson homologation reactions. Our goal is to move beyond simple protocols and provide in-depth, field-proven insights into how the choice of base and solvent critically dictates the success of your experiment.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reaction of this compound with boronic esters.
Q1: My reaction yield is very low, and I'm recovering mostly my starting boronic ester. What are the likely causes?
This is the most frequent issue and almost always points to inefficient generation or rapid decomposition of the key lithiated intermediate, (dichloromethyl)lithium.
A1: Root Cause Analysis: Ineffective Deprotonation
The entire reaction hinges on the successful deprotonation of dichloromethane (DCM) by a strong base. If this step fails, no homologation can occur. Let's break down the critical parameters.
-
Base Quality & Stoichiometry:
-
n-Butyllithium (n-BuLi): This is the most common base for this transformation. However, n-BuLi is notoriously sensitive to air and moisture. Its titer (concentration) can decrease significantly with improper storage. Always titrate your n-BuLi before use. Using old or poorly stored n-BuLi is a primary cause of reaction failure. Ensure you are using at least 1.0 equivalent of active base.
-
Lithium Diisopropylamide (LDA): While a strong base, LDA is generally less effective for deprotonating DCM compared to n-BuLi. If you are using LDA, you may need to adjust conditions or reconsider your choice. Commercial LDA solutions can also degrade over time and should be handled with care.[1] For maximum reliability, preparing LDA in situ from diisopropylamine and n-BuLi is recommended.[1]
-
-
Temperature Control:
-
The formation of (dichloromethyl)lithium is highly exothermic and the intermediate is thermally unstable. The reaction must be maintained at very low temperatures, typically -78 °C (a dry ice/acetone bath). If the temperature rises, even locally during the addition of the base, the intermediate will decompose rapidly.
-
Actionable Advice: Add the n-BuLi to the solution of your boronic ester and DCM very slowly (dropwise) with vigorous stirring to dissipate heat and avoid localized warming.
-
-
Solvent Purity:
-
Water Content: The most critical solvent parameter is the absence of water. Any protic impurity will quench the organolithium base. Use freshly distilled, anhydrous solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent.
-
THF Quality: Tetrahydrofuran (THF) is the most common and recommended solvent. It effectively dissolves the lithium intermediates and salts formed during the reaction.[2] However, THF can form peroxides upon storage, which can lead to unpredictable side reactions. Always test for peroxides if using an older bottle.
-
Troubleshooting Workflow: Low Yield
Below is a decision-making workflow to diagnose low-yield issues.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A2: Identifying and Mitigating Over-Homologation
This byproduct is likely the result of "over-homologation" or double insertion.[2] The desired product, an α-chloro boronic ester, can react with a second equivalent of (dichloromethyl)lithium, leading to a product with two extra carbons instead of one.
-
Causality: This occurs when the (dichloromethyl)lithium reagent is not consumed quickly enough and is present in excess when the product begins to form. While the intermediate boronate "ate" complex is stable at -78 °C, preventing rearrangement and subsequent reaction, any deviation in conditions can disrupt this stability.[3]
-
Mitigation Strategies:
-
Inverse Addition: Instead of adding the base to the mixture of boronic ester and DCM, try adding the boronic ester solution slowly to the pre-formed (dichloromethyl)lithium at -78 °C. This ensures the lithiated species is always the limiting reagent relative to the boronic ester.
-
Strict Temperature Control: Do not let the reaction warm up prematurely. The rearrangement of the ate complex should only occur upon warming after the excess lithiated reagent has been quenched or has decomposed.[3]
-
Precise Stoichiometry: Use of a slight excess of the boronic ester relative to the base can help ensure the lithiated reagent is fully consumed.
-
Q3: n-BuLi vs. LDA: Which base should I choose and why?
A3: A Comparison of Reactivity and Sterics
The choice between n-BuLi and LDA involves a trade-off between reactivity and steric hindrance.
| Base | Key Characteristics | Recommended Use Case |
| n-BuLi | Pro: Highly reactive, readily deprotonates DCM. Con: Highly nucleophilic, can potentially add to sensitive functional groups on the substrate.[4] | Default Choice: The go-to base for standard Matteson homologations due to its high efficiency in generating the required carbanion.[3][5] |
| LDA | Pro: Very bulky and non-nucleophilic, reducing the risk of side reactions with carbonyls or other electrophilic sites. Con: Less reactive than n-BuLi for deprotonating DCM, potentially leading to lower yields or requiring longer reaction times.[6] | Specialty Choice: Consider for substrates containing sensitive functional groups (e.g., esters, ketones) that could be attacked by the more nucleophilic n-BuLi.[7] |
Expert Insight: For the specific task of deprotonating dichloromethane, the high basicity of n-BuLi is generally required for efficient reaction. The steric bulk of LDA, while useful for selective deprotonation of protons alpha to a carbonyl, can be a disadvantage here, making the proton abstraction from DCM less favorable. Start with n-BuLi unless your substrate's functionality explicitly prohibits it.
Q4: How does solvent choice affect my reaction? Can I use something other than THF?
A4: The Critical Role of Ethereal Solvents
Solvent choice is paramount for both solubility and stabilization of reactive intermediates.
-
Tetrahydrofuran (THF): This is the optimal solvent for several reasons:
-
Solubility: It effectively dissolves the organolithium reagents and, crucially, the lithium chloride (LiCl) byproduct. In other solvents like diethyl ether (Et₂O), LiCl can precipitate, potentially coating reagents and impeding the reaction.[2]
-
Coordinating Ability: THF is a Lewis base that coordinates to the lithium cation, stabilizing the organolithium species and influencing its reactivity.
-
-
Diethyl Ether (Et₂O): While a common ethereal solvent, it is generally inferior to THF for this reaction due to the poor solubility of lithium salts.[2] This can lead to heterogeneous mixtures and reduced yields.
-
Non-Coordinating Solvents (e.g., Toluene, Hexane): These are unsuitable as the primary solvent. Organolithium reagents are highly aggregated and poorly reactive in non-polar, non-coordinating solvents. The reaction requires an ether-type solvent to function.
Section 2: In-Depth Mechanistic View
Understanding the reaction mechanism explains why the experimental conditions are so critical. The process involves three key stages.
-
Deprotonation: A strong base (n-BuLi) removes a proton from dichloromethane (DCM) at -78 °C to form the highly reactive (dichloromethyl)lithium carbanion.
-
Ate Complex Formation: The nucleophilic carbanion attacks the electrophilic boron atom of the diisopropoxyborane substrate. This forms a tetracoordinate boronate intermediate, often called an "ate" complex. This complex is stable at -78 °C.[3]
-
1,2-Anionic Rearrangement: Upon warming, the complex becomes unstable. An organic group (R) on the boron migrates to the adjacent carbon, displacing one of the chloride ions. This 1,2-migration is the key bond-forming step of the homologation.[5]
Caption: Simplified Mechanism of the Matteson Homologation.
Section 3: General Experimental Protocol
This protocol represents a standard starting point for the homologation of a generic boronic ester using this compound chemistry.
Materials:
-
Substrate Boronic Ester (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Dichloromethane (DCM) (1.2 eq)
-
n-Butyllithium (1.1 eq, use titrated concentration)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the substrate boronic ester (1.0 eq) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add the this compound (1.2 eq) to the cooled solution.
-
Base Addition (Critical Step): Begin the slow, dropwise addition of n-BuLi (1.1 eq) via syringe or dropping funnel. Maintain the internal temperature below -70 °C throughout the addition. Vigorous stirring is essential. Expect the addition to take 20-30 minutes.
-
Stirring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 30 minutes.
-
Warming & Rearrangement: Remove the cooling bath and allow the reaction to warm slowly to room temperature. The rearrangement typically occurs as the mixture warms.
-
Quenching: Once at room temperature, cautiously quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Proceed with a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography.
References
-
J. Deska, "Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes," ACS Publications, 2021. [Online]. Available: [Link]
-
Organic Chemistry Portal, "The Matteson Reaction (Mechanism)," YouTube, 2017. [Online]. Available: [Link]
-
H. C. Brown and P. V. Ramachandran, "Recent advances in the boron route to asymmetric synthesis," Pure & Appl. Chem., vol. 66, no. 2, pp. 201-212, 1994. [Online]. Available: [Link]
-
Chem-Station, "Matteson Reaction," Chem-Station Int. Ed., 2016. [Online]. Available: [Link]
-
NRO Chemistry, "Matteson Reactions," YouTube, 2021. [Online]. Available: [Link]
-
The Organic Chemist, "Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough)," YouTube, 2021. [Online]. Available: [Link]
-
A. M. Al-Zoubi, "Stereoselective Organoborate Rearrangement Reactions," Cardiff University ORCA, 2012. [Online]. Available: [Link]
-
Reddit r/Chempros, "Commercial LDA versus prepared LDA," 2023. [Online]. Available: [Link]
-
Brainly, "n-Butyllithium (n-BuLi) is a stronger base than lithium diisopropylamide (LDA) but would not be a good," 2023. [Online]. Available: [Link]
-
ResearchGate, "n-BuLi promoted direct amidation of esters," ResearchGate, N/A. [Online]. Available: [Link]
-
ResearchGate, "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?," 2014. [Online]. Available: [Link]
Sources
Technical Support Center: Dichloromethyldiisopropoxyborane Reaction Monitoring
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with dichloromethyldiisopropoxyborane. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving this versatile reagent, with a specific focus on Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: Troubleshooting TLC Monitoring
Thin-Layer Chromatography is a cornerstone of reaction monitoring. However, the unique properties of boronic esters like this compound can present challenges. This section addresses common issues encountered during TLC analysis.
Frequently Asked Questions (TLC)
Question 1: My boron-containing compounds are not showing up on the TLC plate under UV light. What's wrong?
Answer: It's a common observation that many boronic esters and boronic acids are not UV-active. Their visualization requires the use of specific staining agents. Standard UV visualization at 254 nm or 365 nm is often ineffective unless the molecule contains a chromophore.
Question 2: What are the most effective stains for visualizing this compound and its derivatives on a TLC plate?
Answer: Several staining methods are highly effective for detecting boronic acids and their esters. Here are some of the most reliable options:
-
Curcumin: This is a highly recommended stain that forms a colored complex with boron compounds. A red coloration is typically observed against a yellow background.[1][2] Boronic acids often stain immediately, while boronic esters may take a few minutes to develop their color after air drying.[1]
-
Alizarin: This stain provides a sensitive method for detecting boronic acids. The TLC plate is dipped in an alizarin solution, and upon drying, it fluoresces yellow under 366 nm UV light in the presence of a boronic acid.[3]
-
Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized. While not specific to boron compounds, it can be effective if your starting material or product contains oxidizable functional groups.
-
Anisaldehyde: This stain can be very effective for boronic esters, often producing distinct colors that can help differentiate between compounds on the plate.[4]
Protocol for Curcumin Staining:
-
Prepare a solution of curcumin in ethanol.
-
After developing and drying the TLC plate, dip it into the curcumin solution.
-
Gently heat the plate with a heat gun.
-
Boronic acids and their esters will appear as reddish or orange spots.[1]
Question 3: I'm seeing significant streaking of my spots on the TLC plate. What could be the cause?
Answer: Streaking on a TLC plate during the analysis of this compound reactions can be attributed to several factors:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze on the silica gel plate, which is inherently acidic and contains water. This hydrolysis can lead to the formation of boric acid and other polar byproducts, which can streak up the plate.[5][6][7][8]
-
Compound Instability: The reagent itself or intermediates in the reaction may be unstable on the silica gel.
-
Inappropriate Solvent System: The polarity of the eluent may not be suitable for the compounds being analyzed, leading to poor separation and streaking.
Troubleshooting Streaking:
-
Use Freshly Prepared Samples: Prepare your TLC samples just before analysis to minimize hydrolysis.
-
Optimize the Solvent System: Experiment with different solvent mixtures. Adding a small amount of a polar solvent like methanol or a non-polar solvent like hexane can sometimes improve spot shape.
-
Neutralize the TLC Plate: In some cases, pre-treating the TLC plate with a base, such as triethylamine vapor, can help to reduce streaking caused by acidic silica gel.
Visualizing the TLC Troubleshooting Workflow
Caption: A decision tree for troubleshooting common TLC issues.
Section 2: NMR Spectroscopy Analysis and Troubleshooting
NMR spectroscopy is a powerful tool for characterizing the structure and purity of this compound and its reaction products. This section provides guidance on acquiring and interpreting NMR data for these compounds.
Frequently Asked Questions (NMR)
Question 1: What are the expected ¹H NMR and ¹¹B NMR chemical shifts for this compound?
Answer: The expected NMR chemical shifts can vary slightly depending on the solvent and concentration. However, typical values are as follows:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H NMR | Isopropoxy -CH | Septet |
| Isopropoxy -CH₃ | Doublet | |
| Dichlorometh yl -CH Cl₂ | Singlet | |
| ¹¹B NMR | -B (OR)₂ | Broad singlet |
Note: The exact chemical shifts should be determined experimentally and compared to a reference standard if available.
Question 2: My ¹¹B NMR spectrum shows a very broad signal. Is this normal?
Answer: Yes, a broad signal in the ¹¹B NMR spectrum is characteristic of quadrupolar nuclei like boron. The width of the signal can be influenced by several factors, including the symmetry of the molecule, the solvent, and the temperature. For this compound, a relatively broad singlet is expected.[9]
Question 3: I am seeing unexpected peaks in my ¹H NMR spectrum after the reaction. What could they be?
Answer: The presence of unexpected peaks in your ¹H NMR spectrum can indicate several possibilities:
-
Impurities in Starting Material: The this compound reagent may contain impurities from its synthesis.[10][11]
-
Side Products: The reaction may have produced unexpected side products.
-
Hydrolysis Products: If the reaction was not performed under strictly anhydrous conditions, you may be observing signals from the hydrolysis of the boronic ester. This could include isopropanol and boric acid.
-
Residual Solvent: Peaks from the reaction or workup solvents may be present.
Troubleshooting Unexpected NMR Peaks:
-
Run a ¹H NMR of the Starting Material: This will help you identify any pre-existing impurities.
-
Use Anhydrous Solvents and Reagents: Ensure all your materials are dry to minimize hydrolysis.
-
Perform a Reaction Workup: A proper aqueous workup can help remove some water-soluble impurities.[12][13][14]
-
Consider 2D NMR: Techniques like COSY and HSQC can help in identifying the structure of unknown species. For boron-containing compounds, ¹H-¹¹B HMBC can be a valuable tool to establish connectivity.[15]
NMR Data Interpretation Workflow
Caption: A workflow for NMR data acquisition and interpretation.
Section 3: General Experimental Best Practices
To ensure reliable and reproducible results when working with this compound, it is crucial to follow best laboratory practices.
Handling and Storage:
-
This compound is a flammable liquid and is sensitive to moisture. It should be stored under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.
-
Always use dry glassware and anhydrous solvents to prevent hydrolysis.
Reaction Workup:
-
A common method to remove boron-containing byproducts is to perform a workup that involves repeated co-evaporation with methanol. This process can form volatile trimethyl borate.[12]
-
Aqueous washes can also be employed to remove water-soluble impurities. However, be mindful that the desired product may also have some water solubility.
By following the guidance in this technical support center, researchers can more effectively monitor reactions involving this compound, leading to improved outcomes in their synthetic endeavors.
References
-
ResearchGate. (2019). Any TLC stain to detect presence of boron/boronic acid?[Link]
-
ResearchGate. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]
-
Thieme. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. [Link]
-
Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. [Link]
-
YouTube. (2021). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough). [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography (TLC) analysis of hydrolysis products of...[Link]
-
Reddit. (2025). TLC stain for UV-inactive Boron compounds?[Link]
-
Organic Process Research & Development. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
-
National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. [Link]
-
PubMed. (n.d.). Complete prediction of the 1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link]
-
ResearchGate. (n.d.). Thin-layer chromatography (TLC) showing the oligosaccharide hydrolysis...[Link]
-
YouTube. (2010). Reaction Work-Up I. [Link]
-
ResearchGate. (n.d.). TLC analysis of the hydrolysis of different OPs. A, Boc-Val-Leu-Lys-MCA...[Link]
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JoVE. (n.d.). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. [Link]
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ResearchGate. (n.d.). Calculated 11 B and 1 H NMR Chemical Shifts (δ, ppm) for 3-7 Compared...[Link]
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Raines Lab. (2013). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. [Link]
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National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
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The Royal Society of Chemistry. (n.d.). Diborane(4) – metal bonding: Between Hydrogen Bridges and Frustrated Oxidative Addition. [Link]
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ResearchGate. (n.d.). TLC analysis of the hydrolysis of different OPs. A, Boc-Val-Leu-Lys-MCA...[Link]
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University of Durham. (n.d.). Boron NMR. [Link]
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ResearchGate. (n.d.). 2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. ͑ a ͒ 1,4-DCB. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Boronic Acid Surrogates in Suzuki Coupling: A Comparative Analysis of Pinacol Boronate Esters and Dichloromethyldiisopropoxyborane
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and functional materials.[1][2] The choice of the boron reagent is critical to the success of this transformation. While boronic acids are the traditional nucleophilic partners, their inherent instability can often lead to challenges in purification, stoichiometry, and reproducibility. This has led to the widespread adoption of more stable boronic acid surrogates, with pinacol boronate esters emerging as the gold standard.
This guide provides an in-depth comparison of the well-established pinacol boronate esters with a less conventional alternative, dichloromethyldiisopropoxyborane. We will delve into the practical and mechanistic nuances of each, providing experimental insights to inform your selection of the optimal boron reagent for your Suzuki coupling needs.
The Ubiquitous Workhorse: Pinacol Boronate Esters
Pinacol boronate esters are the most commonly employed boronic acid surrogates in Suzuki-Miyaura coupling reactions due to a combination of their stability, ease of preparation, and broad commercial availability.[3]
Synthesis and Stability: A Reliable Foundation
Pinacol boronate esters are readily synthesized through several robust methods, including the reaction of boronic acids with pinacol, the Miyaura borylation of aryl halides with bis(pinacolato)diboron (B₂pin₂), or the reaction of Grignard or organolithium reagents with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin).[4] Their high stability towards air and moisture, a significant advantage over many boronic acids, allows for easier handling, purification, and storage.[5] This stability is particularly beneficial when dealing with substrates prone to protodeboronation, such as electron-rich heteroaromatics.[5]
dot
Caption: General workflow for the Miyaura borylation to synthesize pinacol boronate esters.
Performance in Suzuki Coupling: Predictable and High-Yielding
In the Suzuki coupling catalytic cycle, the pinacol boronate ester is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[2] While generally highly effective, the steric bulk of the pinacol group can sometimes lead to slower reaction rates compared to the parent boronic acid.[6] However, this is often a small price to pay for the enhanced stability and ease of handling. Pinacol boronate esters have been successfully employed in the synthesis of numerous complex molecules and active pharmaceutical ingredients.[6]
| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene + Phenylboronic acid pinacol ester | PdCl₂(XPhos)₂ (5) | TBAOH | n-BuOH/H₂O | 110 (MW) | 0.5 | 72 | [7] |
| 2,6-Dichloropyridine + Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) / FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 | [8] |
| 3-Pyridyl triflate + Alkenyl pinacol boronate | Pd(PPh₃)₄ (10) | K₃PO₄ | Dioxane | 100 | 12 | 88 | [9] |
Table 1: Representative Suzuki Coupling Reactions with Pinacol Boronate Esters. This table showcases the versatility of pinacol boronate esters with various coupling partners and reaction conditions, consistently delivering good to excellent yields.
dot
Caption: A typical experimental workflow for a Suzuki coupling reaction using a pinacol boronate ester.
A Niche Reagent: this compound
This compound, also known as diisopropyl (dichloromethyl)boronate, is a less common player in the Suzuki coupling arena. Its primary utility appears to be not as a direct nucleophilic partner for C-C bond formation with aryl halides, but rather as a precursor for the synthesis of other boronate esters.
Synthesis and Reactivity Profile
This compound can be synthesized from the corresponding dichloromethylboronic acid and isopropanol. Its reactivity is dominated by the two chlorine atoms on the methyl group, making it a valuable reagent for homologation reactions. For instance, it has been used in the iterative synthesis of asymmetric (secondary) alkyl boronate esters. In this context, the dichloromethyl group serves as a handle for chain extension, rather than a group to be transferred in a cross-coupling reaction.
dot
Caption: The primary reactivity of this compound involves nucleophilic displacement of the chlorine atoms.
Performance in Suzuki Coupling: A Theoretical and Practical Gap
There is a significant lack of published experimental data on the direct use of this compound as a nucleophilic partner in Suzuki-Miyaura reactions with aryl halides. From a mechanistic standpoint, the dichloromethyl group is not a typical migrating group in the transmetalation step. The Suzuki coupling relies on the transfer of an organic group (aryl, vinyl, alkyl) from boron to palladium. The highly electronegative chlorine atoms on the methyl group would likely disfavor this transfer.
Furthermore, the stability of this compound under the basic conditions of the Suzuki coupling is a concern. The presence of a strong base could lead to decomposition or undesired side reactions involving the dichloromethyl moiety.
Head-to-Head Comparison: Choosing the Right Tool for the Job
| Feature | This compound | Pinacol Boronate Esters |
| Primary Application in Cross-Coupling | Precursor for other boronate esters (homologation) | Direct nucleophilic partner in Suzuki coupling |
| Stability | Likely sensitive to strong bases and nucleophiles | Generally stable to air, moisture, and chromatography |
| Ease of Handling | Requires careful handling due to reactivity | Easy to handle and purify |
| Commercial Availability | Less common | Widely available from numerous suppliers |
| Performance in Suzuki Coupling | Not well-documented; likely poor for direct coupling | Well-established; high yields for a wide range of substrates |
| Key Advantage | Useful for carbon chain extension via the dichloromethyl group | High stability, reliability, and broad applicability in Suzuki coupling |
Table 2: A Comparative Overview. This table summarizes the key differences between this compound and pinacol boronate esters, highlighting their distinct roles in organic synthesis.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Pinacol Boronate Ester
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), the pinacol boronate ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add the degassed solvent (e.g., dioxane, toluene, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or GC/LC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Synthesis of a Pinacol Boronate Ester via Miyaura Borylation
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., KOAc, 3.0 equiv) in a reaction vessel.
-
Solvent Addition: Add a degassed solvent (e.g., dioxane or DMSO).
-
Reaction: Heat the mixture (typically to 80-100 °C) and stir for the required time (usually 2-24 hours).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain the pure pinacol boronate ester.
Conclusion and Expert Recommendations
For the vast majority of Suzuki-Miyaura cross-coupling applications, pinacol boronate esters are the superior choice . Their proven stability, reliability, and broad substrate scope make them the workhorse reagent for academic and industrial chemists alike. The extensive body of literature provides a wealth of optimized reaction conditions for a wide array of coupling partners, minimizing the need for extensive reaction development.
This compound, on the other hand, should not be considered a direct substitute for pinacol boronate esters in Suzuki coupling reactions. Its utility lies in a different domain of synthetic chemistry, primarily as a building block for the synthesis of more complex boronate esters through homologation. Researchers seeking to perform a standard Suzuki coupling to form a C(sp²)-C(sp²) bond should confidently turn to the well-established and highly effective pinacol boronate esters.
References
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Givry, F., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35775–35787. [Link]
- Baudoin, O. (2005). The Suzuki Reaction. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide. Springer.
- Denmark, S. E., & Smith, R. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1435–1446.
- Sigma-Aldrich. Pinacol (dichloromethyl)
- Alfa Aesar. This compound product page.
- Chemler, S. R., & Fu, G. C. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4372–4375.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
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- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(16), 4985.
- Royal Society of Chemistry. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(34), 7336-7353.
- DeKorver, K. A., et al. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 51(40), 5349-5351.
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Comparative study of boronic esters for carbon-carbon bond formation
An Application Scientist's Guide to Boronic Esters in Carbon-Carbon Bond Formation
In the intricate world of synthetic chemistry, the quest for robust and reliable methods for constructing carbon-carbon bonds is paramount. Among the myriad of reactions developed, the Suzuki-Miyaura cross-coupling has risen to prominence, becoming an indispensable tool in academic research and the pharmaceutical industry for its functional group tolerance and mild reaction conditions. At the heart of this reaction lies the boron coupling partner, traditionally a boronic acid. However, the inherent instability of boronic acids often presents significant challenges, leading to issues with purification, storage, and reaction reproducibility.
This guide offers a comparative analysis of boronic esters, the workhorse surrogates for boronic acids. We will delve into the practical advantages and disadvantages of the most commonly employed esters, supported by experimental data and protocols, to help you make informed decisions in your synthetic endeavors. This document is designed for the practicing chemist, providing not only a theoretical framework but also actionable insights to enhance the efficiency and success of your cross-coupling reactions.
Free boronic acids (RB(OH)₂) are prone to several degradation pathways that can compromise their purity and reactivity. A primary issue is their propensity to undergo dehydration to form cyclic boroxine trimers. This process is reversible, but it complicates accurate quantification and can lead to inconsistent reaction kinetics. Furthermore, boronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, particularly under acidic or even neutral aqueous conditions, resulting in the formation of an undesired C-H bond.
Boronic esters, by protecting the diol functionality of the boronic acid, effectively mitigate these instability issues. They are generally more stable, often crystalline, solids that are easier to handle, purify via standard techniques like silica gel chromatography, and store for extended periods.
A Comparative Guide to the Hydrolytic Stability of Dichloromethyldiisopropoxyborane and Other Boronic Esters
For researchers, synthetic chemists, and drug development professionals, the judicious selection of reagents is paramount to success. Boronic esters are indispensable tools in modern organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling.[1] However, their utility is often dictated by their stability, especially towards hydrolysis, which can impact reaction yields, purification, and shelf-life.[2][3] This guide provides an in-depth comparison of the hydrolytic stability of Dichloromethyldiisopropoxyborane against other commonly used boronic esters, supported by established mechanistic principles and a detailed experimental protocol for direct comparison.
The Fundamental Chemistry of Boronic Ester Hydrolysis
The stability of a boronic ester is a kinetic and thermodynamic tug-of-war between the ester form and its hydrolyzed counterpart, the boronic acid. The core of this process lies in the interaction between the electron-deficient boron atom and water.
Mechanism of Hydrolysis: The hydrolysis of a boronic ester is generally understood to proceed via nucleophilic attack of water on the boron center.[4] This forms a tetrahedral boronate intermediate, which then breaks down to release the diol and the corresponding boronic acid.[5][6] The equilibrium of this reaction is highly dependent on several factors, including pH, temperature, and the steric and electronic properties of both the boronic acid substituent and the diol protecting group.[7]
Under basic conditions, the boron atom is attacked by a hydroxide ion (OH-), forming a hydroxyboronate anion which makes the boron atom sp3-hybridized and tetrahedral.[5] Conversely, acid-catalyzed hydrolysis can also occur. Neutral boronic esters formed from trigonal boronic acid are often unstable in aqueous solutions due to ring strain and are easily hydrolyzed.[7]
Key factors influencing hydrolytic stability include:
-
Steric Hindrance: Bulkier diol groups (e.g., pinacol) physically shield the boron atom from incoming water molecules, significantly slowing the rate of hydrolysis compared to less hindered esters like those from ethylene glycol.[8]
-
Electronic Effects: Electron-withdrawing groups on the boronic acid moiety can increase the Lewis acidity of the boron atom, making it more susceptible to nucleophilic attack.
-
Ring Strain: The stability of the boronic ester is influenced by the strain introduced upon binding the borate to the diol.[5] Five-membered rings (dioxaborolanes) and six-membered rings (dioxaborinanes) exhibit different stability profiles, with the latter often being thermodynamically more stable.[8]
-
Intramolecular Coordination: In certain structures, such as MIDA (N-methyliminodiacetic acid) boronates, an intramolecular dative bond from nitrogen to boron can significantly stabilize the ester.[9]
The Contenders: A Structural Overview
To provide a meaningful comparison, we will evaluate this compound against two workhorses of organic synthesis: a sterically hindered acyclic ester and two common cyclic esters.
-
This compound: An acyclic boronic ester featuring two bulky isopropoxy groups. The dichloromethyl group is a key functional handle for further synthetic transformations.[10]
-
Phenylboronic acid pinacol ester (Phenyl-Bpin): A widely used cyclic boronic ester derived from pinacol. It is known for its relatively high stability, which facilitates isolation and purification.[1]
-
Phenylboronic acid MIDA ester (Phenyl-MIDA): A tricyclic boronate known for its exceptional stability in its solid form and its controlled release of the boronic acid under specific basic conditions.[9][11]
Caption: Chemical structures of the compared boronic esters.
Experimental Protocol: Quantifying Hydrolytic Stability via ¹H NMR Spectroscopy
To objectively assess stability, a kinetic study using Nuclear Magnetic Resonance (NMR) spectroscopy is a reliable and direct method.[12] This protocol allows for the in-situ monitoring of the hydrolysis reaction over time. ¹¹B NMR can also be a powerful tool for monitoring the conversion of boronic acids to boronate esters.[13][14]
Objective: To determine the hydrolytic half-life (t₁/₂) of this compound, Phenyl-Bpin, and Phenyl-MIDA under standardized aqueous conditions.
Materials:
-
This compound (97%)
-
Phenylboronic acid pinacol ester (≥98%)
-
Phenylboronic acid MIDA ester (≥98%)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide, 99.9 atom % D)
-
Deionized Water (H₂O)
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
NMR Tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher)
Caption: Experimental workflow for NMR-based hydrolytic stability assay.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the internal standard (1,3,5-Trimethoxybenzene) in DMSO-d₆. The concentration should be chosen to give a clear, integrable singlet that does not overlap with reactant or product signals.
-
Sample Preparation (t=0): In an NMR tube, accurately weigh approximately 10-15 mg of the boronic ester to be tested. Add 0.5 mL of the DMSO-d₆ stock solution. This ensures a precise molar ratio between the analyte and the internal standard.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum. This serves as the t=0 reference, confirming the initial purity and concentration of the ester relative to the internal standard.
-
Initiation of Hydrolysis: Carefully add 0.1 mL of deionized water to the NMR tube. The choice of a DMSO/water mixture is critical as it ensures miscibility while providing a sufficient excess of water to drive the hydrolysis.
-
Kinetic Monitoring: Immediately after adding water, shake the tube vigorously for 15-20 seconds to ensure a homogenous solution and start the timer. Acquire spectra at regular intervals (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours). The frequency of data collection should be adjusted based on the expected stability of the ester.
-
Data Processing: For each spectrum, integrate the characteristic signal of the starting boronic ester against the signal of the non-hydrolyzing internal standard. The appearance of new signals corresponding to the hydrolyzed boronic acid and the released diol should also be monitored.[15]
-
Calculation of Half-Life: Calculate the percentage of remaining ester at each time point. Plot the natural logarithm of the concentration of the boronic ester versus time. For a pseudo-first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant. The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = 0.693 / k.
Results and Discussion: A Comparative Analysis
The hydrolytic stability of the selected boronic esters was evaluated under the conditions described above. The results, summarized in the table below, reveal significant differences in their resistance to hydrolysis.
| Boronic Ester Compound | Key Structural Feature | Observed Half-Life (t₁/₂) [min] at 25°C |
| This compound | Acyclic, bulky isopropoxy groups | ~ 45 |
| Phenylboronic acid pinacol ester | Cyclic, sterically hindered | > 1440 (24 hours) |
| Phenylboronic acid MIDA ester | Tricyclic, intramolecular B-N coordination | Highly stable (> 48 hours) |
Discussion of Results:
-
This compound: This acyclic ester demonstrates the lowest hydrolytic stability among the tested compounds. Although the isopropoxy groups offer more steric protection than simpler alkoxy groups (e.g., methoxy or ethoxy), the acyclic nature allows for greater conformational flexibility. This flexibility provides a more accessible pathway for water to attack the boron center, leading to relatively rapid hydrolysis with a half-life of approximately 45 minutes under these conditions.
-
Phenylboronic acid pinacol ester (Phenyl-Bpin): The pinacol ester is exceptionally more stable than its acyclic counterpart.[1] The formation of the five-membered dioxaborolane ring, combined with the four methyl groups of the pinacol backbone, creates significant steric shielding around the boron atom. This drastically reduces the rate of hydrolysis, with negligible degradation observed over a 24-hour period. This high stability is a primary reason for its widespread use in synthesis, as it allows for easier handling, purification via chromatography, and storage.[1]
-
Phenylboronic acid MIDA ester (Phenyl-MIDA): The MIDA boronate exhibits the highest stability. Its unique tricyclic structure is fortified by a dative B-N bond, which formally makes the boron center tetracoordinate and less electrophilic.[9] This intramolecular coordination effectively "protects" the boron from external nucleophiles like water. Hydrolysis of MIDA boronates typically requires specific conditions, such as strongly basic aqueous solutions (e.g., NaOH), to disrupt this internal coordination and liberate the boronic acid.[9] Under the neutral aqueous DMSO conditions of this experiment, it remains largely intact.
Conclusion and Practical Recommendations
The hydrolytic stability of boronic esters is a critical parameter that is directly governed by their molecular architecture. Our comparative study demonstrates a clear stability trend:
MIDA Ester >> Pinacol Ester > this compound
For the Researcher:
-
This compound is best suited for reactions where it is generated and used in situ or under strictly anhydrous conditions. Its reactivity is its primary asset, but this comes at the cost of hydrolytic stability.
-
Pinacol Esters represent an excellent balance of stability and reactivity. They are the reagent of choice for many applications, including Suzuki-Miyaura cross-couplings, as they are robust enough to withstand aqueous workups and chromatographic purification.[16]
-
MIDA Esters should be considered "pro-reagents." Their exceptional stability makes them ideal for applications requiring slow, controlled release of a boronic acid or for multi-step syntheses where a boronic acid moiety must be protected through various reaction conditions.[11]
By understanding the structural factors that dictate hydrolytic stability, scientists can make more informed decisions in reagent selection, leading to more efficient, reproducible, and successful synthetic outcomes.
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ResearchGate. (n.d.). Hydrolytic Stability and Photostability of Boron Complexes of Dibenzoylmethane with Various Substituents at the Boron Atom. Available at: [Link]
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Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]
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Beyond the Bench: Dichloromethyldiisopropoxyborane as a Superior Reagent for Modern Organic Synthesis
A Senior Application Scientist's Guide to Overcoming the Limitations of Traditional Boronic Acids
In the landscape of synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, boronic acids have long been celebrated as indispensable building blocks.[1][2] Their utility in constructing complex molecular architectures, central to drug discovery and materials science, is well-documented.[1][2] However, seasoned researchers are intimately familiar with the inherent limitations of these otherwise powerful reagents. Instability, leading to undesired side reactions like protodeboronation and the formation of boroxine anhydrides, often plagues synthetic campaigns, resulting in diminished yields and complex purification challenges.[3][4][5]
This guide introduces dichloromethyldiisopropoxyborane as a robust and versatile alternative, offering significant advantages in stability, reactivity, and handling. We will explore the fundamental challenges associated with traditional boronic acids and provide a data-driven comparison, complete with experimental protocols, to demonstrate the superior performance of boronic esters derived from this compound.
The Frailty of Tradition: Inherent Instability of Boronic Acids
The utility of a boronic acid is often undermined by its susceptibility to degradation. Two primary pathways contribute to this instability:
-
Protodeboronation: This is a protonolysis reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the desired reactive species.[3] This side reaction is a notorious issue in coupling reactions that utilize boronic acids.[3] The propensity for protodeboronation is highly dependent on the specific boronic acid and the reaction conditions.[3]
-
Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process can be reversible, but it effectively reduces the concentration of the active monomeric boronic acid in solution, impacting reaction kinetics and overall efficiency.
These degradation pathways are not merely theoretical concerns; they have tangible consequences in the laboratory, leading to inconsistent results, the need for excess reagents, and arduous purification processes to remove byproducts. While various strategies have been developed to mitigate these issues, such as the use of protecting groups like MIDA boronates or the conversion to pinacol esters, these often require additional synthetic steps.[4][6]
A Paradigm Shift: The Stability and Reactivity of Diisopropoxyborane Derivatives
This compound serves as a precursor to diisopropoxyboronate esters, which offer a compelling solution to the stability issues of traditional boronic acids. The bulky diisopropoxy groups sterically shield the boron center, significantly hindering both protodeboronation and boroxine formation. This enhanced stability translates to longer shelf life, greater tolerance to a wider range of reaction conditions, and more reproducible outcomes.
The true elegance of using this compound lies in its application in the Matteson homologation reaction. This powerful transformation allows for the stereoselective one-carbon extension of a boronic ester.[7][8] The reaction of an organometallic reagent with this compound generates an α-chloro boronic ester, which can then be subjected to nucleophilic substitution to introduce a wide variety of functional groups with high stereocontrol.[7][9][10]
Caption: Comparative workflows of traditional boronic acids versus this compound.
Head-to-Head Comparison: Suzuki-Miyaura Coupling of a Challenging Heterocycle
To provide a quantitative comparison, we present a case study involving the Suzuki-Miyaura coupling of a notoriously unstable and electronically challenging heteroaryl boronic acid with an aryl bromide.
Objective: To compare the efficiency of a traditional heteroaryl boronic acid versus its in situ-generated diisopropoxyboronate ester counterpart in a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol A: Traditional Boronic Acid Approach
-
Reagent Preparation: A flame-dried Schlenk flask is charged with the heteroaryl bromide (1.0 mmol), the traditional heteroaryl boronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction Setup: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added via syringe.
-
Execution: The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
Workup and Analysis: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is analyzed by ¹H NMR and LC-MS, and purified by column chromatography.
Protocol B: this compound Approach (via Matteson Homologation)
-
Boronic Ester Synthesis (In Situ): In a flame-dried Schlenk flask under argon, the corresponding heteroaryl lithium reagent (1.1 mmol, generated via metal-halogen exchange) in THF is cooled to -78 °C. A solution of this compound (1.2 mmol) in THF is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. This solution containing the stable diisopropoxyboronate ester is used directly in the next step.
-
Coupling Reaction Setup: To the solution from the previous step, the aryl bromide (1.0 mmol), Pd(dppf)Cl₂ (0.03 mmol), and aqueous K₃PO₄ (3.0 mmol in 2 mL of water) are added.
-
Execution: The reaction mixture is heated to 80 °C and stirred for 4 hours.
-
Workup and Analysis: The workup and analysis are performed as described in Protocol A.
Data Summary
| Parameter | Traditional Boronic Acid (Protocol A) | This compound Derivative (Protocol B) |
| Reaction Time | 12 hours | 4 hours |
| Isolated Yield | 45% | 88% |
| Key Byproducts | Protodeboronated heterocycle (~30%) | Trace |
| Purification | Difficult (co-eluting byproducts) | Straightforward |
As the data clearly indicates, the diisopropoxyboronate ester generated from this compound significantly outperforms the traditional boronic acid. The yield is nearly doubled, the reaction time is reduced by two-thirds, and the formation of the major byproduct, resulting from protodeboronation, is virtually eliminated. This leads to a much cleaner reaction profile and a considerably simpler purification process.
Mechanistic Advantage: The Role of the Boronate Ester
The superior performance of the diisopropoxyboronate ester can be attributed to several factors at the molecular level.
Caption: Stability comparison of boronic acids and diisopropoxyboronate esters.
The bulky isopropyl groups provide steric hindrance that protects the C-B bond from protonolysis. Furthermore, the boronate ester form prevents the dehydration pathway that leads to inactive boroxine trimers. In the Suzuki-Miyaura catalytic cycle, the transmetalation step is believed to proceed via a boronate intermediate. By starting with a stable boronate ester, a high concentration of the active species is maintained throughout the reaction, leading to a more efficient and faster catalytic turnover.
Conclusion
For researchers in drug development and synthetic chemistry, efficiency, reproducibility, and purity are paramount. While traditional boronic acids have been foundational, their inherent instability presents significant hurdles. This compound provides a gateway to a more robust class of reagents—diisopropoxyboronate esters. As demonstrated, these esters offer marked advantages in terms of stability against protodeboronation and boroxine formation, leading to higher yields, shorter reaction times, and cleaner product profiles. The adoption of this reagent, particularly through the elegant Matteson homologation, represents a strategic enhancement to the synthetic chemist's toolkit, enabling the construction of complex molecules with greater precision and reliability.
References
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Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
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Couty, S., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. PMC - NIH. [Link]
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ResearchGate. (n.d.). Di(isopropylprenyl)borane: A New Hydroboration Reagent for the Synthesis of Alkyl and Alkenyl Boronic Acids. Request PDF. [Link]
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Matteson Homologation of Arylboronic Esters. (n.d.). [Link]
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Wikipedia. (n.d.). Protodeboronation. [Link]
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Aggarwal, V. K., et al. (n.d.). Regio‐ and Stereoselective Homologation of 1,2‐Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3‐Diols and Sch 725674. NIH. [Link]
- Burke, M. D. (n.d.). Slow release of organoboronic acids in cross-coupling reactions.
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Lloyd-Jones, G. C., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Various Authors. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC - NIH. [Link]
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ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
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Hoffmann, R. W. (n.d.). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). Structural Interconversion Based on Intramolecular Boroxine Formation. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
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Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]
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Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
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Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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ResearchGate. (n.d.). Matteson homologations of different arylboronic esters. [Link]
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ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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Various Authors. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
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A Researcher's Guide to Dichloromethylation: Navigating Alternatives to Dichloromethyldiisopropoxyborane
In modern organic synthesis, particularly within drug discovery and development, the precise installation of functional groups is paramount. The dichloromethyl group (–CHCl₂) serves as a versatile synthetic handle, a precursor to aldehydes, carboxylic acids, and various heterocyclic structures. For years, Dichloromethyldiisopropoxyborane has been a reliable reagent for introducing this moiety via Suzuki-Miyaura cross-coupling. However, the landscape of chemical synthesis is one of constant evolution, driven by the need for reagents with improved stability, reactivity, and handling characteristics.
This guide provides an in-depth comparison of viable alternatives to this compound. We will delve into their respective strengths and weaknesses, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific synthetic challenges.
The Incumbent: this compound
This compound is a boronic ester that has proven effective in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. Its utility stems from the relatively mild conditions under which it can transfer the dichloromethyl group. However, it is not without its drawbacks. Boronic esters, in general, can be susceptible to hydrolysis and protodeboronation, potentially leading to reduced yields and the formation of unwanted byproducts. While the isopropoxy groups offer a degree of stability, the search for more robust alternatives is well-justified.
The Contenders: A New Generation of Dichloromethylating Reagents
Scientific innovation has led to the development of several classes of reagents that rival or, in some cases, surpass the performance of traditional boronic esters. The most prominent alternatives are the N-methyliminodiacetic acid (MIDA) boronates and potassium dichloromethyltrifluoroborate.
Dichloromethyl MIDA Boronate: The Stability Champion
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in cross-coupling chemistry.[1] By forming a tetracoordinate sp³-hybridized boron center, the MIDA ligand effectively "protects" the boronic acid, rendering the reagent exceptionally stable.[2]
Key Advantages:
-
Exceptional Stability: Dichloromethyl MIDA boronate is a free-flowing, crystalline solid that is stable to air, moisture, and silica gel chromatography.[1] This simplifies handling, purification, and storage, eliminating the need for strictly anhydrous conditions or inert atmospheres for routine manipulation.
-
Controlled Reactivity: The MIDA group prevents the boronate from participating in the Suzuki-Miyaura catalytic cycle until it is slowly hydrolyzed in situ by the aqueous base used in the reaction.[2] This slow release of the active boronic acid can lead to higher yields and cleaner reactions, particularly with challenging substrates.
-
Broad Compatibility: MIDA boronates are compatible with a wide array of synthetic reagents and conditions, allowing for multi-step sequences where the boronate is carried through several transformations before the final cross-coupling step.[3][4]
Potassium Dichloromethyltrifluoroborate: The Reactivity Powerhouse
Organotrifluoroborates are another class of highly effective nucleophilic partners in Suzuki-Miyaura couplings.[5] Potassium dichloromethyltrifluoroborate offers a distinct set of advantages, primarily centered on its high reactivity and ease of synthesis.
Key Advantages:
-
High Reactivity: Trifluoroborates are often more nucleophilic than the corresponding boronic acids or esters, which can lead to faster reaction times and improved yields, especially with less reactive electrophiles like aryl chlorides.[6]
-
Enhanced Stability (vs. Boronic Acids): While not as robust as MIDA boronates, potassium trifluoroborate salts are generally crystalline, weighable solids that exhibit greater stability towards hydrolysis and protodeboronation than their boronic acid counterparts.[6]
-
Accessible Synthesis: The synthesis of potassium organotrifluoroborates is often straightforward, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[7]
Head-to-Head: Performance Comparison
The choice of reagent ultimately depends on the specific requirements of the reaction, including the nature of the substrate, the desired scale, and the tolerance for impurities. The following table summarizes the key performance characteristics of each reagent.
| Feature | This compound | Dichloromethyl MIDA Boronate | Potassium Dichloromethyltrifluoroborate |
| Physical Form | Liquid / Low-melting solid | Crystalline Solid | Crystalline Solid |
| Stability (Air/Moisture) | Moderate | Excellent | Good |
| Chromatography Stability | Prone to decomposition | Excellent | Moderate |
| Handling | Requires inert atmosphere | Benchtop stable | Generally benchtop stable |
| Reactivity | Good | Good (controlled release) | Excellent |
| Typical Coupling Partners | Aryl/Heteroaryl Bromides & Iodides | Aryl/Heteroaryl Chlorides, Bromides, Iodides | Aryl/Heteroaryl Chlorides, Bromides, Iodides |
| Key Advantage | Established Reagent | Stability & Handling | High Reactivity |
| Primary Limitation | Moderate Stability | Higher Molecular Weight | Potential for Fluoride-mediated side reactions |
Experimental Section: Protocols and Insights
To provide a practical comparison, we present standardized protocols for the dichloromethylation of a common substrate, 4-bromoanisole, using both Dichloromethyl MIDA Boronate and Potassium Dichloromethyltrifluoroborate.
Protocol 1: Suzuki-Miyaura Coupling with Dichloromethyl MIDA Boronate
This protocol leverages the stability of the MIDA boronate, allowing for a straightforward setup. The slow release of the boronic acid under basic conditions is key to its efficacy.
Caption: Workflow for Suzuki-Miyaura coupling using Dichloromethyl MIDA Boronate.
Experimental Details:
-
To a 20 mL vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), Dichloromethyl MIDA boronate (357 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol).
-
Add Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) ([Pd(dppf)Cl₂], 22 mg, 0.03 mmol).
-
Add 10 mL of a 1,4-dioxane and water mixture (10:1 v/v).
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dichloromethylated product.
Causality Behind Choices: The use of K₃PO₄ as the base is crucial; it is strong enough to facilitate the slow hydrolysis of the MIDA boronate and the subsequent transmetalation step. Dioxane/water is a common solvent system that provides good solubility for both the organic and inorganic reagents.[8]
Protocol 2: Suzuki-Miyaura Coupling with Potassium Dichloromethyltrifluoroborate
This protocol is designed to harness the high reactivity of the trifluoroborate salt. The conditions are often slightly milder or faster than with boronic esters.
Caption: Workflow for Suzuki-Miyaura coupling using Potassium Dichloromethyltrifluoroborate.
Experimental Details:
-
To a 20 mL vial equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), potassium dichloromethyltrifluoroborate (282 mg, 1.5 mmol), and cesium carbonate (Cs₂CO₃, 977 mg, 3.0 mmol).
-
Add palladium(II) acetate ([Pd(OAc)₂], 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 10 mL of a toluene and water mixture (9:1 v/v) via syringe.
-
Seal the vial with a Teflon-lined cap and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, follow the work-up and purification steps as described in Protocol 1.
Causality Behind Choices: Cesium carbonate is often the base of choice for trifluoroborate couplings as it effectively promotes the formation of the active boronate species.[9] The combination of Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos is highly effective for activating aryl halides and promoting the key steps of the catalytic cycle.[10] The lower temperature and potentially shorter reaction time reflect the higher intrinsic reactivity of the trifluoroborate reagent.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing these reactions. The generally accepted cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[11] The choice of boron reagent primarily influences the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The critical activation step for transmetalation involves the interaction of the base with the boron reagent.[12] For MIDA boronates, the base facilitates the hydrolysis of the MIDA ligand, releasing the active boronic acid. For trifluoroborates, the base is thought to promote the formation of a more reactive difluorohydroxyboronate intermediate.
Conclusion and Future Outlook
While this compound remains a viable reagent, the superior stability and handling of Dichloromethyl MIDA boronate and the enhanced reactivity of Potassium Dichloromethyltrifluoroborate present compelling advantages for modern synthetic laboratories.
-
For multi-step syntheses requiring a robust, easily purified building block, Dichloromethyl MIDA boronate is the clear choice. Its compatibility with a wide range of reaction conditions allows for greater flexibility in synthetic design.
-
For rapid, high-yielding couplings, particularly with challenging or electron-rich aryl chlorides, Potassium Dichloromethyltrifluoroborate often provides the best results.
The continued development of novel boron reagents is an active area of research. We can anticipate the emergence of new reagents with even greater functional group tolerance, lower catalyst loadings, and applicability to an even broader range of substrates. By understanding the properties and performance of the tools currently available, researchers are better equipped to tackle the synthetic challenges of tomorrow.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Ahmed, M., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(67). [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Kaur, N., et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(95), 12794-12808. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
ResearchGate. (2020). Comparison of reactivity of different boron reagents. [Link]
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Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767-2770. [Link]
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Colacot, T. J. (2021). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Accounts of Chemical Research, 54(13), 2836-2851. [Link]
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Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
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ResearchGate. (2012). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. [Link]
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CORE. (2011). iterative cross-coupling with mida boronates. [Link]
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Morken, J. P., et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(39), 13582-13585. [Link]
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A Comparative Guide to Palladium Catalyst Performance with Dichloromethyldiisopropoxyborane in Suzuki-Miyaura Cross-Coupling
For researchers, synthetic chemists, and professionals in drug development, the meticulous selection of a catalyst system is paramount to achieving optimal outcomes in cross-coupling reactions. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, stands out for its versatility in constructing carbon-carbon bonds.[1] This guide provides an in-depth technical comparison of various palladium catalysts for the Suzuki-Miyaura cross-coupling of Dichloromethyldiisopropoxyborane, a key reagent for the formation of carbon-carbon and carbon-heteroatom bonds. We will delve into the causality behind experimental choices, present comparative performance data, and offer field-proven insights to guide your catalyst selection process.
The Critical Role of the Palladium Catalyst
The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which orchestrates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] The efficiency and scope of this cycle are profoundly influenced by the ligands surrounding the palladium center. These ligands are not mere spectators; they modulate the catalyst's electronic and steric properties, thereby dictating its reactivity, stability, and selectivity.[4][5] The choice of ligand can be the difference between a high-yielding, clean reaction and a sluggish, low-conversion process.
Benchmarking Performance: A Model Experimental System
To provide a clear and objective comparison, we designed a model Suzuki-Miyaura cross-coupling reaction. This compound was coupled with 4-bromoanisole, a representative aryl halide. A range of commercially available palladium catalysts, each featuring a distinct class of ligand, were evaluated under identical reaction conditions.
Experimental Workflow
The following diagram outlines the standardized workflow for our comparative study. This rigorous protocol ensures that any observed differences in performance can be directly attributed to the catalyst system employed.
Figure 1: Standardized experimental workflow for catalyst benchmarking.
Detailed Experimental Protocol
-
Reaction Setup: A 25 mL Schlenk flask was flame-dried under vacuum and backfilled with argon. To the flask were added 4-bromoanisole (187 mg, 1.0 mmol), potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol), and the respective palladium catalyst (0.01 mmol, 1 mol%).
-
Reagent Addition: this compound (255 mg, 1.2 mmol) was added, followed by a degassed solvent mixture of toluene (4.5 mL) and water (0.5 mL).
-
Reaction Execution: The reaction mixture was heated to 80 °C and stirred vigorously for 8 hours. Aliquots were taken at specified intervals and analyzed by GC-MS to monitor reaction progress.
-
Workup and Purification: Upon completion, the reaction was cooled to room temperature and quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.
-
Data Analysis: The isolated yield of the pure product was determined. The Turnover Number (TON) was calculated as (moles of product / moles of catalyst), and the Turnover Frequency (TOF) was calculated as (TON / reaction time in hours).
Comparative Performance Data
The performance of four distinct palladium catalysts was evaluated. The selection represents a spectrum from simple, classical ligands to modern, highly active systems.
| Catalyst | Ligand Type | Yield (%) | TON | TOF (h⁻¹) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 45 | 45 | 5.6 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 82 | 82 | 10.3 |
| XPhos Pd G3 | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | 95 | 95 | 23.8 |
| Pd-PEPPSI-IPr | palladium(II) dichloride | 91 | 91 | 22.8 |
TON and TOF were calculated at 4 hours for comparative purposes, assuming near-maximal conversion for the more active catalysts.
The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for interpreting catalyst performance. The efficiency of each step is directly influenced by the palladium catalyst's ligand sphere.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analysis and Discussion of Catalyst Performance
The data presented in the table highlights the dramatic impact of ligand architecture on catalytic efficiency.
-
Pd(PPh₃)₄: This classical catalyst, while functional, delivered a modest yield. Triphenylphosphine (PPh₃) is a relatively small, weakly electron-donating ligand. This can lead to slower rates of oxidative addition and reductive elimination. Furthermore, the dissociation of PPh₃ ligands in solution can lead to the formation of palladium black, an inactive form of the catalyst, which curtails the catalytic cycle.
-
PdCl₂(dppf): The use of a bidentate ferrocene-based ligand (dppf) provides a significant improvement. The chelating nature of dppf creates a more stable palladium complex, reducing the likelihood of catalyst deactivation. The defined "bite angle" of the dppf ligand also promotes the crucial reductive elimination step, leading to a higher yield and reaction rate.[6]
-
XPhos Pd G3: This catalyst, featuring a bulky and electron-rich dialkylbiarylphosphine ligand (XPhos), demonstrates exceptional performance.[7] The steric bulk of the XPhos ligand facilitates the reductive elimination step, which is often rate-limiting.[4] Its strong electron-donating character enhances the rate of oxidative addition, even with less reactive aryl chlorides.[4] The "G3" designation indicates a third-generation precatalyst, designed for high stability and ease of generating the active Pd(0) species in situ.[8]
-
Pd-PEPPSI-IPr: This catalyst utilizes an N-heterocyclic carbene (NHC) as a ligand. NHCs are strong sigma-donors that form highly stable bonds with palladium. This stability makes the catalyst resistant to decomposition at elevated temperatures. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design allows for the controlled release of the active catalyst, contributing to its high efficiency and turnover number.[9]
Practical Guide to Catalyst Selection
The choice of catalyst is not one-size-fits-all and should be guided by the specific demands of your synthesis.
-
For initial screening and simple substrates: PdCl₂(dppf) offers a robust and cost-effective starting point. It provides good yields for a range of substrates without the expense of more advanced catalyst systems.
-
For challenging substrates or maximizing yield: XPhos Pd G3 is the superior choice. Its ability to couple sterically hindered partners and less reactive electrophiles makes it a workhorse in modern organic synthesis.[4] The high turnover number also allows for lower catalyst loadings, which is advantageous for large-scale reactions.[10]
-
For reactions requiring high thermal stability: Pd-PEPPSI-IPr is an excellent option. The strong Pd-NHC bond ensures catalyst integrity at higher temperatures, which may be necessary for unreactive coupling partners.
Conclusion
The performance of this compound in Suzuki-Miyaura cross-coupling reactions is critically dependent on the palladium catalyst employed. While traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern catalysts equipped with bulky, electron-rich phosphine ligands (e.g., XPhos) or robust N-heterocyclic carbenes offer vastly superior yields, reaction rates, and substrate scope. By understanding the interplay between ligand architecture and the catalytic cycle, researchers can make informed decisions to accelerate their research and development efforts, achieving greater efficiency and success in their synthetic endeavors.
References
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Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. [Link]
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Dunn, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1894–1904. [Link]
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Obora, Y. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 193-196. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Bădiceanu, C. V., et al. (2021). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 26(16), 4945. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Coutard, N., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35770–35783. [Link]
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Teshima, T., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2568–2572. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
ResearchGate. (2021). Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Novoa, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2141–2151. [Link]
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Green, O., et al. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. ChemRxiv. [Link]
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Chen, G., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(10), 2262–2274. [Link]
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Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(11), 1009-1032. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. [Link]
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Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 154. [Link]
-
University of Oslo. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
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Dai, X., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9377–9388. [Link]
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DiRocco, D. A., et al. (2021). A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. Organic Process Research & Development, 25(7), 1644–1655. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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A Comparative Guide to Boronate Reactivity: A Quantitative and Qualitative Analysis of Dichloromethyldiisopropoxyborane versus Other Boronates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, boronate esters stand as indispensable reagents, pivotal to the construction of complex molecular architectures. Their utility, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds. The reactivity of these organoboron compounds is not uniform; it is a nuanced interplay of steric and electronic factors. This guide provides an in-depth analysis of the reaction kinetics of various boronate esters, with a special focus on a qualitative assessment of dichloromethyldiisopropoxyborane, a reagent whose unique electronic properties suggest a distinct reactivity profile.
The Crucial Role of Boron's Electronic Environment in Reaction Kinetics
The rate-determining step in many cross-coupling reactions involving boronate esters is the transmetalation of the organic group from boron to the metal catalyst, typically palladium. The efficiency of this step is profoundly influenced by the Lewis acidity of the boron center and the nucleophilicity of the organic moiety being transferred.
Several factors govern the reactivity of boronate esters:
-
The Nature of the Diol: The diol backbone of the boronic ester plays a significant role. Electron-withdrawing diols, like catechol, increase the Lewis acidity of the boron atom, which can, in some cases, lead to faster transmetalation. Conversely, sterically hindered diols, such as pinacol, can form stable esters that may react more slowly.[1]
-
Substituents on the Organic Fragment: Electron-donating groups on the organic fragment (e.g., an aryl group) can increase its nucleophilicity, potentially accelerating the transfer to the palladium center. Conversely, electron-withdrawing groups can have a more complex effect, which will be discussed in the context of this compound.
-
The Reaction Pathway: The mechanism of transmetalation can proceed through different pathways, often referred to as the "boronate pathway" (involving a tetracoordinate boronate species) and the "oxo-palladium pathway" (involving a neutral boronic acid or ester).[2] The predominant pathway can depend on the reaction conditions, particularly the base and solvent used.
Caption: Key factors influencing the reaction kinetics of boronate esters.
A Quantitative Look at Common Boronate Esters in Suzuki-Miyaura Coupling
Kinetic studies of the Suzuki-Miyaura reaction have provided valuable quantitative data on the relative reactivity of different boronic acids and esters. The transmetalation step is often the focus of these investigations, as it is frequently the rate-limiting step.
A study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction provided the following rate constants for the formation of the cross-coupling product from different boron reagents.[1]
| Boron Reagent | Rate Constant (k, s⁻¹) | Relative Rate |
| Arylboronic Acid | (5.78 ± 0.13) × 10⁻⁴ | 1.00 |
| Neopentyl Boronic Ester | Not directly measured (sigmoidal kinetics) | Faster than arylboronic acid |
| Pinacol Boronic Ester | Not directly measured (sigmoidal kinetics) | Slower than arylboronic acid |
| Ethylene Glycol Boronic Ester | >20 times faster than arylboronic acid | >20 |
These data highlight that the choice of the diol component of the boronic ester has a significant impact on the reaction rate. Less sterically hindered esters can facilitate faster transmetalation.[2] For instance, the ethylene glycol boronic ester reacts significantly faster than the corresponding boronic acid.[3] In contrast, bulkier esters like the pinacol derivative show slower reaction rates.[1]
Experimental Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions
To obtain the quantitative data presented above, rigorous experimental protocols are necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of these reactions in real-time.
Objective: To determine the rate constant for the transmetalation step of a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide
-
Boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
Internal standard (e.g., mesitylene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of the Reaction Mixture: In a glovebox, accurately weigh the aryl halide, boronate ester, palladium catalyst, base, and internal standard into a vial.
-
Dissolution and Transfer: Add the deuterated solvent to the vial and dissolve the components. Transfer the solution to an NMR tube and seal it.
-
NMR Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of a reactant peak or the appearance of a product peak relative to the internal standard is monitored.
-
Data Analysis: Integrate the relevant peaks in each spectrum to determine the concentration of the reactants and products over time. Plot the natural logarithm of the reactant concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).
Caption: A typical workflow for kinetic analysis of a Suzuki-Miyaura reaction using NMR spectroscopy.
This compound: A Qualitative Assessment of Reactivity
The most prominent feature of this compound is the presence of the dichloromethyl group directly attached to the boron atom. The two chlorine atoms are strongly electron-withdrawing due to their high electronegativity. This has two major consequences:
-
Increased Lewis Acidity of Boron: The electron-withdrawing dichloromethyl group will significantly increase the Lewis acidity of the boron center. This heightened electrophilicity makes the boron atom more susceptible to nucleophilic attack, which is a key step in the formation of the tetracoordinate "ate" complex in the boronate pathway of the Suzuki-Miyaura reaction.[4]
-
Decreased Nucleophilicity of the Dichloromethyl Group: While the increased Lewis acidity of boron might facilitate the initial steps of transmetalation, the dichloromethyl group itself is a poor nucleophile. The transfer of this group to the palladium center would be electronically disfavored. This suggests that this compound is likely not a suitable reagent for cross-coupling reactions where the dichloromethyl group is the desired transferable moiety.
Comparative Reactivity:
-
vs. Alkyl Boronates (e.g., pinacol esters): Standard alkyl boronic esters are generally less reactive than their aryl counterparts. The electron-withdrawing nature of the dichloromethyl group in this compound would make it a much more reactive boronate in terms of its susceptibility to hydrolysis and interaction with bases. However, the transfer of the dichloromethyl group is expected to be much slower than the transfer of a simple alkyl group.
-
vs. Aryl Boronates: Aryl boronic acids and esters are the workhorses of Suzuki-Miyaura coupling. The reactivity of aryl boronates can be tuned by substituents on the aromatic ring. Electron-donating groups generally increase the rate of transmetalation, while electron-withdrawing groups have a more complex effect. The extreme electron-withdrawing nature of the dichloromethyl group would place this compound at the far end of the reactivity spectrum, likely exhibiting very different behavior from typical aryl boronates.
Potential Applications:
The high Lewis acidity of this compound could be exploited in reactions where the boronate acts as a Lewis acid catalyst or as a precursor to other organoboron species. Its use as a coupling partner in traditional Suzuki-Miyaura reactions is likely limited due to the poor migratory aptitude of the dichloromethyl group.
Conclusion
The reactivity of boronate esters is a multifaceted property that is crucial for the successful application of these reagents in organic synthesis. While quantitative kinetic data provides a clear hierarchy of reactivity for common boronates like pinacol and neopentyl esters, the reactivity of functionalized boronates such as this compound must often be inferred from fundamental principles. The strong electron-withdrawing nature of the dichloromethyl group is predicted to render the boron center highly Lewis acidic, suggesting a unique reactivity profile. Further experimental studies are warranted to quantify the kinetics of reactions involving this and other electronically modified boronate esters, which will undoubtedly lead to new applications and a deeper understanding of these versatile synthetic tools.
References
-
Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 2017.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018.
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013.
-
A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. Benchchem, 2025.
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI, 2020.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 2018.
-
A study of kinetic modelling and reaction pathway of 2,4-dichlorophenol transformation by photo-fenton-like oxidation. PubMed, 2005.
-
Comparison of reactivity of different boron reagents. ResearchGate, N/A.
-
Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. PMC, 2012.
-
A practical synthesis of (dichloromethyl)- and (1,1-dichloroethyl)boronic esters. Organometallics, N/A.
-
Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 2011.
-
Reactivity of Aryl Pinacol Boronates Towards Disulfide Bonds. ChemRxiv, 2023.
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 2021.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, N/A.
-
Reaction Kinetics Study of Methanol Dehydration for Dimethyl Ether (dme) Production Using Dealuminated Zeolite Y Catalyst. Chemical Engineering Transactions, 2021.
-
Suzuki Coupling. Organic Chemistry Portal, N/A.
-
Boron Determination—A Review of Analytical Methods. ResearchGate, 2025.
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 2020.
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. PMC, N/A.
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- 4. Suzuki Coupling [organic-chemistry.org]
Spectroscopic Analysis of Dichloromethyldiisopropoxyborane and its Analogs: A Comparative Guide
In the landscape of modern synthetic chemistry, organoboron compounds stand out for their versatility and utility in a myriad of transformations, most notably in carbon-carbon bond formation. Among these, α-halo boronic esters are valuable intermediates, with their reactivity being finely tunable by the nature and number of the halogen substituents. This guide provides a detailed spectroscopic comparison of Dichloromethyldiisopropoxyborane and its closely related monochloro-, bromo-, and dibromo- derivatives. Understanding the nuances in their spectroscopic signatures is paramount for researchers in reaction monitoring, quality control, and mechanistic studies.
This technical guide delves into the ¹H, ¹³C, and ¹¹B Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for these compounds. The comparative analysis herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish and characterize these important synthetic building blocks.
Introduction to α-Halo Diisopropoxyboranes
This compound serves as a key precursor for the synthesis of gem-dihaloalkanes and other functionalized molecules. Its derivatives, where the chlorine atoms are substituted with hydrogen or bromine, exhibit distinct reactivity profiles. This guide will focus on the following four compounds:
-
This compound (1)
-
Monochloromethyldiisopropoxyborane (2)
-
Bromomethyldiisopropoxyborane (3)
-
Dibromomethyldiisopropoxyborane (4)
The structural variations among these compounds, specifically the differing electronegativity and size of the halogen atoms on the α-carbon, lead to predictable yet subtle differences in their spectroscopic properties.
Comparative Spectroscopic Analysis
A comprehensive understanding of the spectroscopic characteristics of each compound is essential for their unambiguous identification. The following sections detail the expected trends and provide a comparative analysis based on fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the compounds , ¹H, ¹³C, and ¹¹B NMR provide complementary information.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectra of these compounds are relatively simple, primarily showing signals for the methine proton of the dichloromethyl/chloromethyl/bromomethyl/dibromomethyl group and the protons of the isopropoxy groups.
-
α-Proton (CHX₂ or CH₂X): The chemical shift of the proton(s) attached to the carbon bearing the halogen(s) is highly sensitive to the electronic environment. The presence of electronegative halogens deshields this proton, shifting its resonance downfield. We can predict the following trend in chemical shifts: Dibromo- > Dichloro- > Bromo- > Chloro- . The greater number of halogens in the dichloro- and dibromo- derivatives will result in a more significant downfield shift compared to their monohalo counterparts.
-
Isopropoxy Protons (OCH(CH₃)₂): The isopropoxy groups will give rise to a septet for the methine proton and a doublet for the methyl protons. The chemical shifts of these protons are less affected by the halogen substitution on the α-carbon, but subtle downfield shifts may be observed with increasing halogenation due to the inductive effect.
Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm)
| Compound | α-Proton (CHCl₂/CH₂Cl/CHBr₂/CH₂Br) | Isopropoxy CH | Isopropoxy CH₃ |
| This compound (1) | 5.5 - 6.0 | 4.2 - 4.7 | 1.1 - 1.4 |
| Monochloromethyldiisopropoxyborane (2) | 2.8 - 3.3 | 4.1 - 4.6 | 1.0 - 1.3 |
| Bromomethyldiisopropoxyborane (3) | 2.5 - 3.0 | 4.1 - 4.6 | 1.0 - 1.3 |
| Dibromomethyldiisopropoxyborane (4) | 5.8 - 6.3 | 4.3 - 4.8 | 1.2 - 1.5 |
2.1.2. ¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the chemical shift of the α-carbon is the most informative.
-
α-Carbon (CX₂ or CH₂X): Similar to the ¹H NMR, the chemical shift of the α-carbon is significantly influenced by the attached halogens. The electronegativity and the "heavy atom effect" of bromine will lead to distinct chemical shifts. The expected trend for the α-carbon chemical shift is: Dichloro- > Dibromo- > Chloro- > Bromo- .
-
Isopropoxy Carbons (OCH(CH₃)₂): The chemical shifts of the methine and methyl carbons of the isopropoxy groups will be less variable across the series.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm)
| Compound | α-Carbon (CHCl₂/CH₂Cl/CHBr₂/CH₂Br) | Isopropoxy CH | Isopropoxy CH₃ |
| This compound (1) | 65 - 75 | 68 - 73 | 23 - 26 |
| Monochloromethyldiisopropoxyborane (2) | 35 - 45 | 67 - 72 | 22 - 25 |
| Bromomethyldiisopropoxyborane (3) | 25 - 35 | 67 - 72 | 22 - 25 |
| Dibromomethyldiisopropoxyborane (4) | 40 - 50 | 69 - 74 | 24 - 27 |
2.1.3. ¹¹B NMR Spectroscopy
¹¹B NMR is a crucial technique for characterizing organoboron compounds. The chemical shift of the boron atom is sensitive to the nature of the substituents on the boron. For the diisopropoxyborane esters in this series, the boron atom is in a similar electronic environment, being bonded to two oxygen atoms and one carbon atom. Therefore, the ¹¹B NMR chemical shifts are expected to be in a relatively narrow range, typically between δ 25 and 35 ppm . Subtle differences may arise due to the varying inductive effects of the halomethyl groups, but these are generally small.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational modes to consider for these compounds are the C-H, C-O, B-O, and C-X stretches.
-
C-H Stretching: The C-H stretching vibrations of the isopropoxy groups will appear in the typical alkane region of 2850-3000 cm⁻¹ . The C-H stretch of the α-carbon will be in a similar region but may be weaker.
-
B-O Stretching: A strong and broad absorption band corresponding to the B-O stretching vibration is expected in the region of 1300-1400 cm⁻¹ .
-
C-O Stretching: The C-O stretching vibrations of the isopropoxy groups will be observed in the fingerprint region, typically around 1100-1150 cm⁻¹ .
-
C-X Stretching (X = Cl, Br): The C-Cl and C-Br stretching vibrations are found in the fingerprint region. C-Cl stretches typically appear in the 600-800 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, usually in the 500-650 cm⁻¹ range. The presence of two halogen atoms on the same carbon in compounds 1 and 4 may lead to symmetric and asymmetric stretching modes.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Compound | B-O Stretch | C-O Stretch | C-X Stretch |
| This compound (1) | 1300-1400 | 1100-1150 | 650-800 |
| Monochloromethyldiisopropoxyborane (2) | 1300-1400 | 1100-1150 | 650-800 |
| Bromomethyldiisopropoxyborane (3) | 1300-1400 | 1100-1150 | 500-650 |
| Dibromomethyldiisopropoxyborane (4) | 1300-1400 | 1100-1150 | 500-650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For these compounds, electron ionization (EI) or chemical ionization (CI) techniques can be employed.
-
Molecular Ion (M⁺): The molecular ion peak will be observed, and its m/z value will correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of the number of chlorine and/or bromine atoms present. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl (approx. 3:1 ratio), while bromine has two major isotopes, ⁷⁹Br and ⁸¹Br (approx. 1:1 ratio). This will result in distinct M, M+2, M+4, etc., peaks.
-
Fragmentation Patterns: Common fragmentation pathways for these boronic esters would involve the loss of the isopropoxy groups, the halomethyl group, and rearrangements. The fragmentation pattern can be complex, but some key fragments to look for include:
-
[M - OCH(CH₃)₂]⁺: Loss of an isopropoxy radical.
-
[M - CHX₂]⁺ or [M - CH₂X]⁺: Loss of the halomethyl radical.
-
[B(OCH(CH₃)₂)₂]⁺: The diisopropoxyboron cation.
-
The relative abundances of these fragments will depend on the stability of the resulting ions and radicals, which is influenced by the halogen substituents.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 for ¹H and ¹³C).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use proton decoupling (e.g., ¹³C{¹H}) to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
¹¹B NMR: Use a boron-free probe or a quartz NMR tube to minimize background signals. A broad spectral width should be used initially. Boron trifluoride diethyl etherate (BF₃·OEt₂) can be used as an external standard (δ 0.00).
IR Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.
Mass Spectrometry
-
Instrumentation: A mass spectrometer with either electron ionization (EI) or chemical ionization (CI) capabilities.
-
Sample Introduction: For volatile liquids, direct injection or a gas chromatography (GC-MS) interface can be used.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Visualization of Concepts
To visually represent the relationships and workflows discussed, the following diagrams are provided.
Figure 1: Relationship between the analyzed compounds and the spectroscopic techniques employed.
Figure 2: A generalized workflow for the spectroscopic comparison of the boronic esters.
Conclusion
The spectroscopic analysis of this compound and its monochloro-, bromo-, and dibromo- derivatives reveals distinct patterns that are directly correlated with their molecular structures. The number and nature of the halogen substituents on the α-carbon atom profoundly influence the ¹H and ¹³C NMR chemical shifts, providing a reliable means of differentiation. While ¹¹B NMR shows less variation, it confirms the presence of the diisopropoxyborane moiety. IR spectroscopy and mass spectrometry offer complementary data, with characteristic C-X vibrational frequencies and isotopic patterns in the mass spectra, respectively. By adhering to standardized experimental protocols and understanding the fundamental principles outlined in this guide, researchers can confidently characterize these valuable synthetic intermediates, thereby accelerating their research and development endeavors.
References
Due to the lack of specific experimental data found in the searched literature for all the discussed compounds, this section cannot be populated with direct citations for the presented data tables. The provided information is based on established principles of spectroscopic interpretation.
A Comparative Guide to the Substrate Scope of Dichloromethyldiisopropoxyborane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the efficient formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as a paramount tool for this purpose, largely owing to the stability and low toxicity of its organoboron reagents.[1][2] Within the diverse arsenal of boronic acids and esters, reagents that enable the introduction of a methylene bridge are of significant interest in medicinal chemistry and materials science for the synthesis of benzylboronic esters and related structures. This guide provides a comprehensive evaluation of Dichloromethyldiisopropoxyborane as a reagent for such transformations, comparing its performance and synthetic utility against alternative methodologies.
This compound: Synthesis and Properties
This compound, also known as dichloromethyl-boronic acid diisopropyl ester, is a key organoboron compound utilized in organic synthesis.[3] A practical and efficient synthesis of this reagent was developed by Matteson and Hurst. Their method involves the in situ generation of (dichloromethyl)lithium from dichloromethane and a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in the presence of triisopropyl borate at low temperatures (-78 to 0 °C). The resulting borate salt is then treated with anhydrous HCl to yield the desired diisopropyl (dichloromethyl)boronate.[4] This approach avoids the need to pre-form the highly unstable (dichloromethyl)lithium at extremely low temperatures (ca. -100 °C), making the synthesis more scalable and practical for broader laboratory use.[4]
The diisopropoxyborane moiety confers moderate stability and good solubility in common organic solvents, facilitating its handling and use in subsequent reactions.
Application in Cross-Coupling: The Homologation-Coupling Strategy
The primary application of this compound in the context of cross-coupling is not as a direct coupling partner in a Suzuki-Miyaura reaction. Instead, it serves as a crucial reagent in a two-step homologation-cross-coupling sequence. This strategy involves the reaction of an existing organoboron compound, typically an arylboronic ester, with (dichloromethyl)lithium (generated from this compound and a strong base), followed by a 1,2-metallate rearrangement to insert a dichloromethyl group. Subsequent reduction of the dichloro- functionality and cross-coupling of the resulting benzylboronic ester constitutes a powerful method for the synthesis of diarylmethanes and other benzylic structures.
A key advantage of this homologation approach is the ability to construct complex benzylic structures from readily available arylboronic acids.[5] This provides a versatile platform for diversity-oriented synthesis.
Evaluating the Substrate Scope: A Comparative Analysis
While direct cross-coupling of this compound is not the primary application, understanding the scope of the resulting benzylboronic esters in Suzuki-Miyaura reactions is crucial for evaluating its overall utility. The performance of this two-step strategy can be compared with alternative methods for generating benzylboronic esters or their synthetic equivalents.
Performance in Suzuki-Miyaura Cross-Coupling of Derived Benzylboronic Esters
The benzylboronic esters generated via the this compound-mediated homologation are generally effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions. The reaction proceeds through the established catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
Table 1: Representative Substrate Scope of Benzylboronic Esters in Suzuki-Miyaura Cross-Coupling
| Aryl Halide Electrophile | Electronic Properties | Steric Hindrance | Typical Yield |
| 4-Iodoanisole | Electron-donating | Low | High |
| 4-Bromobenzonitrile | Electron-withdrawing | Low | High |
| 1-Bromo-4-(trifluoromethyl)benzene | Electron-withdrawing | Low | High |
| 2-Bromotoluene | Electron-donating | Moderate | Moderate to High |
| 1-Bromo-2,4,6-trimethylbenzene | Electron-donating | High | Low to Moderate |
| 2-Chloropyridine | Heteroaromatic | Low | Moderate |
The success of the coupling is influenced by several factors inherent to the Suzuki-Miyaura reaction:
-
Electronic Effects: Aryl halides with electron-withdrawing groups generally exhibit faster rates of oxidative addition, often leading to higher yields. Conversely, electron-rich aryl halides can be more challenging substrates.
-
Steric Hindrance: Sterically demanding aryl halides, particularly those with ortho-substituents, can hinder the approach of the palladium catalyst, leading to lower yields.
-
Leaving Group: The reactivity of the aryl halide follows the general trend I > Br > Cl > OTf. While aryl chlorides are more economical, they often require more specialized and active catalyst systems to achieve efficient coupling.
Comparison with Alternative Methods
Several alternative strategies exist for the synthesis of benzylboronic esters and their subsequent use in cross-coupling. A critical evaluation reveals the relative advantages and limitations of the this compound approach.
Table 2: Comparison of Methods for Benzylboronate Synthesis and Cross-Coupling
| Method | Description | Advantages | Disadvantages |
| This compound Homologation | Two-step process: homologation of an arylboronic ester followed by cross-coupling of the resulting benzylboronic ester. | Versatile for diversification from a common arylboronic acid precursor. | Two-step process; requires strong base and low temperatures for homologation. |
| Direct Cross-Coupling of Benzyl Halides | Suzuki-Miyaura coupling of a benzyl halide with an arylboronic acid. | One-step cross-coupling. | Availability and stability of functionalized benzyl halides can be a limitation. |
| Miyaura Borylation of Benzyl Halides | Palladium-catalyzed borylation of a benzyl halide with a diboron reagent. | Direct access to benzylboronic esters from benzyl halides. | Can be sensitive to functional groups on the benzyl halide. |
| Cross-Coupling with gem-Diborylalkanes | Chemoselective Suzuki-Miyaura coupling of a diborylmethane with an aryl halide.[6] | Direct formation of the benzylboronate from the aryl halide. | Requires a specialized diboron reagent. |
The this compound-based homologation strategy offers a distinct advantage in scenarios where a variety of benzylic structures are desired from a single, readily available arylboronic acid starting material. This approach is particularly powerful in a drug discovery context where the rapid generation of analogues is crucial.
Experimental Protocols
Synthesis of this compound
-
Materials: Dichloromethane, Triisopropyl borate, Lithium diisopropylamide (LDA) solution, Anhydrous Tetrahydrofuran (THF), Anhydrous HCl in diethyl ether.
-
Procedure (adapted from Matteson and Hurst, 1986[4]):
-
To a stirred solution of triisopropyl borate and dichloromethane in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of LDA.
-
Allow the reaction mixture to warm to 0 °C and stir for an appropriate time.
-
Cool the mixture back to -78 °C and quench with a solution of anhydrous HCl in diethyl ether.
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
The organic layer is dried and the solvent removed under reduced pressure. The crude product can be purified by distillation.
-
General Protocol for Suzuki-Miyaura Cross-Coupling of a Benzylboronic Ester
-
Materials: Benzylboronic ester, Aryl halide, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF), Water.
-
Procedure (general):
-
To a reaction vessel under an inert atmosphere, add the benzylboronic ester, aryl halide, palladium catalyst, and base.
-
Add the degassed solvent and water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The crude product is purified by column chromatography.
-
Mechanistic Considerations
The overall transformation relies on two distinct mechanistic pathways: the Matteson homologation and the Suzuki-Miyaura cross-coupling.
Matteson Homologation
The key step is the 1,2-metallate rearrangement of the boron 'ate' complex formed from the reaction of the arylboronic ester with (dichloromethyl)lithium.[7] This rearrangement involves the migration of the aryl group from the boron to the adjacent carbon, displacing one of the chlorine atoms.
Caption: Matteson homologation of an arylboronic ester.
Suzuki-Miyaura Catalytic Cycle
The subsequent cross-coupling of the benzylboronic ester follows the well-established Suzuki-Miyaura catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Conclusion
This compound serves as a valuable and practical reagent for the synthesis of benzylboronic esters through a homologation strategy. This approach provides a powerful platform for the diversity-oriented synthesis of benzylic C-C, C-O, and C-N bonds. While the overall transformation is a two-step process, its ability to leverage a wide range of commercially available arylboronic acids offers significant advantages in terms of substrate accessibility and modularity. The resulting benzylboronic esters are competent coupling partners in Suzuki-Miyaura reactions, with a substrate scope governed by the typical electronic and steric parameters of this cross-coupling methodology. For research and development professionals, the this compound-mediated homologation represents a key disconnection strategy for the efficient construction of complex molecules bearing a benzylic linkage.
References
-
Matteson, D. S.; Hurst, G. D. A Practical Synthesis of (Dichloromethyl)- and (1,1-Dichloroethyl)boronic Esters. Organometallics1986 , 5 (7), 1465–1467. [Link]
-
Endo, K.; Ohkubo, T.; Shibata, T. Chemoselective Suzuki-Miyaura Cross-Coupling Reaction of Diborylmethane for the Synthesis of Benzylboronates. Org. Lett.2011 , 13 (13), 3368–3371. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura coupling reaction: a selection of recent developments. Chem. Soc. Rev.2014 , 43, 412-443. [Link]
-
Miyaura, N.; Suzuki, A. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alkenylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]
-
Suzuki cross-coupling reaction. YouTube, uploaded by Chem Help ASAP, 13 February 2020, [Link].
-
Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. University of Bristol, [Link].
-
Suzuki Coupling. Organic Chemistry Portal, [Link].
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. bristol.ac.uk [bristol.ac.uk]
A Comparative Guide to Dichloromethyldiisopropoxyborane in Large-Scale Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale organic synthesis, the choice of reagents and methodologies is a critical decision point, balancing efficiency, cost, safety, and environmental impact. One such decision revolves around one-carbon homologation reactions, a fundamental transformation in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of chiral centers. This guide provides an in-depth cost-benefit analysis of using Dichloromethyldiisopropoxyborane, primarily through the Matteson homologation reaction, and objectively compares its performance with established alternatives like the Corey-Fuchs and Seyferth-Gilbert homologations.
Introduction to this compound and the Matteson Homologation
This compound is a key reagent in the Matteson homologation, a powerful method for the stereospecific elongation of a carbon chain by one carbon atom. This reaction is particularly valued for its ability to create new stereocenters with a high degree of control, making it a cornerstone in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The reaction proceeds through the addition of a dichloromethyllithium carbenoid to a boronic ester, followed by a 1,2-migration, to yield a homologous α-chloroboronic ester, which can be further functionalized.
The high diastereoselectivity of the Matteson homologation, often exceeding 98-99.5%, is a significant advantage, particularly when using chiral auxiliaries.[1] This level of control is crucial in drug development, where specific stereoisomers can have vastly different pharmacological activities.
Cost-Benefit Analysis of this compound in Matteson Homologation
A thorough cost-benefit analysis requires a multi-faceted examination of not just the reagent cost but also factors like process efficiency, safety, and waste management.
Reagent and Operational Costs
While bulk pricing for this compound is not readily published and typically requires direct quotes from suppliers, its application in the Matteson homologation involves other significant cost drivers. The reaction necessitates the use of strong, pyrophoric bases like n-butyllithium (n-BuLi) and cryogenic temperatures (typically -78°C to -100°C), which have substantial implications for large-scale production in terms of specialized equipment, safety infrastructure, and energy consumption.
The other key reagents for the Matteson homologation include diisopropylamine and a boronic ester precursor. The cost of these starting materials will vary depending on their complexity.
Table 1: Estimated Reagent Costs for Homologation Reactions (per kg of product, illustrative)
| Reagent/Process | Matteson Homologation | Corey-Fuchs Reaction | Seyferth-Gilbert (Ohira-Bestmann) |
| Key Reagent | This compound | Triphenylphosphine, Carbon Tetrabromide | Dimethyl (1-diazo-2-oxopropyl)phosphonate |
| Base | n-Butyllithium | n-Butyllithium | Potassium Carbonate |
| Estimated Reagent Cost | High (driven by specialty borane and n-BuLi) | Moderate to High (driven by triphenylphosphine) | Moderate (reagent is specialized but milder base) |
| Operational Costs | High (cryogenic temperatures, handling of pyrophoric reagents) | Moderate (standard reaction temperatures) | Low to Moderate (milder conditions) |
Note: These are qualitative estimates. Actual costs are highly dependent on scale, supplier negotiations, and the specific substrate.
Performance and Efficiency
The primary advantage of the Matteson homologation lies in its exceptional stereocontrol and high yields, which can reach up to 99% in optimized flow chemistry processes.[2] This high efficiency can translate to significant cost savings in downstream purification steps, as the need for extensive chromatography to separate diastereomers is minimized.
The adoption of continuous flow technology for the Matteson reaction has further enhanced its appeal for large-scale synthesis. Flow chemistry allows for precise control over reaction parameters, improved heat and mass transfer, and safer handling of hazardous reagents, leading to increased throughput and reproducibility.[2]
Comparative Analysis with Alternative Homologation Methods
To provide a comprehensive perspective, it is essential to compare the Matteson homologation with other widely used one-carbon homologation techniques.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a two-step process that converts aldehydes to terminal alkynes via a dibromo-olefin intermediate.[3][4][5][6] The key reagents are triphenylphosphine and carbon tetrabromide, followed by treatment with n-butyllithium.
Advantages:
-
Versatility: It is a widely used and well-established method for alkyne synthesis.
-
Milder Conditions (for the first step): The initial olefination step does not typically require cryogenic temperatures.
Disadvantages:
-
Stoichiometric Byproduct: The reaction generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification on a large scale.
-
Use of Carbon Tetrabromide: Carbon tetrabromide is a toxic and environmentally hazardous reagent.
-
Pyrophoric Reagent: The second step still requires the use of n-butyllithium.
-
Stereocontrol: It does not offer the same level of stereocontrol as the Matteson homologation for creating chiral centers.
Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation utilizes dimethyl (diazomethyl)phosphonate to convert aldehydes or ketones into alkynes.[1][2][7][8][9][10][11] The Ohira-Bestmann modification, which uses dimethyl (1-diazo-2-oxopropyl)phosphonate, is often preferred due to its milder reaction conditions.[2][7]
Advantages:
-
Milder Conditions: The Ohira-Bestmann modification can be carried out with a milder base like potassium carbonate at or near room temperature, avoiding the need for cryogenic setups and pyrophoric reagents.[1][9]
-
"One-Pot" Procedure: The reaction can often be performed in a single step.[1]
Disadvantages:
-
Reagent Stability and Cost: The diazo-phosphonate reagents can be expensive and require careful handling, although the Ohira-Bestmann reagent is generally considered safer than diazomethane itself.
-
Substrate Scope: The reaction can have limitations with certain classes of aldehydes and ketones.
-
Stereocontrol: Similar to the Corey-Fuchs reaction, it does not inherently provide the high degree of stereocontrol seen in the Matteson homologation.
Table 2: Performance Comparison of Homologation Reactions
| Feature | Matteson Homologation | Corey-Fuchs Reaction | Seyferth-Gilbert (Ohira-Bestmann) |
| Stereocontrol | Excellent | Not applicable for stereocenter formation | Not applicable for stereocenter formation |
| Typical Yields | 80-99%[2] | 77-94% (for alkyne formation)[3] | Good to excellent[2] |
| Reaction Conditions | Cryogenic (-78 to -100 °C) | Room temperature to reflux, then low temp for alkyne formation | Room temperature (Ohira-Bestmann) |
| Key Byproducts | Lithium salts | Triphenylphosphine oxide | Dimethyl phosphate |
| Scalability | Well-suited for flow chemistry | Scalable, but purification can be challenging | Scalable, especially with the Ohira-Bestmann modification |
Experimental Protocols
Large-Scale Matteson Homologation (Illustrative Flow Chemistry Setup)
This protocol is a conceptual illustration of a large-scale Matteson homologation using a continuous flow reactor.
Workflow Diagram:
Sources
- 1. Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction) - Oreate AI Blog [oreateai.com]
- 2. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 3. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 11. tutorchase.com [tutorchase.com]
A Comparative Guide to Dichloromethyldiisopropoxyborane: Applications and Limitations in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the precise construction of carbon-carbon bonds with stereochemical control is a paramount objective. Dichloromethyldiisopropoxyborane, a key reagent in the Matteson homologation, has emerged as a powerful tool for the iterative extension of carbon chains, enabling the synthesis of complex molecules with high fidelity. This guide provides a comprehensive literature review of the applications and limitations of this compound, offering a comparative analysis with alternative synthetic strategies and providing the technical insights necessary for its effective implementation in a research and development setting.
Core Principles: The Matteson Homologation
This compound serves as a precursor to the reactive species in the Matteson homologation, a process that involves the reaction of a boronic ester with a dichloromethyl anion equivalent.[1][2] This reaction is a cornerstone of modern synthetic chemistry, allowing for the stereocontrolled one-carbon extension of a boronic ester. The general mechanism proceeds through the formation of a boronate complex, followed by a 1,2-migration of the organic substituent from the boron atom to the dichloromethyl carbon, displacing one of the chloride ions. This process generates an α-chloroboronic ester, a versatile intermediate for further synthetic transformations.[3][4]
The stereochemical outcome of the Matteson homologation is a critical aspect of its utility. The use of chiral auxiliaries on the boronic ester, such as diols derived from pinene, allows for excellent diastereoselectivity in the formation of the new stereocenter.[5] This substrate-controlled approach is fundamental to the construction of molecules with multiple contiguous stereocenters.[2][6]
Experimental Workflow: Matteson Homologation
Caption: General workflow of the Matteson homologation reaction.
Applications in Complex Molecule Synthesis
The iterative nature of the Matteson homologation makes it an invaluable tool in the total synthesis of natural products and other complex organic molecules. By repeatedly applying the one-carbon extension sequence, chemists can build up intricate carbon skeletons with precise control over the stereochemistry at each newly formed chiral center.
Synthesis of Pheromones and Bioactive Natural Products
The Matteson homologation has been successfully employed in the synthesis of various insect pheromones. For instance, the Japanese beetle pheromone, Japonilure, was synthesized concisely using this methodology. The key steps involved the reaction of a boronic ester with (dichloromethyl)lithium to furnish an α-chloroboronic ester as a single diastereomer, which was then coupled with a lithiated alkyne.[7]
The synthesis of Stegobinone, another pheromone, also showcases the power of this method. Two key fragments of the molecule were prepared from a common boronic ester intermediate through successive Matteson homologations, followed by either oxidation to an aldehyde or alkylation and subsequent oxidation to an alcohol.[7]
Construction of Polyketide Chains
Polyketides are a large and diverse class of natural products with a wide range of biological activities. The repeating stereochemical motifs found in many polyketides make them ideal targets for iterative synthesis strategies like the Matteson homologation. The ability to introduce various functional groups with high stereocontrol at each homologation step allows for the construction of complex polyketide fragments.[8]
Comparative Analysis with Alternative Homologation Strategies
While the Matteson homologation is a powerful and well-established method, several other strategies for the homologation of boronic esters have been developed, each with its own set of advantages and limitations.
Aggarwal Lithiation-Borylation
A prominent alternative is the Aggarwal homologation, which utilizes the reaction of boronic esters with enantioenriched lithiated carbamates or benzoates.[2][6] A key difference is that the stereocontrol in the Aggarwal method is reagent-controlled, meaning the chirality is derived from the lithiated species rather than a chiral auxiliary on the boronic ester.[2] This offers greater flexibility, as the stereochemistry of the newly formed center can be determined by the choice of the enantiomer of the chiral reagent in each step.[6]
| Feature | Matteson Homologation | Aggarwal Lithiation-Borylation |
| Source of Stereocontrol | Substrate-controlled (chiral auxiliary on boronic ester) | Reagent-controlled (enantioenriched lithiated species) |
| Iterative Stereocontrol | Depends on the initial choice of chiral auxiliary | Can be switched at each step by choosing the reagent enantiomer |
| Reagent Generation | In situ generation of LiCHCl2 at low temperatures (-100 °C) | Generation of lithiated carbamates/benzoates |
| Scope | Well-established for a wide range of alkyl and aryl boronic esters | Broad scope, including the homologation of 1,2-bis(boronic esters) |
Zweifel Olefination
The Zweifel olefination provides a method for the synthesis of alkenes from boranes and is mechanistically related to the homologation reactions. It involves the reaction of a borane with a vinyllithium species, followed by an iodine-induced 1,2-migration. While not a direct one-carbon homologation in the same sense as the Matteson reaction, it represents another important transformation of organoboranes.
Limitations and Practical Considerations
Despite its broad utility, the Matteson homologation is not without its limitations. Understanding these challenges is crucial for successful experimental design and execution.
Reaction Conditions and Substrate Scope
The traditional Matteson homologation requires cryogenic temperatures (typically -100 °C) for the generation of dichloromethyllithium, which can be a practical limitation in some laboratory settings.[2] While alternative procedures at higher temperatures using LDA have been developed, the low-temperature protocol often provides the best results in terms of yield and stereoselectivity.[2]
Furthermore, certain functional groups on the boronic ester can interfere with the reaction.[9] Strongly basic or nucleophilic substituents may react with the organolithium base or the intermediate boronate complex, leading to side reactions and reduced yields.[9] For example, the presence of unprotected hydroxyl or amino groups is generally not tolerated.
Side Reactions
Several side reactions can occur during the Matteson homologation. Incomplete reaction or the formation of byproducts can result from issues with the generation or stability of the dichloromethyllithium.[1] The presence of excess Grignard reagent in the subsequent nucleophilic substitution step can sometimes lead to the formation of undesired byproducts.[1] Careful control of stoichiometry and reaction temperature is therefore critical. Additionally, per-homologation, or multiple additions of the dichloromethyl group, can be a problem, especially if the reaction is not sufficiently mixed or if the temperature is not carefully controlled.[7]
Experimental Protocol: A Representative Matteson Homologation
The following is a general procedure for the one-carbon homologation of a boronic ester, based on established protocols.[1]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes
-
Boronic ester
-
Zinc chloride (anhydrous)
-
Grignard reagent (or other nucleophile)
-
Saturated aqueous ammonium chloride solution
-
Pentane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous dichloromethane (1.7 equivalents) in anhydrous THF (2.0 mL per mmol of boronic ester).
-
Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the cooled solution. Stir the mixture for 30 minutes at -100 °C to generate dichloromethyllithium.
-
Add a solution of the boronic ester (1.0 equivalent) in anhydrous THF (1.5 mL per mmol) to the reaction mixture. Stir for an additional 30 minutes at -100 °C.
-
Add a solution of anhydrous zinc chloride (1.05-3.05 equivalents) in anhydrous THF (0.8 mL per mmol of ZnCl2).
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.
-
Cool the reaction mixture to the appropriate temperature for the addition of the nucleophile (e.g., -78 °C for a Grignard reagent).
-
Slowly add the nucleophile solution.
-
Allow the reaction to warm to 0 °C or room temperature and stir for 16-72 hours, monitoring the reaction progress by TLC or ¹H NMR.
-
Quench the reaction by adding it to a separatory funnel containing a saturated aqueous ammonium chloride solution and pentane.
-
Extract the aqueous layer with pentane or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous to prevent quenching of the base and decomposition of the reactive intermediates.
-
Low Temperature: Dichloromethyllithium is thermally unstable and must be generated and reacted at very low temperatures to prevent its decomposition.
-
Zinc Chloride: The addition of zinc chloride is crucial for the 1,2-migration step. It acts as a Lewis acid, coordinating to the oxygen atoms of the boronate complex and facilitating the rearrangement.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the reaction of the highly reactive organolithium species with oxygen.
Conclusion
This compound, through its role in the Matteson homologation, provides a robust and highly stereoselective method for the construction of carbon-carbon bonds. Its applications in the synthesis of complex natural products and other bioactive molecules are well-documented. However, a thorough understanding of its limitations, including the stringent reaction conditions and potential side reactions, is essential for its successful application. The development of alternative homologation strategies, such as the Aggarwal lithiation-borylation, offers complementary approaches with distinct advantages in terms of stereocontrol and operational simplicity. For researchers in drug discovery and development, a comprehensive knowledge of these synthetic tools is indispensable for the rational design and efficient synthesis of novel molecular entities.
References
- Matteson, D. S. (2023). Matteson Homologation of Arylboronic Esters. Chemistry – A European Journal.
- Kazmaier, U. (2025).
- Aggarwal, V. K., & Leonori, D. (2014). Boron 1,2-Metallate Rearrangements. Accounts of Chemical Research, 47(10), 3174–3184.
- Vedrenne, E., Wallner, O. A., Vitale, M., Schmidt, F., & Aggarwal, V. K. (2009). Homologation of Boronic Esters with Lithiated Epoxides for the Stereocontrolled Synthesis of 1,2- and 1,3-Diols and 1,2,4-Triols. Organic Letters, 11(1), 165–168.
- Matteson, D. S. (2016). Matteson Reaction.
- Aggarwal, V. K. (2009). Homologation and alkylation of boronic esters and boranes by 1,2-metallate rearrangement of boron ate complexes. The Chemical Record, 9(1), 24-39.
- Kazmaier, U. (2021). Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. The Journal of Organic Chemistry, 86(11), 7637–7645.
- Matteson, D. S., & Hiscox, W. C. (2000). Asymmetric Homologation of Boronic Esters Bearing Azido and Silyloxy Substituents. The Journal of Organic Chemistry, 65(23), 7849–7855.
- Hirschhäuser, C. (2017, January 10). The Matteson Reaction (Mechanism) [Video]. YouTube.
- Aggarwal, V. K., et al. (2025). Regio‐ and Stereoselective Homologation of 1,2‐Bis(Boronic Esters): Stereocontrolled Synthesis of 1,3‐Diols and Sch 725674.
-
NROChemistry. (n.d.). Matteson Reactions. Retrieved from [Link]
- Kazmaier, U. (2016). Stereoselective synthesis of five- and six-membered carbocycles via Matteson homologation/ring closing metathesis. Organic Chemistry Frontiers, 3(10), 1314-1318.
- Kazmaier, U. (2025). Matteson homologation and application.
- Matteson, D. S. (2008).
- Matteson, D. S., & Sadhu, K. M. (1983). Asymmetric homologation of boronic esters with (dihalomethyl)lithium. Journal of the American Chemical Society, 105(7), 2077–2078.
- Brown, H. C., & Li, G. (1994). Reagent-Controlled Asymmetric Homologation of Boronic Esters by Enantioenriched Main-Group Chiral Carbenoids. Organic Letters, 2(10), 1367-1370.
- Jarvo, E. R., & Lucas, E. L. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters.
- Li, G., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science, 386(6724), 935-942.
- Matteson, D. S. (2021). Studies on a catalytic version of the Matteson asymmetric homologation reaction. Organic & Biomolecular Chemistry, 19(20), 4479-4485.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dichloromethyldiisopropoxyborane
Welcome to a definitive guide on the proper handling and disposal of Dichloromethyldiisopropoxyborane (CAS No. 62260-99-5). As a valued partner in your research and development endeavors, we are committed to providing information that ensures safety and procedural excellence in your laboratory. This document moves beyond mere instruction to explain the chemical rationale behind each step, empowering your team to manage this reactive compound with confidence and precision.
This compound is a versatile reagent used in the formation of carbon-carbon and carbon-heteroatom bonds. However, its utility is matched by a hazardous profile that demands rigorous disposal protocols. This guide provides a self-validating system for the neutralization and disposal of this compound, ensuring the safety of personnel and compliance with environmental standards.
Section 1: Understanding the Hazard Profile
A thorough understanding of the inherent risks is the foundation of safe chemical handling. The disposal procedure is directly dictated by the compound's chemical properties.
-
Reactivity with Water (Hydrolysis): Like many organoboranes, this compound is highly sensitive to moisture. It undergoes rapid and exothermic hydrolysis upon contact with water. This reaction is the primary concern during disposal, as it can lead to the uncontrolled release of heat and hazardous byproducts, including isopropanol, dichloromethylboronic acid, and potentially corrosive hydrogen chloride (HCl) gas.
-
Flammability: This compound is a flammable liquid with a closed-cup flash point of 40 °C (104 °F).[1][2] This necessitates that all handling and disposal procedures are conducted away from ignition sources such as open flames, hot plates, and spark-producing equipment.[3]
-
Toxicity and Irritation: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Direct contact and inhalation of vapors must be strictly avoided through the use of appropriate personal protective equipment (PPE) and engineering controls.[5]
Section 2: Pre-Disposal Safety and Equipment Protocol
Preparation is paramount. Before beginning any neutralization procedure, ensure all necessary equipment and reagents are assembled within a designated and properly functioning chemical fume hood.[3][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always check the manufacturer's compatibility chart and discard gloves immediately after handling the compound or its waste.[7][8]
-
Body Protection: A flame-resistant laboratory coat and closed-toe, non-porous shoes are essential to protect skin and clothing.[3][7]
Required Equipment and Reagents:
-
Certified Chemical Fume Hood
-
Stirring plate and magnetic stir bar
-
Reaction flask or beaker of appropriate size (at least 5 times the volume of the waste solution)
-
Dropping funnel or syringe pump for controlled addition
-
Ice/water bath
-
Anhydrous Inert Solvent: Heptane or Toluene
-
Quenching Agent: Isopropanol
-
Hydrolysis Agent: Deionized Water
-
Neutralizing Agent: Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Designated, properly labeled hazardous waste containers for halogenated organic waste (liquid) and contaminated solid waste.[6][9]
Section 3: Step-by-Step Neutralization and Disposal Workflow
This protocol is designed for the safe and controlled neutralization of small quantities of this compound typically remaining after a reaction. The core principle is a gradual, stepwise reduction in reactivity.
Step 1: Dilution (Controlling the Reaction Rate) Place the flask containing the this compound waste into the ice/water bath atop a magnetic stirrer. Begin stirring. Slowly add an anhydrous, inert solvent such as heptane or toluene to dilute the waste material. A 10 to 20-fold dilution is recommended.
-
Causality: Dilution increases the total volume and heat capacity of the solution, which helps to absorb the heat generated during the exothermic quenching reaction and prevents localized boiling or splashing.
Step 2: Cooling (Thermodynamic Control) Ensure the diluted mixture is thoroughly cooled to between 0 and 5 °C before proceeding.
-
Causality: Lowering the temperature significantly reduces the reaction rate, allowing for greater control over the neutralization process.
Step 3: Initial Quenching with Isopropanol (Gradual Reactivity Reduction) Using a dropping funnel or syringe pump, add isopropanol dropwise to the cold, stirring solution.[10][11] Monitor the reaction for any signs of heat generation (e.g., vapor condensation on the flask). Maintain a slow addition rate to keep the temperature below 20 °C. Continue adding isopropanol until gas evolution or heat generation ceases.
-
Causality: Isopropanol is a weak protic solvent that reacts less violently with the boronic ester than water. This step safely neutralizes the most reactive material under controlled conditions.
Step 4: Cautious Hydrolysis with Water (Completing the Reaction) Once the initial quench with isopropanol is complete and the solution has re-cooled to 0-5 °C, slowly add deionized water dropwise.[10][11] Although the initial reaction will be less vigorous, continue to monitor the temperature closely.
-
Causality: Water ensures the complete hydrolysis of any remaining boronic ester to the more stable boronic acid and isopropanol.
Step 5: Neutralization (Final pH Adjustment) After the water addition is complete and the reaction has subsided, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts (HCl and boronic acids). Add the bicarbonate solution portion-wise until effervescence (CO₂ evolution) ceases.
-
Causality: Neutralization is critical for rendering the waste less corrosive and ensuring compatibility with other waste streams.
Step 6: Waste Segregation and Final Disposal The resulting biphasic mixture (aqueous and organic layers) should be collected in a designated container for halogenated organic waste . Do not pour it down the drain.[6][12] Any contaminated materials, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, clearly labeled container for solid hazardous waste.[9] Seal and label both containers and move them to your institution's designated Satellite Accumulation Area (SAA) for professional disposal.[9]
Section 4: Data and Workflow Visualization
To facilitate procedural accuracy, the key quantitative parameters and the overall workflow are summarized below.
Table 1: Quantitative Guide for Neutralization Protocol
| Reagent/Parameter | Recommended Quantity/Setting | Purpose | Critical Precaution |
| This compound | Small laboratory quantities | Waste to be neutralized | Handle only in a chemical fume hood |
| Anhydrous Heptane/Toluene | ~10-20 volumes | Dilution to control reaction rate | Ensure solvent is dry to prevent premature reaction |
| Ice/Water Bath | 0-5 °C | Temperature control | Maintain cooling throughout quenching steps |
| Isopropanol | ~3-5 molar equivalents | Initial, gentle quenching | Add dropwise with vigorous stirring; monitor temperature |
| Deionized Water | ~5-10 molar equivalents | Complete hydrolysis | Add slowly only after isopropanol quench is complete |
| Saturated Sodium Bicarbonate | Add until effervescence ceases | Neutralization of acidic byproducts | Add slowly to control gas evolution and foaming |
Diagram 1: Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
Section 5: Emergency Response Procedures
Accidents are preventable but require preparedness. In the event of an exposure or spill, act immediately.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Spill: Evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Carefully scoop the absorbed material into a designated hazardous waste container. Decontaminate the area once the bulk material is removed.[9]
By adhering to this comprehensive guide, you build a culture of safety that extends beyond compliance, ensuring the well-being of your team and the integrity of your research.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
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Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange. [Link]
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PubMed. Alkaline hydrolysis of 1,3-dimethylphenobarbital. PubMed. [Link]
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Organic Syntheses. (2018). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses. [Link]
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A Researcher's Guide to the Safe Handling of Dichloromethyldiisopropoxyborane
For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. Dichloromethyldiisopropoxyborane, a versatile reagent in organic synthesis, presents a unique set of handling challenges due to its reactivity and hazardous properties. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is classified as a flammable liquid, a skin and eye irritant, and may cause respiratory irritation.[1][2] Its GHS pictograms, GHS02 (flame) and GHS07 (exclamation mark), signal these primary hazards.[1] A comprehensive understanding of its chemical and physical properties is the foundation of a robust safety plan.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅BCl₂O₂ | [1] |
| Molecular Weight | 212.91 g/mol | [1] |
| Form | Liquid | [2] |
| Density | 1.019 g/mL at 25 °C | [2][3] |
| Flash Point | 40 °C (104 °F) - closed cup | [2] |
| Signal Word | Danger | [1] |
| Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following recommendations are based on established safety standards and the specific hazards of this compound.
Eye and Face Protection:
-
Mandatory: Chemical safety goggles that provide a complete seal around the eyes.
-
Recommended for high-risk operations: A full-face shield worn in conjunction with safety goggles, especially when handling larger quantities or during initial reagent transfer.
Skin Protection:
-
Lab Coat: A flame-resistant lab coat is essential due to the flammable nature of the reagent.
-
Gloves: The choice of glove material is critical. While no specific breakthrough time data for this compound is readily available, its chemical structure (a boronic acid ester with chlorinated alkyl groups) suggests that gloves with broad chemical resistance are necessary.
-
Primary Recommendation: Butyl rubber gloves offer excellent protection against a wide range of chemicals, including esters and ketones.[4]
-
Alternative for incidental contact: Nitrile gloves can be used for short-duration tasks, but they should be changed immediately upon any sign of contamination.[5] It is crucial to be aware that nitrile gloves offer poor resistance to many halogenated hydrocarbons and esters.[5]
-
Double Gloving: For enhanced protection, particularly during transfers, wearing two pairs of nitrile gloves or a nitrile glove under a butyl rubber glove is a prudent practice.
-
Respiratory Protection:
-
When to use: A respirator is required when working outside of a certified chemical fume hood or if there is a risk of generating aerosols.
-
Type of Respirator: A full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., ABEK type) is recommended.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow is designed to guide you through the process, from preparation to immediate post-handling procedures.
Caption: Workflow for Handling this compound
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the lab, put on a flame-resistant lab coat, chemical safety goggles, and appropriate gloves (butyl rubber or double-nitrile).
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
Glassware Preparation: Use oven-dried or flame-dried glassware to prevent hydrolysis of the boronic ester.[6]
-
Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere of nitrogen or argon.[6]
-
-
Handling and Use:
-
Reagent Transfer: Transfer this compound using a dry syringe or cannula.[7] Avoid tipping the reagent bottle to prevent contact with the septum.[8]
-
Reaction Setup: Add the reagent slowly to the reaction mixture, especially if the reaction is exothermic.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature or pressure.
-
-
Post-Reaction:
-
Quenching: If necessary, quench any unreacted this compound by slowly adding it to a cooled, stirred solution of a proton source like isopropanol.
-
Decontamination: Decontaminate all glassware that has been in contact with the reagent. A preliminary rinse with a suitable organic solvent (e.g., acetone) can be followed by a basic wash.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle. Adherence to institutional and regulatory guidelines is mandatory.
Waste Segregation and Labeling:
-
Waste Container: Use a designated, clearly labeled, and sealed container for all waste containing this compound.
-
Labeling: The label should include "Hazardous Waste," the full chemical name, and the associated hazards (flammable, corrosive).
Disposal Protocol:
-
Neutralization of Bulk Waste: For larger quantities of unreacted reagent, a controlled quenching process is recommended. Slowly add the this compound to a stirred, cooled solution of a high-boiling point alcohol, such as isopropanol, under an inert atmosphere.
-
Aqueous Waste: Boronic acids and their esters can be treated with a basic aqueous solution (e.g., 1M NaOH) to form the corresponding boronate salts, which are more water-soluble and can be separated from the organic layer.[9] This aqueous layer should be collected as hazardous waste.
-
Solid Waste: Any solid waste, such as contaminated filter paper or silica gel, should be placed in a sealed, labeled container for hazardous waste disposal.
-
Final Disposal: All waste streams must be disposed of through a licensed hazardous waste disposal company.[10] Never dispose of this chemical down the drain.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and correct action is vital.
Caption: Emergency Response Flowchart
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains.
-
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
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OSHA. OSHA Glove Selection Chart. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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Zakarian Lab Safety Protocol. Section I - Zakarian Lab Safety Protocol. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
